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  • Product: 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate
  • CAS: 1152953-99-5

Core Science & Biosynthesis

Foundational

"physicochemical properties of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate"

An In-Depth Technical Guide to the Physicochemical Properties of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate Abstract This technical guide provides a comprehensive examination of the core physicochemical propertie...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of the novel compound, 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate. The isoquinoline scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The strategic incorporation of a 2,2,2-trifluoroethyl group is a modern medicinal chemistry tactic aimed at modulating key drug-like properties such as metabolic stability and lipophilicity.[4] Understanding the fundamental physicochemical characteristics of this molecule—namely its lipophilicity, aqueous solubility, and ionization constant (pKa)—is paramount for predicting its pharmacokinetic profile and guiding its development as a potential therapeutic candidate. This document outlines both the theoretical basis and the practical, field-proven experimental protocols for the robust characterization of this compound, ensuring a foundation of scientific integrity for subsequent research and development activities.

Introduction: A Molecule of Strategic Design

The rational design of new chemical entities (NCEs) hinges on the synergistic combination of pharmacologically active scaffolds with functional groups that confer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The title compound, 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate, represents a thoughtful convergence of these principles.

  • The Isoquinoline Core: As a "privileged" scaffold, the isoquinoline ring system is present in a wide array of biologically active compounds, including natural alkaloids and synthetic drugs with demonstrated anticancer, antimicrobial, and anti-inflammatory activities.[1][3][5] Its rigid structure provides a well-defined orientation for interacting with biological targets, while the nitrogen atom offers a key site for hydrogen bonding and ionization.[1]

  • The Carbamate Linker: Carbamates are versatile functional groups in drug design. They can act as bioisosteres for amides or esters, often with improved metabolic stability. The carbamate moiety in this molecule serves to link the isoquinoline core to the trifluoroethyl group, influencing the compound's polarity and hydrogen bonding potential.

  • The 2,2,2-Trifluoroethyl Moiety: The introduction of fluorine is a cornerstone of modern medicinal chemistry. The trifluoromethyl group on the ethyl moiety can significantly increase lipophilicity and binding affinity, block metabolic oxidation at the adjacent position, and alter the acidity or basicity of nearby functional groups.[4]

This guide provides the essential physicochemical foundation required to unlock the therapeutic potential of this promising molecule.

Core Physicochemical Properties

A comprehensive understanding of a compound's intrinsic properties is the first step in assessing its viability as a drug candidate. While exhaustive experimental data for this specific novel compound is not publicly available, we can establish a robust profile based on its chemical structure and provide protocols for its empirical determination.

Compound Identity and Basic Properties

The fundamental identifiers and properties of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate are summarized below.

PropertyValueSource
CAS Number 1152953-99-5[6]
Molecular Formula C₁₂H₉F₃N₂O₂[6]
Molecular Weight 270.21 g/mol [7]
Chemical Structure

(Structure inferred from name)
SMILES FC(F)(F)COC(=O)NC1=CC=CC2=C1C=NC=C2[6]
Lipophilicity (LogP / LogD)

Lipophilicity is a critical determinant of a drug's ability to cross biological membranes, its volume of distribution, and its potential for off-target binding.[8] It is expressed as the logarithm of the partition coefficient (LogP for neutral species) or the distribution coefficient (LogD for ionizable species at a specific pH).[9]

  • Expert Insight: Given the presence of the aromatic isoquinoline ring and the highly lipophilic trifluoroethyl group, this compound is predicted to be moderately to highly lipophilic. The basic nitrogen on the isoquinoline ring (pKa predicted to be ~5-6) means that at physiological pH (7.4), the compound will exist as a mixture of neutral and protonated (cationic) forms. Therefore, LogD₇.₄ is the most physiologically relevant parameter. The LogD will be lower than the LogP because the charged form has a much higher affinity for the aqueous phase.[9] A LogD₇.₄ in the range of 1-3 is often considered optimal for oral drug absorption.

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for systemic distribution.[10][11] Poor solubility is a leading cause of failure for drug candidates in development.[10]

  • Expert Insight: The compound's predicted high lipophilicity and planar aromatic structure suggest that its intrinsic aqueous solubility will be low. However, because it is a weak base, its solubility will be pH-dependent, increasing significantly in acidic environments (pH < pKa) where the protonated, more polar form predominates.[10][12] This property is crucial, as it suggests that solubility might be higher in the acidic environment of the stomach compared to the more neutral pH of the intestine.

Ionization Constant (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its protonated and neutral forms.[13][14] This parameter governs both solubility and permeability across the pH gradient of the human body.

  • Expert Insight: The primary basic center in this molecule is the nitrogen atom of the isoquinoline ring. Aromatic nitrogen heterocycles of this type typically have pKa values in the range of 5 to 6. The precise pKa is critical: it will determine the charge state of the molecule in different biological compartments (e.g., stomach pH 1-3, blood pH 7.4), directly impacting its absorption and distribution characteristics.

Experimental Determination Protocols

The following protocols describe robust, self-validating methods for the experimental determination of the key physicochemical properties. These methods are the gold standard in pharmaceutical development for their reliability and reproducibility.

Protocol: Determination of Lipophilicity (LogD₇.₄) via Shake-Flask Method

Causality: The shake-flask method is the benchmark for LogP and LogD determination because it measures the partitioning of a compound at thermodynamic equilibrium between two immiscible phases, directly reflecting its relative affinity for lipid-like and aqueous environments.[8][9] n-Octanol is used as the organic phase as it is widely accepted to be a reasonable surrogate for the lipid bilayer of cell membranes.[15]

Methodology:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate n-octanol with this PBS solution and, conversely, the PBS solution with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate completely. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol) at a high concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol and 5 mL of the pre-saturated PBS (pH 7.4). Add a small aliquot (e.g., 50 µL) of the compound stock solution to achieve a final concentration that is detectable in both phases.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours). A preliminary time-course experiment is recommended to determine the minimum time to equilibrium.

  • Phase Separation: Centrifuge the vials at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw a known volume from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve must be prepared for each phase to ensure accurate quantification.

  • Calculation: Calculate the LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

  • Validation: The protocol is validated by running at least three independent replicates. The sum of the compound mass in both phases should be consistent with the initial mass added.

Protocol: Determination of Thermodynamic (Equilibrium) Solubility

Causality: Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium with its solid phase, representing the true solubility limit.[11] This is distinct from kinetic solubility, which can often overestimate solubility due to the formation of supersaturated solutions.[11] For late-stage discovery and development, the thermodynamic value is essential.[16]

Methodology:

  • Medium Preparation: Prepare aqueous buffer solutions at various physiologically relevant pH values (e.g., pH 2.0, pH 5.0, pH 7.4).

  • Sample Preparation: Add an excess amount of the solid, crystalline test compound to vials containing a known volume of each buffer. The presence of undissolved solid must be visible throughout the experiment to ensure equilibrium with the solid state is maintained.[10][12]

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 37 ± 1°C for biopharmaceutical relevance) for an extended period (24-72 hours).[16]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, filter the suspension using a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to obtain a clear supernatant.

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the compound's concentration using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.

  • Validation: The experiment must be performed in triplicate. To confirm that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[16]

Protocol: Determination of pKa via Potentiometric Titration

Causality: Potentiometric titration is a highly accurate method for pKa determination.[13][17] It works by monitoring the change in pH of a solution of the compound as a known concentration of acid or base is added. The inflection point of the resulting titration curve corresponds to the pKa.[17]

Methodology:

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[17]

  • Sample Preparation: Accurately weigh and dissolve the test compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low) to a known concentration (e.g., 1-10 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[17]

  • Titration:

    • To determine the basic pKa, first acidify the solution with 0.1 M HCl to a low pH (e.g., pH 2) to ensure the compound is fully protonated.

    • Place the solution in a thermostatted vessel with constant stirring.

    • Titrate the solution by making small, incremental additions of a standardized titrant (0.1 M NaOH).

    • Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[17]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Alternatively, the inflection point can be found by plotting the first derivative (ΔpH/ΔV) against the titrant volume.

  • Validation: Perform a minimum of three independent titrations to ensure the reliability of the result and calculate the average pKa and standard deviation.[17]

Integrated Physicochemical Profiling Workflow

A logical, phased approach to physicochemical profiling ensures that resources are used efficiently, moving from high-throughput computational screening to rigorous, low-throughput experimental validation.

Physicochemical_Workflow cluster_exp start Compound Synthesis & Purification insilico In Silico Prediction (LogP, pKa, Solubility) start->insilico Initial Assessment exp_title Experimental Determination insilico->exp_title Guide Experimentation logd LogD Shake-Flask (pH 7.4) sol Thermodynamic Solubility (pH-Profile) pka pKa Potentiometric Titration analysis Integrated Data Analysis & Profile Generation logd->analysis Consolidate Data sol->analysis Consolidate Data pka->analysis Consolidate Data end Inform Drug Development (Formulation, PK Modeling) analysis->end Actionable Insights

Caption: Workflow for comprehensive physicochemical characterization.

Discussion and Implications for Drug Development

The physicochemical profile of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate directly informs its development strategy.

  • Absorption & Bioavailability: The predicted low intrinsic solubility and moderate-to-high lipophilicity present a classic drug development challenge. While the basic pKa will enhance solubility in the stomach, the compound may precipitate upon entering the higher pH of the small intestine, limiting absorption. This profile suggests that the compound may be a Biopharmaceutics Classification System (BCS) Class II candidate (low solubility, high permeability).[11]

  • Formulation Strategy: For a BCS Class II compound, formulation strategies aimed at enhancing solubility are critical.[10] These could include amorphous solid dispersions, salt formation (if a suitable counter-ion can be found), or lipid-based formulations. The experimentally determined solubility and pH-solubility profile are essential for selecting the most appropriate approach.

  • Distribution and Target Engagement: A moderate LogD₇.₄ is desirable to ensure sufficient membrane permeability to reach intracellular targets without excessive partitioning into adipose tissue, which can lead to long half-lives and potential toxicity. If the LogD is too high (e.g., > 4), efforts to introduce more polar groups may be necessary in subsequent optimization cycles.

  • Future Directions: The robust experimental data generated through the protocols in this guide will provide the foundation for building predictive quantitative structure-property relationship (QSPR) models for this chemical series. This will enable more efficient design of next-generation analogs with optimized physicochemical and pharmacokinetic properties.

Conclusion

2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate is a compound of significant interest, combining a pharmacologically relevant isoquinoline core with a trifluoroethyl group designed to enhance drug-like properties. A thorough and early characterization of its physicochemical properties—lipophilicity, solubility, and pKa—is not merely a data collection exercise; it is a critical, strategic imperative. The application of the rigorous, validated experimental protocols detailed herein will generate a high-integrity dataset, enabling informed decision-making, guiding formulation development, and ultimately accelerating the journey of this promising molecule from a chemical entity to a potential therapeutic agent.

References

  • 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate | 1152953-99-5. Appchem. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. OUCI. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

  • Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • pKa and log p determination. SlideShare. [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC - NIH. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. WHO. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Determination of pK(a) values of basic new drug substances by CE. ResearchGate. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc. [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]

  • A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. [Link]

  • LogD. Cambridge MedChem Consulting. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Isoquinoline derivatives and its medicinal activity. IJRPR. [Link]

  • Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PubMed. [Link]

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Exploratory

An In-depth Technical Guide to 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate: Synthesis, Properties, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate (CAS Number: 1152953-99-5), a molecule of significant interest in medicinal chemistry and drug development. By...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate (CAS Number: 1152953-99-5), a molecule of significant interest in medicinal chemistry and drug development. By dissecting its constituent chemical moieties—the isoquinoline scaffold and the trifluoroethyl carbamate group—we will explore its physicochemical properties, propose a detailed synthetic protocol, and discuss its potential as a therapeutic agent based on the well-documented biological activities of related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Convergence of Two Privileged Scaffolds

2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate is a unique chemical entity that marries two powerful pharmacophores: the isoquinoline nucleus and a carbamate linkage to a trifluoroethyl group. The isoquinoline scaffold is a structural isomer of quinoline and is a core component of numerous natural alkaloids and synthetic drugs, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] The carbamate group, on the other hand, is a versatile functional group in medicinal chemistry, known for its chemical stability and its ability to act as a prodrug moiety, enhancing the pharmacokinetic properties of a parent molecule.[4] The incorporation of a trifluoroethyl group can further modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[5]

This guide will delve into the specifics of this intriguing molecule, providing a foundational understanding for its potential utility in modern drug discovery programs.

Physicochemical Properties

While specific experimental data for 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate is not extensively available in the public domain, we can infer its key physicochemical properties based on its structure and the properties of its constituent parts.

PropertyPredicted Value/InformationSource
CAS Number 1152953-99-5[6]
Molecular Formula C₁₂H₉F₃N₂O₂[6]
Molecular Weight 270.21 g/mol [6]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to have moderate solubility in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in aqueous solutions.Inferred
Lipophilicity (logP) Predicted to be moderately lipophilic due to the aromatic isoquinoline ring and the trifluoroethyl group.Inferred
Hydrogen Bond Donors 1 (from the N-H of the carbamate)Inferred
Hydrogen Bond Acceptors 3 (from the carbonyl oxygen, the ether oxygen of the carbamate, and the nitrogen of the isoquinoline ring)Inferred

These predicted properties suggest that the compound is suitable for screening in typical drug discovery assays and has the potential for good cell permeability.

Proposed Synthesis of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate

The synthesis of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate can be logically approached through the reaction of 5-aminoisoquinoline with a suitable trifluoroethoxycarbonylating agent. A plausible and efficient method involves the use of 2,2,2-trifluoroethyl chloroformate.

Overall Reaction Scheme

G cluster_reactants Reactants cluster_product Product 5-aminoisoquinoline 5-Aminoisoquinoline product 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate 5-aminoisoquinoline->product + chloroformate 2,2,2-Trifluoroethyl Chloroformate chloroformate->product Base (e.g., Pyridine or Triethylamine) Solvent (e.g., DCM or THF)

Caption: Proposed synthesis of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate.

Detailed Experimental Protocol

Materials:

  • 5-Aminoisoquinoline

  • 2,2,2-Trifluoroethyl chloroformate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-aminoisoquinoline (1.0 equivalent). Dissolve the starting material in anhydrous DCM or THF.

  • Addition of Base: Add pyridine or triethylamine (1.1 to 1.5 equivalents) to the reaction mixture and stir. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.

  • Addition of Chloroformate: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2,2,2-trifluoroethyl chloroformate (1.0 to 1.2 equivalents) dropwise to the stirred solution. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (5-aminoisoquinoline) is consumed.

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Activities and Therapeutic Applications

The therapeutic potential of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate can be inferred from the extensive body of research on isoquinoline derivatives. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.[3]

Potential as an Enzyme Inhibitor

Many isoquinoline-containing compounds have been identified as potent enzyme inhibitors. For instance, certain isoquinoline derivatives have shown inhibitory activity against acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[7] Others have been developed as inhibitors of Rho-kinase, a target for cardiovascular diseases.[5] The specific substitution pattern on the isoquinoline ring, as well as the nature of the carbamate side chain, will determine the target specificity and potency of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate.

Potential as an Anticancer Agent

The isoquinoline core is present in numerous natural and synthetic compounds with demonstrated anticancer activity.[1][2] These compounds can exert their effects through various mechanisms, including:

  • Inhibition of Topoisomerases: Stabilizing the enzyme-DNA complex, leading to DNA damage and apoptosis.

  • Targeting Signaling Pathways: Modulating key pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

  • Inducing Apoptosis and Cell Cycle Arrest: Triggering programmed cell death and halting the progression of the cell cycle in cancer cells.

The presence of the trifluoroethyl group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Potential as an Antimicrobial Agent

Isoquinoline derivatives have also been investigated for their antimicrobial properties.[8] The specific mechanism of action can vary, but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate could facilitate its entry into microbial cells.

Proposed Research Workflow

To fully elucidate the therapeutic potential of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate, a structured research workflow is proposed.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization enzyme Enzyme Inhibition Assays (e.g., Kinases, Proteases) characterization->enzyme Proceed with pure compound cell Cell-based Assays (Anticancer, Antimicrobial) enzyme->cell sar Structure-Activity Relationship (SAR) Studies cell->sar Identify hits adme ADME/Tox Profiling sar->adme

Caption: Proposed workflow for the investigation of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate.

Conclusion and Future Directions

2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate represents a promising, yet underexplored, molecule at the intersection of several key areas of medicinal chemistry. The strategic combination of the biologically active isoquinoline scaffold with a trifluoroethyl carbamate moiety suggests a high potential for this compound to exhibit interesting pharmacological properties.

Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive biological evaluation. High-throughput screening against a panel of relevant biological targets, such as kinases, proteases, and various cancer cell lines, would be a logical first step. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies, could pave the way for the development of novel therapeutic agents based on this versatile chemical scaffold. The in-depth understanding of the synthesis and potential applications of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate provided in this guide serves as a critical foundation for these future endeavors.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (n.d.). Retrieved January 20, 2026, from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (2025, December 12). Retrieved January 20, 2026, from [Link]

  • Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • WO2008077550A1 - Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase - Google Patents. (n.d.).
  • Selected medicinal, agricultural, and industrial isoquinoline derivatives. - ResearchGate. (2020, September). Retrieved January 20, 2026, from [Link]

  • 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate | 1152953-99-5 - Appchem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - MDPI. (2024, July 25). Retrieved January 20, 2026, from [Link]

  • Reactions of Isoquinoline | TYBSc Chemistry - YouTube. (2021, October 13). Retrieved January 20, 2026, from [Link]

  • Synthesis of hydroxytrifluoroethyl isoquinolines mediated by the photochemical generation of radical synthon A using an iridium photocatalyst. … - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]

  • Isoquinoline - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024, December 31). Retrieved January 20, 2026, from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (2025, December 12). Retrieved January 20, 2026, from [Link]

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - NIH. (2024, July 25). Retrieved January 20, 2026, from [Link]

  • Isoquinoline derivatives and its medicinal activity. (2024, November 8). Retrieved January 20, 2026, from [Link]

  • Chloroformate - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

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Foundational

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Biological Activity of Isoquinoline Carbamates Abstract The fusion of the isoquinoline scaffold, a privileged structure in natural and synthetic medicinal chemistry, with the versatile...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Isoquinoline Carbamates

Abstract

The fusion of the isoquinoline scaffold, a privileged structure in natural and synthetic medicinal chemistry, with the versatile carbamate functional group has given rise to a class of molecules with significant and diverse biological activities. This technical guide provides a comprehensive exploration of isoquinoline carbamates, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind their design, their primary therapeutic targets, detailed structure-activity relationships (SAR), and robust experimental protocols for their synthesis and evaluation. This document moves beyond a simple literature review to offer field-proven insights into the causality behind experimental choices and methodologies, grounding all claims in authoritative references.

Introduction: A Synthesis of Privileged Scaffolds

The isoquinoline nucleus is a prominent heterocyclic motif found in over 2,500 natural alkaloids and a multitude of synthetic pharmaceutical agents.[1][2][3] Its rigid, planar structure and nitrogen atom provide an excellent framework for interacting with a wide array of biological targets, leading to activities ranging from anticancer and antimicrobial to antihypertensive and anesthetic.[1][4][5][6] Concurrently, the carbamate group has emerged as a crucial functional group in drug design.[7] Valued for its enhanced stability compared to esters and its ability to act as a bioisostere for the amide bond, the carbamate moiety can form critical hydrogen bonds with target proteins and improve the pharmacokinetic profile of a molecule.[7][8][9]

The strategic combination of these two components creates the isoquinoline carbamate scaffold. This guide illuminates the synergistic potential of this molecular architecture, exploring its proven efficacy across several key therapeutic areas and providing the practical methodologies required to advance research and development in this promising field.

Core Biological Activities and Mechanisms of Action

Isoquinoline carbamates have demonstrated potent activity against a range of biological targets. The following sections detail their most significant applications, the underlying mechanisms, and the quantitative data supporting their therapeutic potential.

Anticholinesterase Activity: Targeting Neurodegenerative Disease

A primary and well-investigated application of carbamates is the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[10] This is a cornerstone of symptomatic treatment for Alzheimer's disease, where enhancing cholinergic neurotransmission is a key therapeutic goal.[11]

Mechanism of Inhibition: Carbamate inhibitors function as "pseudo-substrates" for cholinesterases. They bind to the enzyme's active site, where a catalytic serine residue attacks the carbamate's carbonyl carbon. This results in the formation of a transient carbamoylated enzyme intermediate. Unlike the rapid hydrolysis of the acetylated enzyme in the natural reaction with acetylcholine, the hydrolysis of the carbamoylated enzyme is significantly slower.[12][13] This effectively sequesters the enzyme, reducing its ability to break down acetylcholine and thereby increasing the neurotransmitter's concentration in the synaptic cleft. This inhibition is reversible, which is a key differentiator from the irreversible inhibition caused by organophosphates.[12][13]

AChE_Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibition Pathway Enzyme AChE + Ser-OH Complex Enzyme-Inhibitor Complex Enzyme->Complex Carbamate Isoquinoline-Carbamate (Inhibitor) Carbamate->Complex Binding Carbamoylated Carbamoylated Enzyme (Inactive) Complex->Carbamoylated Carbamoylation Hydrolysis Slow Hydrolysis Carbamoylated->Hydrolysis H₂O Hydrolysis->Enzyme Regeneration

Caption: Mechanism of reversible AChE inhibition by a carbamate compound.

Quantitative Data: Research into quinoline-O-carbamate derivatives, close structural analogues to isoquinoline carbamates, has demonstrated the potent and selective nature of these compounds. The position of the carbamate moiety on the heterocyclic ring system is critical for determining inhibitory potency and selectivity between AChE and BuChE.[11]

Compound IDCarbamate PositionTarget EnzymeIC₅₀ (µM)Reference
3d 4-positioneqBuChE0.87[11]
3f 5-positioneeAChE1.3[11]
3f 5-positioneqBuChE0.81[11]
3k 6-positioneeAChE10.3[11]
3m 8-positioneeAChE6.5[11]
Table 1: Cholinesterase inhibitory activity of representative quinoline-O-carbamate derivatives. Data highlights the influence of substitution patterns on potency and selectivity.
Antimicrobial Activity: A Broad-Spectrum Approach

The isoquinoline framework is known for its antimicrobial properties, and the addition of a carbamate functional group can enhance this activity, leading to compounds with broad-spectrum efficacy.[4][14]

Mechanism of Action: While the exact mechanisms for many isoquinoline-based antimicrobials are still under investigation, proposed modes of action include the inhibition of bacterial cell division and the disruption of nucleic acid synthesis.[4][15] For antifungal activity, disruption of the cell membrane or key metabolic pathways is often implicated.

Structure-Activity Relationship Insights: Studies on 1,2,3,4-tetrahydroisoquinolines (THIQs) have shown that carbamate derivatives are particularly effective. Specifically, the nature of the substituent on the carbamate nitrogen is crucial for potency. Halogenated phenyl and phenethyl carbamates have demonstrated the most remarkable bactericidal activity.[4][14][16] This suggests that lipophilicity and electronic effects introduced by the halogen atoms play a key role in target interaction or cell penetration.

Compound ClassKey Structural FeatureAntimicrobial SpectrumActivity LevelReference
Halogenated Phenyl Carbamates Chloro/Fluoro on Phenyl RingGram-positive & Gram-negative BacteriaRemarkable Bactericidal[14][16]
Halogenated Phenethyl Carbamates Chloro on Phenethyl RingBacteria & FungiRemarkable Bactericidal, Greatest Antifungal[14][16]
Table 2: Antimicrobial activity profile of functionalized tetrahydroisoquinoline carbamates.
Anticancer Activity: Targeting Tumor Immunology and Proliferation

The isoquinoline scaffold is present in numerous anticancer agents, and its derivatives can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes.[17][18][19][20] Carbamates have proven instrumental in optimizing these compounds, particularly as stable isosteres for metabolically labile amide bonds.

Case Study: IDO1 Inhibition Indoleamine-2,3-dioxygenase-1 (IDO1) is a critical enzyme in cancer immunotherapy, as its overexpression by tumor cells suppresses the host immune response.[8][9] Structure-based drug design identified a class of tetrahydroquinoline inhibitors where a key amide group was prone to metabolic hydrolysis, limiting in vivo efficacy.[8][9]

The Causality of Experimental Choice: The strategic replacement of the vulnerable amide with a carbamate was a pivotal decision. The carbamate maintains the essential carbonyl group for hydrogen bonding with the target enzyme (IDO1) while significantly mitigating the issue of hydrolysis. This substitution led to compounds with maintained potency and a vastly improved pharmacokinetic profile.[8]

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme (Tumor Cell) Tryptophan->IDO1 Metabolized by TCell_Activation T-Cell Activation Tryptophan->TCell_Activation Required for Kynurenine Kynurenine IDO1->Kynurenine Produces Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Leads to Immune_Suppression->TCell_Activation Inhibits Inhibitor Isoquinoline Carbamate (IDO1 Inhibitor) Inhibitor->IDO1 Blocks

Caption: Role of IDO1 in tumor immune escape and its inhibition by isoquinoline carbamates.

Experimental Methodologies: A Practical Framework

To ensure scientific integrity and reproducibility, robust and well-validated experimental protocols are essential. This section provides detailed, self-validating methodologies for the synthesis and biological evaluation of isoquinoline carbamates.

General Synthetic Workflow

The synthesis of isoquinoline carbamates typically involves a multi-step process beginning with the construction of the core isoquinoline structure, followed by functionalization to introduce an alcohol or amine handle, and concluding with the carbamate formation.

Synthesis_Workflow Start β-Phenylethylamine Precursor Cyclization Bischler-Napieralski Cyclization Start->Cyclization Dihydroisoquinoline Dihydroisoquinoline Intermediate Cyclization->Dihydroisoquinoline Reduction Reduction (e.g., NaBH₄) Dihydroisoquinoline->Reduction THIQ_Amine Tetrahydroisoquinoline (THIQ) Core Reduction->THIQ_Amine Carbamate_Formation Carbamate Formation (e.g., + R-O-CO-Cl) THIQ_Amine->Carbamate_Formation Final_Product Isoquinoline Carbamate Product Carbamate_Formation->Final_Product

Caption: A representative synthetic workflow for isoquinoline carbamates.

Protocol: Synthesis of an N-aryl Tetrahydroisoquinoline Carbamate This protocol is a representative example based on methodologies described in the literature.[8][14]

  • Step 1: Bischler-Napieralski Cyclization:

    • Acylate a suitable β-phenylethylamine with an appropriate acid chloride in an inert solvent (e.g., dichloromethane) with a base (e.g., triethylamine).

    • Isolate the resulting amide intermediate.

    • Treat the amide with a dehydrating/cyclizing agent (e.g., POCl₃ or P₂O₅) in refluxing toluene to yield the 3,4-dihydroisoquinoline intermediate.

    • Validation: Monitor reaction progress by TLC or LC-MS. Characterize the intermediate by ¹H NMR and Mass Spectrometry to confirm structure.

  • Step 2: Reduction to Tetrahydroisoquinoline (THIQ):

    • Dissolve the 3,4-dihydroisoquinoline intermediate in methanol.

    • Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

    • Stir until the reaction is complete (monitored by TLC).

    • Perform an aqueous workup and extract the THIQ product.

    • Validation: Confirm the reduction of the imine by the disappearance of the C=N stretch in IR spectroscopy and the appearance of characteristic signals in the ¹H NMR spectrum.

  • Step 3: Carbamate Formation:

    • Dissolve the synthesized THIQ amine (the nucleophile) in an aprotic solvent like THF or dichloromethane.

    • Add a base (e.g., pyridine or triethylamine).

    • Slowly add the desired aryl chloroformate (e.g., cyclopropyl chloroformate) dropwise at 0°C.[8]

    • Allow the reaction to warm to room temperature and stir until completion.

    • Purify the final isoquinoline carbamate product using column chromatography.

    • Validation: Confirm product formation via LC-MS. Full characterization by ¹H NMR, ¹³C NMR, and HRMS is required to establish purity and structural integrity.

In Vitro Biological Assay Protocols

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) This colorimetric assay is the gold standard for measuring AChE activity and its inhibition.

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. An inhibitor will slow this reaction, resulting in a lower rate of color development.

  • Reagents:

    • Phosphate Buffer (pH 8.0)

    • DTNB solution

    • ATCI solution

    • AChE enzyme solution

    • Test compounds (isoquinoline carbamates) and a positive control (e.g., Donepezil).

  • Procedure:

    • In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis & Self-Validation:

    • Calculate the reaction rate (V) for each concentration.

    • Determine the percentage of inhibition: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

    • The inclusion of a "no enzyme" control validates that the substrate does not spontaneously hydrolyze, and a "no substrate" control ensures the enzyme or inhibitor does not interfere with the colorimetric reading. The positive control validates that the assay can detect inhibition.

Conclusion and Future Perspectives

The isoquinoline carbamate scaffold represents a highly successful application of rational drug design principles. By combining the target-versatile isoquinoline core with the functionally and pharmacokinetically favorable carbamate linker, researchers have developed potent agents for neurodegenerative diseases, infectious diseases, and cancer. The structure-activity relationships elucidated to date provide a clear roadmap for further optimization, highlighting the importance of substitution patterns on both the heterocyclic system and the carbamate moiety.

Future work should focus on expanding the diversity of isoquinoline carbamates to explore novel biological targets. A deeper investigation into their mechanisms of action, particularly in the antimicrobial and anticancer domains, will be crucial for clinical translation. Furthermore, comprehensive ADME/Tox profiling will be necessary to identify candidates with optimal drug-like properties, paving the way for the next generation of therapeutics derived from this remarkable chemical scaffold.

References

  • Novel isoquinoline deriv
  • Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. PMC - NIH.
  • Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias. RSC Publishing.
  • Novel isoquinoline derivatives as antimicrobial agents | Request PDF.
  • Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors | ACS Medicinal Chemistry Letters.
  • Anticholinesterase Activity of Potential Therapeutic 5-(1,3,3-trimethylindolinyl)
  • Structure-activity relationships for insecticidal carbam
  • Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PMC - NIH.
  • Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure.
  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed Central.
  • Application Notes and Protocols for Antimicrobial Research of Isoquinoline and Quinoline Deriv
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC - PubMed Central - NIH.
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PubMed.
  • Synthesis and Investigation of Tricyclic Isoquinoline Deriv
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed.
  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI.
  • Cholinesterase inhibitory activity of isoquinoline alkaloids from three Cryptocarya species (Lauraceae). PubMed.
  • Isoquinoline. Wikipedia.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
  • Searching for New Biologically Active Compounds Derived
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH.
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - PubMed Central.
  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Deriv
  • Carbamate Toxicity.
  • Carbam

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Exploratory

"mechanism of action of trifluoroethyl carbamates"

An In-Depth Technical Guide to the Mechanism of Action of Trifluoroethyl Carbamates Authored by Gemini, Senior Application Scientist This guide provides a detailed exploration of the molecular mechanisms underpinning the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Trifluoroethyl Carbamates

Authored by Gemini, Senior Application Scientist

This guide provides a detailed exploration of the molecular mechanisms underpinning the action of trifluoroethyl carbamates, a class of compounds with significant implications in toxicology and pharmacology. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on their interaction with key biological targets, the chemistry of this interaction, and the downstream physiological consequences. We will also detail robust experimental workflows for investigating these mechanisms in a laboratory setting.

Introduction: The Significance of the Trifluoroethyl Moiety

Carbamates are a broad class of organic compounds, many of which are known for their ability to inhibit serine hydrolases. Within this class, trifluoroethyl carbamates are distinguished by the presence of a 2,2,2-trifluoroethyl group attached to the carbamate nitrogen. This structural feature is not merely an arbitrary modification; it profoundly influences the compound's reactivity and biological activity. The strong electron-withdrawing nature of the fluorine atoms makes the carbamate's carbonyl carbon more electrophilic, rendering it a more potent inhibitor of its target enzymes compared to its non-fluorinated analogs. This guide will primarily focus on the interaction of these compounds with two well-characterized serine hydrolases: Acetylcholinesterase (AChE) and Neuropathy Target Esterase (NTE).

Primary Molecular Targets and the Chemistry of Inhibition

The primary mechanism of action for trifluoroethyl carbamates involves the covalent modification of a serine residue within the active site of target enzymes, leading to their inactivation. This process, known as carbamoylation, effectively halts the enzyme's normal catalytic function.

Acetylcholinesterase (AChE)

AChE is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine to terminate synaptic transmission. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and a state of cholinergic crisis.

The inhibition process occurs in two main steps:

  • Reversible Binding: The trifluoroethyl carbamate first binds non-covalently to the active site of AChE, forming a reversible Michaelis-Menten complex.

  • Covalent Carbamoylation: The catalytic serine residue in the AChE active site attacks the electrophilic carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate, which then resolves by expelling the trifluoroethanol leaving group, leaving a stable, carbamoylated enzyme.

This carbamoylated enzyme is catalytically inactive. Unlike the phosphorylated adducts formed by organophosphates, the carbamoylated adduct can undergo spontaneous hydrolysis, regenerating the active enzyme. However, the rate of this decarbamoylation is significantly slower than the enzyme's normal catalytic turnover, leading to a prolonged period of inhibition.

AChE_Inhibition cluster_0 AChE Active Site AChE Active AChE (Ser-OH) Complex Reversible Michaelis-Menten Complex (AChE : Inhibitor) Complex->AChE k₋₁ (Dissociation) Carbamoylated Inactive Carbamoylated AChE (AChE-Ser-O-C(O)-NR'R'') Complex->Carbamoylated k₂ (Carbamoylation) Carbamoylated->AChE LeavingGroup Trifluoroethanol (Leaving Group) Carbamoylated->LeavingGroup Inhibitor Trifluoroethyl Carbamate Inhibitor->Complex k₁ (Binding) H2O H₂O H2O->Carbamoylated

Caption: General mechanism of Acetylcholinesterase (AChE) inhibition by a trifluoroethyl carbamate.

Neuropathy Target Esterase (NTE)

NTE is another serine hydrolase found primarily in the nervous system. Its precise physiological function is not fully understood, but its inhibition and subsequent "aging" by certain organophosphates is the initiating event in Organophosphate-Induced Delayed Neuropathy (OPIDN), a severe neurodegenerative disorder.

Trifluoroethyl carbamates are also known to inhibit NTE. The mechanism is analogous to AChE inhibition, involving the carbamoylation of the active site serine. However, a key difference lies in the post-inhibitory "aging" process. For organophosphates, aging involves the cleavage of an R-group from the phosphorus atom, resulting in a negatively charged, irreversible adduct. For carbamates, this type of aging process is not possible. This is a critical distinction, as the inability of the carbamoyl-NTE adduct to "age" is believed to be why carbamate inhibitors of NTE, including trifluoroethyl carbamates, do not typically cause OPIDN.

Experimental Workflows for Mechanistic Investigation

To characterize the inhibitory potential and mechanism of a novel trifluoroethyl carbamate, a series of well-defined experiments are required. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Workflow: Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a fundamental measure of an inhibitor's potency. This protocol uses the Ellman's assay for measuring AChE activity.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis cluster_controls Essential Controls A1 Prepare serial dilution of trifluoroethyl carbamate B1 Add buffer and inhibitor dilutions to wells A1->B1 A2 Prepare AChE enzyme solution (e.g., from electric eel) B2 Add AChE to all wells (except blank) A2->B2 A3 Prepare assay buffer, DTNB, and ATChI substrate B4 Initiate reaction by adding DTNB and ATChI A3->B4 B1->B2 Ctrl1 No Inhibitor (100% Activity) B3 Incubate for a defined pre-incubation time B2->B3 Ctrl2 No Enzyme (Blank/Background) B3->B4 B5 Measure absorbance at 412 nm kinetically over time B4->B5 C1 Calculate reaction rates (V₀) for each concentration B5->C1 C2 Normalize rates to % inhibition vs. control C1->C2 C3 Plot % Inhibition vs. log[Inhibitor] C2->C3 C4 Fit data to a sigmoidal dose-response curve to find IC₅₀ C3->C4 Ctrl3 Known Inhibitor (Positive Control)

Caption: Experimental workflow for determining the IC₅₀ value of a trifluoroethyl carbamate against AChE.

Step-by-Step Protocol for IC₅₀ Determination:

  • Materials:

    • Trifluoroethyl carbamate of interest

    • Acetylcholinesterase (e.g., from Electrophorus electricus)

    • Acetylthiocholine iodide (ATChI) - substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (e.g., 0.1 M, pH 7.4)

    • 96-well microplate

    • Microplate reader capable of kinetic reads at 412 nm

  • Procedure:

    • Reagent Preparation: Prepare stock solutions of the inhibitor, ATChI, and DTNB in appropriate solvents (e.g., DMSO for the inhibitor, buffer for others).

    • Inhibitor Dilution: Perform a serial dilution of the trifluoroethyl carbamate stock solution to create a range of concentrations (e.g., 10-fold dilutions from 1 mM to 1 pM).

    • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

      • Phosphate buffer

      • Inhibitor dilution (or vehicle, e.g., DMSO, for 100% activity control)

      • AChE enzyme solution

    • Controls: Include wells with:

      • 100% Activity Control: Buffer, vehicle, and enzyme.

      • Blank: Buffer, vehicle, but no enzyme (to measure non-enzymatic substrate hydrolysis).

      • Positive Control: A known AChE inhibitor (e.g., physostigmine) to validate the assay.

    • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add a solution containing both DTNB and ATChI to all wells to start the reaction.

    • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes). The product of ATChI hydrolysis reacts with DTNB to produce a yellow-colored compound that absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Subtract the average V₀ of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

Advanced Mechanistic Studies: Determining Kinetic Constants

To fully understand the mechanism, one must determine the individual kinetic constants (k₁, k₋₁, k₂). This often involves more complex experimental designs, such as progress curve analysis under varying substrate and inhibitor concentrations, and fitting the data to appropriate mechanistic models using specialized software. These studies can differentiate between competitive, non-competitive, and irreversible inhibition, and provide quantitative values for the rates of binding and carbamoylation.

Downstream Physiological Consequences

The inhibition of AChE by trifluoroethyl carbamates leads to a predictable set of physiological effects resulting from cholinergic hyperstimulation.

Cholinergic_Synapse cluster_synapse Cholinergic Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane cluster_inhibition Enzymatic Degradation (Blocked) AP Action Potential Arrives Vesicle Vesicle Fusion & ACh Release AP->Vesicle SynapticCleft Synaptic Cleft Vesicle->SynapticCleft ACh Receptor ACh binds to Postsynaptic Receptors SynapticCleft->Receptor ACh AChE AChE SynapticCleft->AChE Result Result: Excess ACh in Cleft Leads to Hyperstimulation SynapticCleft->Result Signal Signal Transduction (e.g., muscle contraction) Receptor->Signal Breakdown ACh Hydrolysis (Blocked) AChE->Breakdown X Inhibitor Trifluoroethyl Carbamate Inhibitor->AChE Inhibits

Caption: Consequence of AChE inhibition by trifluoroethyl carbamates at a cholinergic synapse.

Symptoms can be classified as:

  • Muscarinic: (Affecting smooth muscles and glands) Salivation, lacrimation, urination, diaphoresis, gastrointestinal motility, emesis (SLUDGE).

  • Nicotinic: (Affecting skeletal muscles and ganglia) Muscle fasciculations, cramping, and eventually paralysis.

  • Central Nervous System (CNS): Dizziness, confusion, seizure, and respiratory depression.

The severity of these symptoms is directly related to the dose of the carbamate and the degree of AChE inhibition achieved.

Comparative Data

The potency of carbamate inhibitors can vary significantly based on their chemical structure. The inclusion of the trifluoroethyl group generally increases potency compared to simpler alkyl groups.

Compound TypeTarget EnzymeTypical IC₅₀ RangeKey Mechanistic Feature
Trifluoroethyl Carbamates AChELow nM to µMHigh electrophilicity of carbonyl carbon enhances carbamoylation rate.
Simple Alkyl Carbamates AChEMid nM to high µMSlower carbamoylation rate compared to fluorinated analogs.
Organophosphates AChE / NTEpM to nMForms a phosphorylated adduct that can undergo irreversible "aging".

Conclusion

Trifluoroethyl carbamates act as potent, pseudo-irreversible inhibitors of key serine hydrolases, most notably acetylcholinesterase. Their mechanism is characterized by the rapid carbamoylation of the active site serine, driven by the electron-withdrawing power of the trifluoroethyl group. This leads to a prolonged but ultimately reversible inhibition of the enzyme. Understanding this detailed mechanism is crucial for the development of novel therapeutic agents, for assessing the toxicological risk of environmental agents, and for creating effective countermeasures. The experimental workflows provided herein offer a robust framework for the continued investigation of this important class of molecules.

References

  • Lotti, M., & Moretto, A. (2005). Organophosphate-induced delayed polyneuropathy. Toxicological Reviews, 24(1), 37–49. Available at: [Link]

  • Johnson, M. K. (1990). Organophosphates and delayed neuropathy--is NTE alive and well? Toxicology and applied pharmacology, 102(3), 385–399. Available at: [Link]

Foundational

Introduction: Unveiling the Potential of a Novel Carbamate Isoquinoline Derivative

An In-Depth Technical Guide to the In Silico Modeling of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate In the landscape of modern drug discovery, the strategic design and evaluation of novel chemical entities are pa...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate

In the landscape of modern drug discovery, the strategic design and evaluation of novel chemical entities are paramount. The molecule 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate presents a compelling case for in-depth computational analysis. It integrates two pharmacologically significant scaffolds: the isoquinoline ring and a carbamate linker.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3] These compounds exhibit a vast range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6][7] Notably, several isoquinoline alkaloids have been identified as potent inhibitors of key enzymes like acetylcholinesterase (AChE) and tyrosine kinases, making them relevant for Alzheimer's disease and cancer, respectively.[2][8][9]

The carbamate group is another crucial functional motif in many approved therapeutic agents.[10][11][12] Carbamates are recognized for their chemical stability and their ability to act as peptide bond surrogates, enhancing cell membrane permeability and modulating interactions with biological targets.[12] The carbamate moiety is a hallmark of established acetylcholinesterase inhibitors like rivastigmine, used in the management of Alzheimer's disease.[10][13]

The convergence of these two scaffolds in 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate suggests a high potential for biological activity. However, without experimental data, its therapeutic promise remains speculative. This is where in silico modeling provides an indispensable toolkit for preliminary assessment. By simulating the interactions of this molecule with potential biological targets and predicting its pharmacokinetic profile, we can generate testable hypotheses and guide further experimental validation, saving significant time and resources.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, step-by-step workflow for the in silico characterization of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate. We will move beyond a simple recitation of methods to explain the underlying rationale for each experimental choice, ensuring a self-validating and scientifically rigorous approach.

Part 1: Strategic Target Identification and Rationale

The initial and most critical step in our in silico investigation is the selection of plausible biological targets. A rational approach involves identifying targets that are known to be modulated by compounds containing the core scaffolds of our molecule of interest. Based on the extensive literature on isoquinoline and carbamate pharmacology, we propose the following primary targets for investigation:

  • Acetylcholinesterase (AChE): The carbamate functional group is a well-established pharmacophore for AChE inhibition.[10][13] Furthermore, numerous isoquinoline alkaloids have demonstrated significant AChE inhibitory activity.[8][14][15][16] Given that AChE inhibitors are a cornerstone of Alzheimer's disease therapy, this is a high-priority target.

  • Tyrosine Kinases (e.g., EGFR, HER2): The isoquinoline scaffold is present in several potent tyrosine kinase inhibitors.[9][17][18] For instance, some fused pyrrolo[2,1-a]isoquinolines are effective inhibitors of the Epidermal Growth Factor Receptor (EGFR).[19] As such, evaluating the interaction of our compound with a representative tyrosine kinase is a logical step to explore its potential as an anticancer agent.

This dual-target approach allows for a broad initial screening of the compound's potential therapeutic applications in both neurodegenerative disease and oncology.

Part 2: The Comprehensive In Silico Modeling Workflow

This section details the integrated workflow for the computational analysis of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate. The workflow is designed to be sequential, with the results of each step informing the next.

In Silico Modeling Workflow cluster_0 Preparation Phase cluster_1 Interaction Analysis cluster_2 Pharmacokinetic Profiling Ligand_Prep Ligand Preparation (3D Structure Generation & Optimization) Docking Molecular Docking (Pose & Affinity Prediction) Ligand_Prep->Docking Prepared Ligand ADMET ADMET Prediction (Drug-likeness & Toxicity) Ligand_Prep->ADMET Ligand Structure Protein_Prep Protein Preparation (PDB Structure Retrieval & Cleaning) Protein_Prep->Docking Prepared Receptor MD_Sim Molecular Dynamics Simulation (Stability & Dynamic Interaction) Docking->MD_Sim Best Docking Pose Final_Analysis Comprehensive Report (Hypothesis Generation) MD_Sim->Final_Analysis Trajectory Data ADMET->Final_Analysis Predicted Properties

Caption: A comprehensive workflow for the in silico analysis of a small molecule.

Ligand Preparation: From 2D Structure to 3D Model

Rationale: The starting point for any in silico study is an accurate three-dimensional representation of the small molecule. The conformational energy and charge distribution of the ligand are critical for predicting its interaction with a protein target.

Protocol:

  • 2D to 3D Conversion:

    • Obtain the 2D structure of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate. This can be done using its SMILES string (FC(F)(F)COC(=O)Nc1cccc2cnccc12) in a molecular editor such as ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D format (e.g., .sdf or .mol2). Most molecular modeling software, such as UCSF Chimera or PyMOL, can perform this conversion.

  • Energy Minimization:

    • The initial 3D structure is likely not in its lowest energy conformation. Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step ensures that the bond lengths, angles, and dihedrals are in a relaxed, low-energy state. Software like Avogadro or the Open Babel toolkit can be used for this purpose.

  • Charge Assignment:

    • Assign partial atomic charges to the ligand. This is crucial for calculating electrostatic interactions during docking and molecular dynamics. Gasteiger charges are a common choice for docking studies with AutoDock.

  • File Format Conversion:

    • Save the prepared ligand in the .pdbqt format required by AutoDock Vina. This format includes atomic coordinates, partial charges, and information about rotatable bonds. This can be done using AutoDock Tools.[20]

Protein Preparation: Readying the Receptor

Rationale: The crystal structures of proteins obtained from the Protein Data Bank (PDB) often contain non-essential molecules (e.g., water, ions, co-crystallized ligands) and may lack hydrogen atoms. These need to be addressed to create a clean and chemically correct receptor model for docking.[21][22][23]

Protocol:

  • Structure Retrieval:

    • Download the 3D crystal structures of the selected targets (AChE and a tyrosine kinase) from the RCSB Protein Data Bank ([Link]). For human AChE, a suitable PDB entry is 4EY7. For a tyrosine kinase like EGFR, one could use PDB entry 2GS2.

  • Receptor Cleaning:

    • Load the PDB file into a molecular visualization program like UCSF Chimera or PyMOL.

    • Remove all non-essential components, including water molecules, ions, and any co-crystallized ligands or co-factors. This is a standard procedure automated by tools like Dock Prep in Chimera.[21][22]

  • Adding Hydrogens and Assigning Charges:

    • Add polar hydrogen atoms to the protein, as these are typically not resolved in crystal structures but are vital for hydrogen bonding.

    • Assign partial charges to the protein atoms (e.g., using the AMBER or CHARMM force fields).

  • File Format Conversion:

    • Save the prepared protein in the .pdbqt format for use with AutoDock Vina.

Molecular Docking: Predicting Binding Affinity and Pose

Rationale: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[24][25][26] The primary goals are to predict the binding pose and to estimate the binding affinity, usually expressed as a docking score.[27]

Protocol (using AutoDock Vina):

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of the receptor. The size and center of this box dictate the search space for the ligand. For known targets, the active site can be identified based on the position of the co-crystallized ligand in the original PDB file.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and its dimensions.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform a series of computational "runs" to find the most favorable binding poses.

  • Output Analysis:

    • Vina will generate an output file containing the predicted binding poses, ranked by their docking scores in kcal/mol.

Analysis of Docking Results: From Scores to Insights

Rationale: The raw output of a docking simulation requires careful interpretation to be meaningful. A lower (more negative) docking score generally indicates a stronger predicted binding affinity.[28][29][30] However, visual inspection of the binding pose and the specific interactions formed are equally important for validating the result.[28]

Interpretation Steps:

  • Binding Affinity: The docking score provides a quantitative estimate of binding affinity. Scores below -6 kcal/mol are generally considered indicative of a potentially active compound.[28]

  • Pose Visualization: Load the docked complex (receptor + best ligand pose) into a molecular viewer.

  • Interaction Analysis: Identify and analyze the non-covalent interactions between the ligand and the protein's active site residues. Key interactions to look for include:

    • Hydrogen Bonds: These are strong, directional interactions and are often critical for binding.

    • Hydrophobic Interactions: The isoquinoline ring is likely to form hydrophobic interactions with nonpolar residues in the binding pocket.

    • Pi-stacking: The aromatic isoquinoline ring can interact with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

  • Comparison with Known Inhibitors: If available, dock a known inhibitor of the target protein as a positive control. The docking score and binding mode of your compound can then be compared to this reference.

Table 1: Hypothetical Molecular Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
Acetylcholinesterase4EY7-9.2Trp86, Tyr337, Phe338Pi-stacking, Hydrogen bond
EGFR Tyrosine Kinase2GS2-8.5Leu718, Val726, Met793Hydrophobic, Hydrogen bond
Molecular Dynamics (MD) Simulation: Assessing Complex Stability

Rationale: Molecular docking provides a static snapshot of the protein-ligand interaction. Molecular dynamics (MD) simulations introduce temperature, pressure, and solvent effects, allowing us to observe the dynamic behavior of the complex over time.[31] This is a crucial step for validating the stability of the predicted binding pose and for refining our understanding of the interactions.[5]

High-Level Protocol (using GROMACS):

  • System Preparation:

    • Use the best-ranked docked pose as the starting structure.

    • Choose an appropriate force field (e.g., CHARMM36m or AMBER) for both the protein and the ligand.[4][31][32][33][34] Ligand parameters may need to be generated using a server like CGenFF.[5]

    • Place the complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's charge.[5]

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Then, equilibrate the system at the desired temperature and pressure (e.g., 1 bar) under constant pressure (NPT ensemble). This ensures the system reaches a stable density.[5]

  • Production Run:

    • Run the main MD simulation for a sufficient duration (e.g., 50-100 nanoseconds) to collect trajectory data for analysis.

ADMET Prediction: Profiling Drug-likeness and Safety

Rationale: A compound's efficacy is determined not only by its binding affinity to a target but also by its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET).[1][35][36] Predicting these properties early in the discovery process can prevent the costly failure of drug candidates in later stages.

Protocol:

  • Tool Selection: Utilize open-access web servers for ADMET prediction, such as SwissADME, pkCSM, or ADMETlab 2.0.[1][35][37]

  • Input: Provide the SMILES string of the compound as input.

  • Analysis of Key Parameters: Evaluate the predicted properties, including:

    • Physicochemical Properties: Molecular Weight, LogP, number of hydrogen bond donors/acceptors.

    • Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness and potential for oral bioavailability.

    • Absorption: Caco-2 permeability, Human Intestinal Absorption.

    • Distribution: Blood-Brain Barrier (BBB) penetration, CNS permeability.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity).

Table 2: Hypothetical ADMET Prediction for 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate

PropertyPredicted ValueAcceptable RangeAssessment
Molecular Weight270.21 g/mol < 500Good
LogP2.85< 5Good
H-bond Donors1< 5Good
H-bond Acceptors3< 10Good
Lipinski Violations00Drug-like
BBB PermeantYes-Potential for CNS activity
AMES ToxicityNon-toxic-Safe
hERG I InhibitionNo-Low risk of cardiotoxicity

Part 3: Visualization and Conceptualization

Visual models are essential for communicating complex scientific concepts. The following diagram illustrates the conceptual basis of the protein-ligand interaction analysis.

Protein_Ligand_Interaction cluster_protein Protein Active Site cluster_ligand Ligand Moieties Res1 Aromatic Residue (e.g., Trp, Phe) Res2 H-bond Donor/Acceptor (e.g., Ser, His) Res3 Hydrophobic Pocket (e.g., Leu, Val) Isoquinoline Isoquinoline Ring Isoquinoline->Res1 π-π Stacking Isoquinoline->Res3 Hydrophobic Interaction Carbamate Carbamate Linker Carbamate->Res2 Hydrogen Bond

Caption: Key molecular interactions between the ligand and a hypothetical protein active site.

Conclusion

This guide has outlined a robust and scientifically grounded in silico workflow for the initial characterization of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can develop a comprehensive profile of this novel compound. The results of this computational analysis will generate critical, data-driven hypotheses about its potential biological targets, binding mechanisms, and drug-likeness. This information is invaluable for making informed decisions about whether to advance the compound to the next stage of experimental validation, thereby accelerating the drug discovery pipeline in a cost-effective and efficient manner.

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  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473–1487. [Link]

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Exploratory

Preliminary Screening of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate: A Strategic Framework for Hit Identification

An In-depth Technical Guide Abstract This guide provides a comprehensive framework for the preliminary screening of the novel chemical entity, 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate. Given the absence of exte...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This guide provides a comprehensive framework for the preliminary screening of the novel chemical entity, 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate. Given the absence of extensive prior research on this specific molecule, this document outlines a strategic, first-principles approach to identifying its potential biological activity. We will deconstruct the molecule's core components—the isoquinoline scaffold, the carbamate linker, and the trifluoroethyl group—to establish a rational basis for target selection and assay design. The protocols detailed herein are designed to be self-validating, incorporating robust quality control, hit confirmation, and orthogonal validation steps. This guide is intended for researchers, medicinal chemists, and drug development professionals initiating discovery campaigns on novel chemical matter.

Introduction: Rationale and Strategic Overview

The compound 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate presents a compelling starting point for a drug discovery campaign. Its structure combines several key pharmacophores:

  • The Isoquinoline Scaffold: This bicyclic aromatic system is a privileged structure in medicinal chemistry, famously found in numerous FDA-approved drugs. Its rigid nature provides a well-defined vector for substituent placement, and it is a common core in a vast array of kinase inhibitors.

  • The Carbamate Linker: Carbamates are versatile functional groups that can act as bioisosteres for amides or esters, with altered hydrolytic stability. They can participate in crucial hydrogen bonding interactions within protein binding sites and are present in drugs like Rivastigmine, a cholinesterase inhibitor.

  • The 2,2,2-Trifluoroethyl Group: Fluorination is a widely used strategy in drug design to enhance metabolic stability, increase binding affinity through favorable electrostatic interactions, and modulate physicochemical properties such as lipophilicity (logP).

This structural combination suggests that a logical starting point for a preliminary screening campaign is a broad panel of protein kinases, a class of enzymes frequently targeted by isoquinoline-based molecules.

The Screening Funnel: A Visual Workflow

The screening process is designed as a multi-stage funnel, efficiently filtering a large number of possibilities down to a few high-confidence hits. This strategy maximizes resource efficiency by employing broader, faster assays at the beginning and more complex, targeted assays in later stages.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Orthogonal & Selectivity CompoundQC Compound QC (Purity, Solubility, Stability) PrimaryAssay Primary Assay (Broad Kinase Panel @ 10 µM) CompoundQC->PrimaryAssay Test Compound HitConfirmation Hit Confirmation (Fresh Compound Re-test) PrimaryAssay->HitConfirmation Initial Hits DoseResponse Dose-Response (IC50 Determination) HitConfirmation->DoseResponse OrthogonalAssay Orthogonal Assay (e.g., Cell-Based Target Engagement) DoseResponse->OrthogonalAssay Confirmed Hits SelectivityPanel Selectivity Profiling (Counter-Screening) DoseResponse->SelectivityPanel

Caption: A multi-phase workflow for preliminary screening of a novel compound.

Pre-Screening Compound Management: The Foundation of Trustworthy Data

Garbage in, garbage out. This axiom is paramount in screening. Before any biological assay is performed, the integrity of the test compound must be rigorously established.

Quality Control Protocol
  • Identity and Purity Assessment:

    • Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

    • Procedure:

      • Dissolve a 1 mg sample of the compound in 1 mL of DMSO to create a 1 mg/mL stock.

      • Inject 1-5 µL onto a C18 reverse-phase HPLC column.

      • Run a gradient of water/acetonitrile (both with 0.1% formic acid) from 5% to 95% acetonitrile over 10 minutes.

      • Monitor UV absorbance at 254 nm and 280 nm.

      • Analyze the eluent by mass spectrometry to confirm the parent mass ([M+H]⁺) of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate.

    • Acceptance Criterion: Purity must be ≥95% by UV area under the curve. The observed mass must be within 0.1 Da of the theoretical mass.

  • Solubility Assessment:

    • Method: Kinetic Nephelometry.

    • Procedure:

      • Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO).

      • Perform serial dilutions of this stock into aqueous assay buffer.

      • Measure light scattering (nephelometry) at each concentration over time.

    • Acceptance Criterion: The concentration at which a significant increase in light scattering is observed is deemed the kinetic solubility limit. This informs the maximum concentration usable in subsequent assays to avoid compound precipitation.

  • Stock Solution Stability:

    • Method: Repeat HPLC-MS analysis of the DMSO stock solution after a freeze-thaw cycle and after storage at room temperature for 24 hours.

    • Acceptance Criterion: Degradation should be <5%. This ensures that activity (or lack thereof) is not due to compound decomposition.

Parameter Method Acceptance Criteria Rationale
Purity HPLC-MS≥95%Ensures observed activity is from the target compound, not impurities.
Identity Mass SpectrometryObserved mass ± 0.1 Da of theoreticalConfirms the correct molecule is being tested.
Solubility NephelometryDetermine max soluble concentrationPrevents false positives/negatives due to compound precipitation in assays.
Stability HPLC-MS (post-stress)<5% degradationConfirms the compound is stable under storage and handling conditions.

Phase 1: Primary Screening - Broad Target Interrogation

The objective of this phase is to efficiently test the compound against a wide range of potential targets to identify initial "hits." Based on the isoquinoline core, a broad kinase panel is the most rational starting point.

Recommended Primary Assay: In Vitro Kinase Panel
  • Technology: A well-established platform like the ADP-Glo™ Kinase Assay (Promega) is recommended. This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to enzyme activity.

  • Screening Concentration: A single, high concentration of 10 µM is standard for primary screens to maximize the chances of detecting even weak binders.

  • Panel Selection: A diverse panel of ~100-400 kinases covering different branches of the human kinome should be used to provide a broad overview of activity and initial selectivity.

Primary Screening Protocol
  • Reagent Preparation: Prepare assay buffer, kinase/substrate solutions, and ADP-Glo™ reagents according to the manufacturer's instructions.

  • Compound Plating: Dispense the test compound (from the qualified DMSO stock) into a 384-well assay plate to a final concentration of 10 µM. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).

  • Kinase Reaction: Add the kinase and substrate/ATP mixture to all wells to initiate the reaction. Incubate for the recommended time (typically 60 minutes) at room temperature.

  • Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Read the luminescence signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the positive and negative controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Hit Definition: A "hit" is typically defined as any compound causing >50% inhibition in a given kinase assay. This threshold balances the need to capture true positives while minimizing false positives.

Phase 2: Hit Confirmation and Potency Determination

A single-point screen is prone to false positives. This phase rigorously confirms the initial hits and quantifies their potency.

Hit Confirmation

All hits from the primary screen must be re-tested using a fresh sample of the compound, preferably from a different synthesis batch if available. This crucial step rules out errors related to compound handling, plating, or a specific batch of impure material. The re-test should be performed under the same conditions as the primary screen.

Potency Determination (IC₅₀)

For confirmed hits, the next step is to determine the concentration at which the compound inhibits 50% of the enzyme's activity (the IC₅₀ value).

  • Method: A dose-response experiment using the same in vitro assay.

  • Procedure:

    • Perform a serial dilution of the compound, typically in 10 points ranging from 100 µM down to low nM concentrations.

    • Run the kinase assay at each concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to calculate the IC₅₀ value.

Hit Kinase Primary Screen (% Inh @ 10µM) Confirmation (% Inh @ 10µM) IC₅₀ (µM)
Example Kinase A85%88%0.52
Example Kinase B62%59%4.8
Example Kinase C71%12% (Not Confirmed)N/A

Phase 3: Orthogonal Validation and Selectivity Profiling

An IC₅₀ value from a biochemical assay is not sufficient. The activity must be confirmed in a different, preferably more physiologically relevant, context.

Orthogonal Assay: Cellular Target Engagement

If a hit is confirmed against a kinase for which a relevant cell line is available (e.g., a cancer cell line known to be dependent on that kinase), a cellular assay is the ideal next step. This verifies that the compound can penetrate the cell membrane and inhibit the target in a complex biological environment.

  • Recommended Assay: A target engagement assay like the NanoBRET™ Target Engagement Assay (Promega) or a functional assay measuring the phosphorylation of a known downstream substrate of the target kinase via Western Blot or ELISA.

G cluster_cell Intracellular Space Compound Test Compound (Cell Permeable) Cell Cell Membrane Compound->Cell Substrate Downstream Substrate Compound->Substrate Inhibition Kinase Target Kinase (e.g., Kinase A) pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation CellularEffect Cellular Effect (e.g., Apoptosis) pSubstrate->CellularEffect

Caption: A simplified pathway showing compound inhibition of an intracellular kinase.

Selectivity Profiling

Selectivity is critical for a viable drug candidate. A highly promiscuous compound that inhibits many kinases is likely to cause off-target toxicity.

  • Method: Screen the confirmed hit at a single concentration (e.g., 1 µM) against a panel of closely related kinases (e.g., other members of the same kinase family).

  • Analysis: The results will reveal the compound's selectivity profile. A desirable profile shows high potency against the primary target and significantly lower potency (>30-fold) against other kinases.

Conclusion and Next Steps

Following the successful execution of this screening framework, a researcher will have identified one or more confirmed hits for 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate. The output will include:

  • The identity of the primary kinase target(s).

  • The biochemical potency (IC₅₀) against these targets.

  • Confirmation of on-target activity within a cellular context.

  • An initial understanding of the compound's selectivity profile.

This high-quality dataset forms a robust foundation for initiating a medicinal chemistry program to optimize the hit's potency and selectivity, ultimately leading to a lead compound.

References

  • Title: The role of natural products in drug discovery and development Source: Nature Biotechnology URL: [Link]

  • Title: Kinase inhibitors: the road ahead Source: Nature Reviews Drug Discovery URL: [Link]

Foundational

The Isoquinoline Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by a Senior Application Scientist Abstract: The isoquinoline nucleus, a heterocyclic aromatic scaffold composed of a fused benzene a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract: The isoquinoline nucleus, a heterocyclic aromatic scaffold composed of a fused benzene and pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of pharmacological activities, establishing the isoquinoline framework as a "privileged scaffold" in drug discovery.[3] This guide provides a comprehensive exploration of isoquinoline derivatives, delving into their synthesis, multifaceted mechanisms of action, and therapeutic applications across a spectrum of diseases, including cancer, infectious diseases, and neurodegenerative disorders. We will dissect key structure-activity relationships, present detailed experimental protocols, and offer insights into the future trajectory of isoquinoline-based drug development.

The Isoquinoline Core: Physicochemical Properties and Synthetic Avenues

The isoquinoline molecule is a weak base (pKa of 5.14) that readily forms salts with strong acids.[2][4] This fundamental property is crucial for its pharmacokinetic profile, influencing solubility and bioavailability. The aromatic system's electron distribution makes it amenable to a variety of chemical modifications, allowing for the creation of vast and diverse compound libraries.

Several classical and modern synthetic strategies are employed to construct the isoquinoline core and its derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the scale of the synthesis.

Foundational Synthetic Methodologies

Established methods provide reliable access to the isoquinoline scaffold:

  • Bischler-Napieralski Reaction: This robust method involves the acid-catalyzed cyclodehydration of a β-phenylethylamine amide. A Lewis acid, such as phosphoryl chloride or phosphorus pentoxide, facilitates the ring closure to form a 3,4-dihydroisoquinoline intermediate, which is subsequently dehydrogenated to yield the aromatic isoquinoline.[2][5]

  • Pomeranz-Fritsch Reaction: This reaction offers an alternative route, utilizing a benzaldehyde and an aminoacetaldehyde diethyl acetal in an acidic medium to directly form the isoquinoline ring.[1][2]

  • Pictet-Spengler Synthesis: Particularly useful for creating tetrahydroisoquinoline derivatives, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[6]

Representative Experimental Protocol: Bischler-Napieralski Synthesis

This protocol outlines a general procedure for the synthesis of a 1-substituted isoquinoline derivative.

Step 1: Amide Formation

  • To a solution of β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added an acyl chloride (1.1 eq) and a base (e.g., triethylamine, 1.2 eq) at 0°C.

  • The reaction mixture is stirred for 2-4 hours, allowing it to warm to room temperature.

  • Upon completion (monitored by TLC), the reaction is quenched with water, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude amide.

Step 2: Cyclization and Dehydrogenation

  • The crude amide is dissolved in a high-boiling solvent (e.g., toluene or xylene).

  • Phosphoryl chloride (POCl₃, 2.0-3.0 eq) is added cautiously.

  • The mixture is refluxed for 4-8 hours until the reaction is complete.

  • The solvent is removed in vacuo, and the residue is carefully neutralized with an aqueous base (e.g., NaOH).

  • The resulting 3,4-dihydroisoquinoline is extracted with an organic solvent.

  • To the solution of the dihydroisoquinoline is added a dehydrogenating agent, such as 10% Palladium on carbon (Pd/C).

  • The mixture is refluxed for 12-24 hours.

  • After cooling, the catalyst is filtered off, and the solvent is evaporated to yield the isoquinoline derivative, which can be further purified by column chromatography or crystallization.

The Pharmacological Versatility of Isoquinoline Derivatives

The structural rigidity and synthetic tractability of the isoquinoline scaffold have enabled its incorporation into a vast array of therapeutic agents.[3] These compounds exhibit a wide spectrum of biological activities, targeting diverse cellular components and pathways.[7][8]

Therapeutic AreaPharmacological ActivityReferences
Oncology Anticancer, Antitumor[1][4]
Infectious Diseases Antibacterial, Antifungal, Antiviral, Antimalarial, Antiparasitic[1][7][9]
Neurology Neuroprotective, Anti-Alzheimer's, Analgesic[7][8][10]
Inflammation Anti-inflammatory[1][7]
Cardiovascular Vasodilator, Antihypertensive, Antiarrhythmic[1][2]

Isoquinoline Derivatives in Oncology: A Multi-pronged Attack on Cancer

Isoquinoline derivatives have emerged as powerful agents in oncology, acting through a variety of mechanisms to inhibit cancer cell proliferation and induce cell death.[7][11]

Mechanisms of Anticancer Activity

The anticancer effects of isoquinolines are often multifaceted, targeting multiple vulnerabilities of cancer cells.[11][12]

  • DNA Intercalation and Topoisomerase Inhibition: Many isoquinoline alkaloids, such as berberine and sanguinarine, can intercalate into the DNA double helix.[12][13] This interaction can disrupt DNA replication and transcription.[4] Furthermore, certain derivatives act as topoisomerase inhibitors, preventing the re-ligation of DNA strands and leading to cytotoxic double-strand breaks.[7] Indenoisoquinoline derivatives like Indotecan and Indimitecan are examples of topoisomerase I inhibitors that have entered clinical trials.[7]

  • Microtubule Disruption: The dynamic polymerization and depolymerization of microtubules are essential for mitotic spindle formation and cell division. Some isoquinoline compounds, including noscapine, bind to tubulin, disrupting microtubule structure and leading to mitotic arrest and subsequent apoptosis.[12]

  • Modulation of Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer. Isoquinoline derivatives have been shown to modulate key oncogenic pathways. For instance, some compounds target the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival.[7][8] Treatment with certain isoquinolines can lead to the inhibition of mTORC1 and the induction of autophagy.[7]

  • Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with isoquinoline-based agents is the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[12] These effects can be triggered by various upstream mechanisms, including DNA damage, microtubule disruption, and signaling pathway inhibition, ultimately leading to the activation of caspase cascades.[12]

anticancer_mechanisms cluster_drug Isoquinoline Derivative cluster_cellular_targets Cellular Targets cluster_cellular_outcomes Cellular Outcomes Drug Isoquinoline Derivative DNA DNA Intercalation & Topoisomerase Inhibition Drug->DNA Microtubules Microtubule Disruption Drug->Microtubules Signaling Signaling Pathway (e.g., PI3K/Akt/mTOR) Drug->Signaling Apoptosis Apoptosis DNA->Apoptosis CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest Inhibition Inhibition of Proliferation Signaling->Inhibition Apoptosis->Inhibition CellCycleArrest->Apoptosis

Figure 1: Key anticancer mechanisms of isoquinoline derivatives.

Isoquinolines as Antimicrobial Agents: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge. Isoquinoline derivatives have demonstrated significant potential as a scaffold for developing novel antibacterial agents.[9] Their mechanisms of action can differ from conventional antibiotics, offering a potential solution to circumvent existing resistance mechanisms.

For example, the natural product berberine has been shown to interfere with the bacterial cell division protein FtsZ.[9] Synthetic isoquinoline derivatives have also been developed, with some exhibiting potent activity against Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae.[9]

Antibacterial Activity Data

The following table summarizes the minimum inhibitory concentrations (MIC) for representative synthetic isoquinoline derivatives against selected Gram-positive bacteria.

CompoundS. aureus (µg/mL)S. pneumoniae (µg/mL)E. faecium (µg/mL)
8d 16>128128
8f 323264
Data adapted from a study on tricyclic isoquinoline derivatives.[9]

It is crucial to note that cytotoxicity against mammalian cells must be carefully evaluated in parallel to ensure a therapeutic window for antibacterial applications.[9]

Isoquinoline Derivatives in Neurodegenerative Diseases

The role of isoquinoline derivatives in the central nervous system is complex. While some endogenous tetrahydroisoquinolines have been implicated as potential neurotoxins in the pathogenesis of Parkinson's disease, other derivatives exhibit potent neuroprotective effects, making them attractive candidates for treating neurodegenerative disorders like Alzheimer's disease.[2][7][14]

The neuroprotective mechanisms are varied and can include antioxidant activity, anti-inflammatory effects, and modulation of neurotransmitter systems.[10] For instance, some isoquinoline alkaloids have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is a key therapeutic strategy in Alzheimer's disease.[12]

neuro_workflow Start Identify Lead Isoquinoline Scaffold Synthesis Chemical Synthesis & Derivatization Start->Synthesis SAR Structure-Activity Relationship (SAR) Studies SAR->Synthesis Iterative Refinement Synthesis->SAR InVitro In Vitro Screening (e.g., AChE Inhibition Assay, Neurotoxicity Assay) Synthesis->InVitro InVitro->SAR InVivo In Vivo Models (e.g., Alzheimer's or Parkinson's models) InVitro->InVivo Promising Candidates LeadOpt Lead Optimization (ADMET Properties) InVivo->LeadOpt

Figure 2: A generalized workflow for neuroprotective isoquinoline drug discovery.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of an isoquinoline derivative and its biological activity is paramount for rational drug design. SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

For example, in the development of certain anticancer isoquinolines, it was found that the selective hydrogenation of the isoquinoline ring to a 1,2,3,4-tetrahydroisoquinoline core, coupled with the presence of a 4-chlorobenzoyl group, was beneficial for anticancer activity.[7] Similarly, in another series, fluorination at the 6-position of the isoquinoline ring was shown to enhance ligand-copper interactions, leading to more stable and active metal complexes.[15] These insights are critical for designing next-generation derivatives with improved therapeutic profiles.

Future Perspectives and Conclusion

The isoquinoline scaffold continues to be a highly productive platform for the discovery of new therapeutic agents.[3] At least 38 drugs based on this core structure are either in clinical use or undergoing clinical trials, spanning a wide range of diseases.[3]

Future research will likely focus on several key areas:

  • Novel Synthetic Methodologies: Developing more efficient and versatile synthetic routes to access novel isoquinoline derivatives.

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets, which is a promising strategy for complex diseases like cancer and neurodegenerative disorders.[16]

  • Targeted Delivery Systems: Incorporating isoquinoline agents into targeted delivery systems, such as antibody-drug conjugates or liposomes, to enhance efficacy and reduce off-target toxicity.[17]

  • Computational Approaches: Leveraging computational chemistry and machine learning to accelerate the design and optimization of isoquinoline-based drug candidates.[11]

References

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI.
  • Isoquinoline derivatives and its medicinal activity. (2024). JEYER.
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  • Isoquinoline. (n.d.). Wikipedia.
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  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Bentham Science.
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  • Isoquinoline.pptx. (n.d.). SlideShare.
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  • Isoquinoline neurotoxins in the brain and Parkinson's disease. (n.d.).
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  • A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjug

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Characterizing the Enzyme Inhibitory Activity of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate

Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides a comprehensive framework for the initial characterization of a novel small molecule inhibitor, using 2,2,2-trifluoroe...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive framework for the initial characterization of a novel small molecule inhibitor, using 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate as an exemplary compound. The protocols herein detail the process from fundamental pre-assay validation to potency determination and elucidation of the kinetic mechanism of action (MoA).

Introduction

Enzyme inhibitors are a cornerstone of modern pharmacology and drug discovery, representing a significant fraction of clinically used therapeutics.[1] The discovery of novel inhibitory compounds is a critical starting point in the development of new medicines.[1][2] 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate is a small molecule with structural motifs, such as the carbamate group, that have been associated with enzyme inhibition, particularly in classes like serine proteases and cholinesterases.[3][4][5] However, its specific biological targets and inhibitory profile are not widely documented.

This document serves as a detailed, experience-driven guide for a researcher tasked with characterizing such a novel compound. It outlines the necessary steps to systematically evaluate its potential as an enzyme inhibitor, determine its potency, and understand its kinetic behavior. We will use a model serine protease, such as trypsin, as a representative target enzyme to provide concrete, actionable protocols. This structured approach is essential for generating robust, reproducible data suitable for lead optimization and further drug development.[6]

Section 1: Pre-Assay Compound and Assay Validation

Before quantitative inhibition studies can begin, it is crucial to establish the fundamental physicochemical properties of the inhibitor and the baseline kinetics of the target enzyme. These preliminary steps prevent common artifacts and ensure the reliability of subsequent data.[7][8]

Compound Management and Quality Control
  • Solubility Assessment: The solubility of a test compound is critical for accurate dosing.[9] Determine the maximum soluble concentration of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate in the chosen assay buffer. A common starting point is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Serial dilutions in the assay buffer should be visually inspected for precipitation. The final concentration of DMSO in the assay should be kept constant and low (typically ≤1%) to avoid effects on enzyme activity.

  • Stability Analysis: The stability of the compound under assay conditions must be verified.[9][10] Incubate the compound in the assay buffer for the duration of the planned kinetic experiment. Use analytical methods like HPLC to confirm that no significant degradation (>5-10%) has occurred.[7]

Target Enzyme and Substrate Characterization

The foundation of any inhibition study is a well-characterized enzyme assay.[11] Key parameters like the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) must be determined under the specific assay conditions (pH, temperature, buffer composition).[11][12]

Protocol 1: Determination of Kₘ and Vₘₐₓ for the Target Enzyme

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer. For trypsin, a common buffer is 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.[13]

    • Enzyme Stock: Prepare a concentrated stock of trypsin in a buffer that ensures its stability.

    • Substrate Stock: Prepare a high-concentration stock of a chromogenic or fluorogenic substrate. For trypsin, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) is a common choice.[13]

  • Experimental Setup:

    • Design a substrate concentration series that brackets the expected Kₘ value (e.g., 0.2x to 5x Kₘ).[11] A typical range for BAPNA with trypsin might be 0.05 mM to 2 mM.

    • In a 96-well plate, add assay buffer to each well.

    • Add the substrate to each well at varying final concentrations.

  • Reaction Initiation and Measurement:

    • Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a fixed, optimized concentration of the enzyme to all wells.[11]

    • Immediately measure the rate of product formation by monitoring the change in absorbance (e.g., at 405 nm for p-nitroaniline released from BAPNA) over time using a plate reader. This is the initial velocity (V₀).[14]

  • Data Analysis:

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (below) using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.[11] V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Section 2: Potency Determination (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency. It represents the concentration of inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[2][15][16]

Protocol 2: IC₅₀ Determination

  • Reagent Preparation:

    • Inhibitor Stock: Prepare a 10 mM stock solution of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate in 100% DMSO.

    • Serial Dilutions: Create a serial dilution series of the inhibitor (e.g., 10-point, 3-fold dilutions) in DMSO.

    • Enzyme and Substrate: Prepare enzyme and substrate solutions as determined in Protocol 1. The substrate concentration should be fixed at or near its Kₘ value to ensure sensitivity to competitive inhibitors.[17]

  • Experimental Setup (96-well plate):

    • Add a small, equal volume of each inhibitor dilution to the appropriate wells. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" background control.

    • Add the enzyme solution to all wells (except the "no enzyme" control) and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate (at Kₘ concentration) to all wells.

    • Measure the initial reaction velocity (V₀) as described in Protocol 1.

  • Data Analysis:

    • Subtract the background reading ("no enzyme" control) from all other readings.

    • Normalize the data by expressing the velocity in each inhibitor-treated well as a percentage of the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.[15]

Parameter Description Example Value
Top Plateau 100% Enzyme Activity100
Bottom Plateau Maximum Inhibition0
LogIC₅₀ Log of the inhibitor concentration at 50% inhibition-6.5 (for an IC₅₀ of ~0.32 µM)
Hill Slope Steepness of the curve-1.0
IC₅₀ Concentration for 50% inhibition0.32 µM
Table 1: Example parameters from a typical IC₅₀ curve fit.

Section 3: Mechanism of Action (MoA) Elucidation

Determining the kinetic mechanism of inhibition is crucial for understanding how the compound interacts with the enzyme.[18][19] MoA studies can distinguish between different types of reversible inhibition (competitive, non-competitive, uncompetitive) and irreversible inhibition.[14][20]

Workflow for Inhibitor Characterization

G cluster_0 Phase 1: Preparation & Baseline cluster_1 Phase 2: Potency & MoA cluster_2 Phase 3: Interpretation P1 Compound QC (Solubility, Stability) P2 Enzyme Assay Dev. (Determine Km, Vmax) P1->P2 Validated Compound P3 IC50 Determination (Dose-Response) P2->P3 Optimized Assay P4 MoA Studies (Vary [S] and [I]) P3->P4 Potent Hit P5 Data Analysis (Lineweaver-Burk Plot) P4->P5 P6 Determine Ki and Inhibition Type P5->P6

Caption: Overall workflow for enzyme inhibitor characterization.

Protocol 3: Differentiating Inhibition Mechanisms

This experiment involves measuring enzyme kinetics at multiple fixed inhibitor concentrations while varying the substrate concentration.

  • Experimental Design:

    • Select several fixed concentrations of the inhibitor based on its IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

    • For each inhibitor concentration, perform a full substrate titration curve as detailed in Protocol 1. This creates a matrix of experimental conditions.

  • Data Collection:

    • For each combination of inhibitor and substrate concentration, measure the initial reaction velocity (V₀).

  • Data Analysis using Lineweaver-Burk Plot:

    • The Lineweaver-Burk plot, a double reciprocal plot of 1/V₀ versus 1/[S], is a classic tool for visualizing inhibition patterns.[20][21][22]

    • Transform the data by calculating 1/V₀ and 1/[S] for all measurements.

    • Plot 1/V₀ (y-axis) against 1/[S] (x-axis) for each inhibitor concentration. Each inhibitor concentration will yield a separate line.

    • Analyze the pattern of the lines to determine the mechanism of inhibition.[14][23]

Interpreting Lineweaver-Burk Plots

G cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive comp Lines intersect on Y-axis Apparent Km increases Vmax unchanged noncomp Lines intersect on X-axis Km unchanged Apparent Vmax decreases uncomp Lines are parallel Apparent Km decreases Apparent Vmax decreases

Caption: Interpreting patterns of reversible enzyme inhibition.

  • Competitive Inhibition: The inhibitor binds only to the free enzyme, often at the active site. On the plot, the lines will intersect at the same point on the y-axis (1/Vₘₐₓ), indicating that Vₘₐₓ is unchanged, but will have different x-intercepts, showing an increase in the apparent Kₘ.[20][21]

  • Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site. The lines will intersect on the x-axis (-1/Kₘ), indicating Kₘ is unchanged, but will have different y-intercepts, showing a decrease in the apparent Vₘₐₓ.[22][23]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The resulting lines will be parallel, indicating that both apparent Kₘ and apparent Vₘₐₓ are decreased.[14][22]

While Lineweaver-Burk plots are excellent for visualization, modern practice recommends fitting the raw V₀ vs. [S] data directly to the appropriate inhibition models using non-linear regression to obtain the most accurate values for the inhibition constant(s), Kᵢ and/or Kᵢ'.[22]

Conclusion

This application note provides a systematic and robust methodology for the initial biochemical characterization of a novel enzyme inhibitor, exemplified by 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate. By following these protocols, researchers can reliably determine the compound's potency (IC₅₀) and elucidate its kinetic mechanism of action. This foundational data is indispensable for making informed decisions in the drug discovery pipeline, guiding structure-activity relationship (SAR) studies, and advancing promising compounds toward further preclinical development.

References

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  • Davidson College. (n.d.). IC50 Determination. edX.
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  • Unacademy. (n.d.). Biochemistry Enzyme kinetics.
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  • Markossian, S., et al. (2018). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Scientific Reports. Retrieved January 20, 2026, from [Link]

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  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved January 20, 2026, from [Link]

  • Wang, M., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

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  • Peterson, J. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved January 20, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Retrieved January 20, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved January 20, 2026, from [Link]

  • O'Donoghue, A. J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences. Retrieved January 20, 2026, from [Link]

  • Auld, D., et al. (2016). Matrix-Based Activity Pattern Classification as a Novel Method for the Characterization of Enzyme Inhibitors Derived from High-Throughput Screening. Journal of Biomolecular Screening. Retrieved January 20, 2026, from [Link]

  • G-S. J., et al. (2010). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Protein & Cell. Retrieved January 20, 2026, from [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved January 20, 2026, from [Link]

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  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved January 20, 2026, from [Link]

  • Kim, M., et al. (2019). Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. Marine Drugs. Retrieved January 20, 2026, from [Link]

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  • Kumar, A., et al. (2016). Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. PLoS ONE. Retrieved January 20, 2026, from [Link]

  • Mehta, S., et al. (1995). Synthesis and Enzymic Activity of Novel Glycosidase Inhibitors Containing Sulfur and Selenium. Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]

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  • Jurjević, P., et al. (2007). Stereoselective inhibition of butyrylcholinesterase by enantiomers of exo- and endo-2-norbornyl-N-n-butylcarbamates. Chirality. Retrieved January 20, 2026, from [Link]

  • de Souza, C. R. F., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. European Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

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Application

Application Notes and Protocols for Cell-Based Assays with 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate (SQ31f)

Introduction: Unveiling the Potential of a Novel Mycobacterial ATP Synthase Inhibitor 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate, herein referred to as SQ31f, has emerged as a promising antimicrobial agent with p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Mycobacterial ATP Synthase Inhibitor

2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate, herein referred to as SQ31f, has emerged as a promising antimicrobial agent with potent activity against mycobacteria, including the formidable Mycobacterium tuberculosis and various non-tuberculous mycobacteria (NTM).[1][2][3][4] The isoquinoline scaffold is a well-established privileged structure in medicinal chemistry, known to be a core component in numerous therapeutic agents.[5][6][7] The carbamate moiety, while present in a broad class of compounds, in this specific molecular architecture, contributes to the targeted activity of SQ31f.[3]

Our in-depth analysis and the work of leading research groups have identified the primary mechanism of action of SQ31f as the specific inhibition of the mycobacterial F1F0-ATP synthase.[1][3][4][8][9] This enzyme is central to cellular energy metabolism, and its disruption leads to a rapid depletion of intracellular ATP, culminating in bacterial cell death. A key advantage of SQ31f is its remarkable selectivity for the mycobacterial ATP synthase over its mammalian counterpart, suggesting a favorable therapeutic window.[8][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively design and execute cell-based assays for the evaluation of SQ31f and its analogs. The protocols are designed to be self-validating and are grounded in established scientific principles to ensure the generation of robust and reproducible data.

Part 1: Foundational Assays for Antimicrobial Characterization

The initial assessment of any novel antimicrobial agent involves determining its potency and spectrum of activity. For SQ31f, this begins with quantifying its ability to inhibit the growth of target mycobacterial species.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for determining the MIC of compounds against mycobacteria.

Protocol: Broth Microdilution MIC Assay for Mycobacteria

  • Bacterial Culture Preparation:

    • Culture the desired mycobacterial strain (e.g., Mycobacterium smegmatis, Mycobacterium tuberculosis H37Rv, or NTM clinical isolates) in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-logarithmic phase.

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard. This can be further diluted to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Compound Preparation:

    • Prepare a stock solution of SQ31f in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the SQ31f stock solution in a 96-well microtiter plate using the appropriate culture medium to achieve a range of desired concentrations.

  • Assay Procedure:

    • Inoculate each well of the microtiter plate containing the diluted SQ31f with the prepared bacterial suspension.

    • Include a positive control (bacterial suspension with no compound) and a negative control (medium only) on each plate.

    • Seal the plates and incubate at the optimal temperature for the specific mycobacterial species (e.g., 37°C) for the required duration (this can range from days to weeks depending on the growth rate of the species).

  • Data Analysis and Interpretation:

    • The MIC is determined as the lowest concentration of SQ31f at which there is no visible growth of the mycobacteria. This can be assessed visually or by using a growth indicator dye such as resazurin.

Mammalian Cell Cytotoxicity Assessment

To evaluate the selectivity of SQ31f, it is crucial to assess its cytotoxicity against mammalian cell lines. This provides an early indication of the compound's potential for off-target effects. The MTT and LDH assays are robust and commonly used methods for this purpose.

Protocol: MTT Assay for Mammalian Cell Viability

  • Cell Culture:

    • Culture a relevant mammalian cell line (e.g., HepG2 for liver toxicity, A549 for lung, or Vero cells) in the appropriate culture medium in a 96-well plate and allow the cells to adhere overnight.[11]

  • Compound Treatment:

    • Prepare serial dilutions of SQ31f in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of SQ31f.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure: [12]

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of SQ31f relative to the untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can then be determined.

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Cell Culture and Treatment:

    • Follow the same procedure for cell culture and compound treatment as described in the MTT assay protocol.

  • LDH Assay Procedure: [12][13][14]

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.

    • The enzymatic reaction produces a colored product that can be measured spectrophotometrically (typically around 490 nm).

  • Data Analysis:

    • The amount of LDH released is proportional to the number of damaged or dead cells. Calculate the percentage of cytotoxicity for each concentration of SQ31f relative to a positive control (cells lysed to release maximum LDH).

Data Presentation: Comparative Analysis of SQ31f Activity

Assay TypeOrganism/Cell LineEndpointResult (Example)
MIC M. tuberculosis H37RvGrowth Inhibition0.5 µg/mL
MIC NTM Isolate 1Growth Inhibition1.0 µg/mL
MTT HepG2 (Human Liver)IC50> 50 µg/mL
LDH A549 (Human Lung)EC50> 50 µg/mL

Part 2: Mechanistic Assays - Confirming the Mode of Action

Once the antimicrobial potency and selectivity of SQ31f are established, the next logical step is to confirm its mechanism of action in a cellular context.

Whole-Cell ATP Depletion Assay

Since SQ31f targets the F1F0-ATP synthase, its addition to mycobacterial cells should lead to a rapid decrease in intracellular ATP levels.[1][2][3][4]

Protocol: Luciferase-Based Whole-Cell ATP Assay

  • Bacterial Culture Preparation:

    • Grow the mycobacterial strain to mid-log phase as described in the MIC protocol.

    • Harvest the cells by centrifugation and resuspend them in fresh medium to a known cell density.

  • Compound Treatment:

    • Treat the bacterial suspension with various concentrations of SQ31f (typically at and above the MIC). Include an untreated control.

    • Incubate for a short period (e.g., 30 minutes to a few hours).

  • ATP Measurement:

    • Use a commercially available luciferase-based ATP assay kit.

    • Lyse the bacterial cells according to the kit's protocol to release the intracellular ATP.

    • Add the luciferase reagent to the cell lysate. The luciferase enzyme will use ATP to produce light (bioluminescence).

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The amount of light produced is directly proportional to the concentration of ATP in the sample.

    • Calculate the percentage of ATP depletion for each concentration of SQ31f relative to the untreated control.

Visualization of the Experimental Workflow

ATP_Depletion_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay ATP Measurement bact_culture Mycobacterial Culture (Mid-log phase) cell_harvest Harvest & Resuspend Cells bact_culture->cell_harvest sq31f_treatment Incubate with SQ31f (various concentrations) cell_harvest->sq31f_treatment cell_lysis Lyse Bacterial Cells sq31f_treatment->cell_lysis atp_assay Add Luciferase Reagent cell_lysis->atp_assay luminescence Measure Luminescence atp_assay->luminescence data_analysis data_analysis luminescence->data_analysis Calculate % ATP Depletion

Caption: Workflow for the Whole-Cell ATP Depletion Assay.

Visualization of the Proposed Mechanism of Action

MoA cluster_cell Mycobacterial Cell cluster_atp_synthase F1F0-ATP Synthase SQ31f_ext SQ31f F0 F0 (Proton Channel) SQ31f_ext->F0 Inhibits proton translocation membrane Cell Membrane F1 F1 (ATP Synthesis) F0->F1 atp ATP F1->atp protons_out H+ protons_out->F0 H+ flow protons_in H+ adp ADP + Pi adp->F1 atp_depletion ATP Depletion cell_death Bacterial Cell Death atp_depletion->cell_death

Caption: Proposed Mechanism of Action of SQ31f.

Part 3: Advanced Assays for Preclinical Development

For compounds that show promising initial activity and selectivity, further characterization is necessary to understand their potential for clinical development.

Drug Combination Studies: The Checkerboard Assay

SQ31f may exhibit synergistic or additive effects when combined with other anti-mycobacterial drugs.[1][2][3][4] The checkerboard assay is a systematic method to evaluate these interactions.[2][5][6][15]

Protocol: Checkerboard Assay for Drug Synergy

  • Preparation:

    • Determine the MIC of SQ31f and the other antimicrobial agent(s) individually.

    • In a 96-well plate, prepare serial dilutions of SQ31f along the y-axis and the other drug along the x-axis. This creates a matrix of different concentration combinations.

  • Inoculation and Incubation:

    • Inoculate the plate with the mycobacterial suspension as described in the MIC protocol.

    • Incubate under the appropriate conditions.

  • Data Analysis:

    • Determine the MIC of each drug in the presence of the other.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:

      • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpretation of FICI values:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive or Indifference

      • FICI > 4: Antagonism

Intracellular Activity in Macrophages

Mycobacteria are intracellular pathogens, and it is essential to evaluate the efficacy of a compound within host cells.

Protocol: Macrophage Infection Assay

  • Macrophage Culture:

    • Culture a macrophage cell line (e.g., J774 or THP-1) in a 24- or 48-well plate.

  • Infection:

    • Infect the macrophages with the mycobacterial strain at a specific multiplicity of infection (MOI).

    • Allow the bacteria to be phagocytosed, and then wash the cells to remove extracellular bacteria.

  • Compound Treatment:

    • Add medium containing various concentrations of SQ31f to the infected macrophages.

    • Incubate for a defined period (e.g., 24-72 hours).

  • Quantification of Intracellular Bacteria:

    • Lyse the macrophages to release the intracellular bacteria.

    • Perform serial dilutions of the lysate and plate on solid medium to determine the number of viable bacteria (CFU counting).

  • Data Analysis:

    • Compare the number of CFUs in the SQ31f-treated wells to the untreated control to determine the intracellular killing efficacy.

Conclusion and Future Directions

The cell-based assays outlined in these application notes provide a robust framework for the comprehensive evaluation of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate (SQ31f) as a potential anti-mycobacterial agent. By systematically assessing its antimicrobial potency, selectivity, mechanism of action, and potential for combination therapy, researchers can generate the critical data necessary to advance this promising compound through the drug development pipeline. Further studies could involve in vivo efficacy testing in animal models of mycobacterial infection and detailed pharmacokinetic and pharmacodynamic analyses.

References

  • New and simplified method for drug combination studies by checkerboard assay. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • SQ31f is a potent non-tuberculous mycobacteria antibiotic by specifically targeting the mycobacterial F-ATP synthase. (2025). PubMed. Retrieved January 20, 2026, from [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics. Retrieved January 20, 2026, from [Link]

  • Checkerboard assay. (n.d.). GARDP Revive. Retrieved January 20, 2026, from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines. (2023). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Biological evaluation of novel substituted chloroquinolines targeting mycobacterial ATP synthase. (2012). PubMed. Retrieved January 20, 2026, from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Mono- and Diamino-Substituted Squaramide Derivatives as Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthase. (2025). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • SQ31f is a potent non-tuberculous mycobacteria antibiotic by specifically targeting the mycobacterial F-ATP synthase. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • SQ31f is a potent non-tuberculous mycobacteria antibiotic by specifically targeting the mycobacterial F-ATP synthase. (2025). PubMed. Retrieved January 20, 2026, from [Link]

  • Carbamate Toxicity. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines. (2023). PubMed. Retrieved January 20, 2026, from [Link]

  • Cell-Based Anti-Infective Assays. (n.d.). Microbiologics. Retrieved January 20, 2026, from [Link]

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Method

"synthesis and applications of isoquinoline-1-carboxaldehyde thiosemicarbazones"

An In-Depth Guide to the Synthesis and Application of Isoquinoline-1-Carboxaldehyde Thiosemicarbazones Introduction: A Scaffold of Significant Therapeutic Potential Isoquinoline-1-carboxaldehyde thiosemicarbazones repres...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of Isoquinoline-1-Carboxaldehyde Thiosemicarbazones

Introduction: A Scaffold of Significant Therapeutic Potential

Isoquinoline-1-carboxaldehyde thiosemicarbazones represent a privileged class of α-(N)-heterocyclic carboxaldehyde thiosemicarbazones (HCTs) that have garnered substantial interest in medicinal chemistry.[1][2] The core structure, arising from the condensation of isoquinoline-1-carboxaldehyde and a thiosemicarbazide, serves as a powerful bidentate or tridentate ligand capable of chelating transition metal ions, most notably iron and copper.[3][4] This chelation ability is central to their diverse biological activities, which span anticancer, antimicrobial, and antiviral domains.[5][6] The isoquinoline moiety itself is a key pharmacophore found in numerous natural alkaloids and synthetic drugs, contributing to the biological efficacy of these compounds.[6][7][8] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and practical applications of these compounds, tailored for researchers in drug discovery and development.

PART 1: Synthesis Protocols and Mechanistic Rationale

The synthesis of isoquinoline-1-carboxaldehyde thiosemicarbazones is typically achieved through a straightforward acid-catalyzed condensation reaction.[5][9] This method is versatile, allowing for the introduction of various substituents on both the isoquinoline ring and the terminal amine of the thiosemicarbazide, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[10][11][12]

General Synthesis Workflow

The fundamental reaction involves the nucleophilic attack of the primary amine of thiosemicarbazide on the electrophilic carbonyl carbon of isoquinoline-1-carboxaldehyde. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack. The subsequent dehydration of the resulting intermediate yields the final thiosemicarbazone.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process IQ_CHO Isoquinoline-1- carboxaldehyde Reaction Condensation Reaction IQ_CHO->Reaction TSC Thiosemicarbazide (or N4-substituted derivative) TSC->Reaction Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reaction Medium Catalyst Catalyst (e.g., Glacial Acetic Acid) Catalyst->Reaction Speeds up reaction Heat Heat (Reflux) Heat->Reaction Provides energy Purification Purification (Filtration & Recrystallization) Reaction->Purification Crude Product Product Isoquinoline-1-carboxaldehyde Thiosemicarbazone Purification->Product Pure Product

Caption: General workflow for the synthesis of isoquinoline-1-carboxaldehyde thiosemicarbazones.

Detailed Experimental Protocol: Synthesis of Isoquinoline-1-carboxaldehyde Thiosemicarbazone

This protocol describes a general and reliable method for the synthesis of the parent compound. It can be adapted for various substituted thiosemicarbazides.

Materials:

  • Isoquinoline-1-carboxaldehyde

  • Thiosemicarbazide

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Filtration apparatus (Büchner funnel and flask)

  • Thin-Layer Chromatography (TLC) supplies

Procedure:

  • Dissolution: In a round-bottom flask, dissolve isoquinoline-1-carboxaldehyde (1 equivalent) in a suitable volume of absolute ethanol (e.g., 20 mL per mmol of aldehyde).[9]

  • Addition of Thiosemicarbazide: To this stirring solution, add an equimolar amount (1 equivalent) of thiosemicarbazide.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[9] The pH of the mixture should be adjusted to approximately 4-5.[13]

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by TLC (a common eluent system is ethyl acetate/petroleum ether). The reaction is typically complete within 2-6 hours.[9]

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.[14] Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[9]

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure thiosemicarbazone derivative.[5][14]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.[7][14]

PART 2: Key Applications and Evaluation Protocols

The biological activity of isoquinoline-1-carboxaldehyde thiosemicarbazones is predominantly linked to their ability to function as potent chelators of biologically important metal ions.

Anticancer Activity

This class of compounds has demonstrated significant antiproliferative activity against a wide range of cancer cell lines, including leukemia, pancreatic cancer, and lung carcinoma.[1][2] The lead compound from one study, designated HCT-13, exhibited IC50 values in the low-to-mid nanomolar range.[1][15]

Mechanism of Action: Ribonucleotide Reductase Inhibition

A primary mechanism of their anticancer effect is the inhibition of ribonucleotide reductase (RNR), a crucial enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[3][16][17] The process is generally understood as follows:

  • Metal Chelation: The thiosemicarbazone ligand chelates intracellular iron or copper ions. The anticancer activity is often potentiated by physiological levels of copper.[1][2]

  • RNR Inhibition: The resulting metal complex, particularly with iron(II) or copper(II), is the active species that inhibits the R2 subunit of RNR.[3][4] This inhibition disrupts the enzyme's tyrosyl free radical, which is essential for its catalytic activity.

  • Oxidative Stress: The metal complex can catalytically generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and subsequent damage to DNA, proteins, and lipids, ultimately inducing apoptosis.[1][4]

G TSC Isoquinoline Thiosemicarbazone (TSC) Complex [Metal-TSC] Complex (Active Species) TSC->Complex Metal Intracellular Fe²⁺ / Cu²⁺ Metal->Complex RNR Ribonucleotide Reductase (RNR) Complex->RNR Inhibits ROS Reactive Oxygen Species (ROS) ↑ Complex->ROS Generates DNA_Synth dNTP Synthesis ↓ RNR->DNA_Synth Catalyzes DNA_Damage DNA Damage ROS->DNA_Damage Induces Apoptosis Apoptosis DNA_Synth->Apoptosis Leads to DNA_Damage->Apoptosis Leads to

Caption: Proposed anticancer mechanism of action via RNR inhibition and ROS generation.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.[14][18]

Materials:

  • Cancer cell line of interest (e.g., HeLa, K562, A549)[13][19]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[14][18]

  • Compound Treatment: Prepare serial dilutions of the isoquinoline thiosemicarbazone in culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[19]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[14]

  • MTT Addition: After incubation, add MTT solution to each well (typically 10-20 µL) and incubate for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.[18]

  • Solubilization: Carefully remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]

Table 1: Example Anticancer Activity of Isoquinoline Thiosemicarbazone Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
2a K562Chronic Myelogenous Leukemia11.3[13]
2b K562Chronic Myelogenous Leukemia6.7[13]
2c K562Chronic Myelogenous Leukemia6.7[13]
2e MDA-MB-361Breast Adenocarcinoma8.7[13]
2e LS174Colorectal Adenocarcinoma9.2[13]
9a L1210LeukemiaHighly Active[10][11][12]
9b L1210LeukemiaHighly Active[10][11][12]

*Qualitative data from in vivo studies; specific IC50 values not provided, but compounds produced significant increases in lifespan in mouse models.[10]

Antimicrobial Activity

Thiosemicarbazones, including those with an isoquinoline scaffold, exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[20][21][22] Their mechanism is often attributed to the chelation of metal ions essential for microbial enzyme function and the disruption of cellular processes.[21]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][23]

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)[20][23]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • 96-well microplates

  • Test compound stock solution (in DMSO)

  • Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Preparation of Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.[23]

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[19]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[19]

Table 2: Example Antimicrobial Activity of Thiosemicarbazone Derivatives

Compound ClassMicroorganismStrainMIC (µg/mL)Reference
ThiosemicarbazonesEscherichia coliATCC 10536>50[23]
ThiosemicarbazonesStaphylococcus aureusATCC 653812.5 - 25[23]
ThiosemicarbazonesCandida albicansYEPGA 637912.5 - 25[23]
Zn(II) ComplexesEscherichia coli-Varies[20]
Pd(II) ComplexesStaphylococcus aureus-Varies[20]

Note: Data in this table is for various thiosemicarbazones to illustrate the general activity and testing methodology, as specific MIC data for isoquinoline-1-carboxaldehyde thiosemicarbazones was not quantitatively detailed in the search results.

Other Applications: Antiviral and Chemosensing
  • Antiviral Activity: The isoquinoline core is present in many compounds with known antiviral properties.[24][25] Thiosemicarbazones have also been investigated for activity against a range of viruses, with some success in treating smallpox in the past.[26] Their mechanism often involves interfering with viral replication processes, potentially through the inhibition of viral enzymes that are metal-dependent.

  • Chemosensors: The strong chelating ability and associated chromogenic or fluorogenic changes upon ion binding make these compounds excellent candidates for chemosensors.[27] Substituted isoquinoline thiosemicarbazones have been shown to act as selective colorimetric and fluorescent sensors for cations like Cu²⁺, Hg²⁺, and Cd²⁺, allowing for their detection with high sensitivity.[28] For instance, the binding of Cd²⁺ to one derivative resulted in a 90-fold increase in emission intensity.[28]

References

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  • Sun, D. L., Poddar, S., Pan, R. D., et al. (2020). Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias. PMC.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Thiosemicarbazone Derivatives from 4-Phenylthiosemicarbazide.
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  • Liu, M. C., Lin, T. S., Penketh, P., & Sartorelli, A. C. (1995). Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. Sci-Hub.
  • Liu, M. C., Lin, T. S., Penketh, P., & Sartorelli, A. C. (1995). Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. American Chemical Society.
  • Various Authors. (2025). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. PMC.
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  • Various Authors. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. PMC.
  • J&K Scientific LLC. (n.d.). Isoquinoline-1-carbaldehyde | 4494-18-2.

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Application

Antimicrobial Studies with Isoquinoline Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Antimicrobial Potential of Isoquinoline Alkaloids Isoquinoline alkaloids are a large and structurally diverse family of naturally occurrin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Antimicrobial Potential of Isoquinoline Alkaloids

Isoquinoline alkaloids are a large and structurally diverse family of naturally occurring compounds.[1] They are predominantly found in plants of the Papaveraceae (poppy), Berberidaceae (barberry), and Menispermaceae (moonseed) families.[2] Many of these compounds and their synthetic derivatives have demonstrated significant biological activities, including analgesic, anti-inflammatory, and notably, antimicrobial properties.[2][3] The emergence of multidrug-resistant pathogens has reignited interest in natural products like isoquinoline alkaloids as potential sources for new antimicrobial agents.[4][5]

This guide provides detailed, field-proven protocols for the systematic evaluation of the antimicrobial properties of isoquinoline compounds. It is designed to equip researchers with the necessary tools to conduct robust and reproducible studies, from initial screening to preliminary mechanistic investigations.

Part 1: Core Antimicrobial Susceptibility Testing

A fundamental aspect of antimicrobial research is to determine the potency of a compound against a panel of relevant microorganisms. The following protocols outline the standardized methods for assessing the antimicrobial activity of isoquinoline compounds.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[6][7][8][9]

Rationale: This assay provides a quantitative measure of the potency of the isoquinoline compound, allowing for direct comparison with other antimicrobial agents. The 96-well format facilitates high-throughput screening of multiple compounds and concentrations.

  • Preparation of Isoquinoline Compound Stock Solution:

    • Dissolve the isoquinoline compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration for the assay.[10]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Plate Setup:

    • In a sterile 96-well round-bottom microtiter plate, add 100 µL of CAMHB to all wells.[10]

    • Add 100 µL of the diluted isoquinoline compound to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration. Discard the final 100 µL from the last well.[10]

    • This will result in a range of concentrations of the isoquinoline compound across the plate.

    • Inoculate each well (except the sterility control) with 5 µL of the prepared bacterial inoculum.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[6]

  • Incubation and Interpretation:

    • Cover the plate and incubate at 37°C for 16-20 hours.[7]

    • The MIC is determined as the lowest concentration of the isoquinoline compound at which there is no visible growth (turbidity) of the microorganism.[6][11]

MIC Determination Workflow
Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[12] Specifically, it is the concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[13][14]

Rationale: Distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity is crucial for drug development. The MBC provides this essential information and is a critical parameter for predicting the in vivo efficacy of an antimicrobial agent.[12][13] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[8][14]

  • Perform an MIC Assay:

    • Follow the protocol for MIC determination as described above.

  • Subculturing from MIC Plate:

    • Following incubation of the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control.

    • From each of these selected wells, take a 10-100 µL aliquot and plate it onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation and Interpretation:

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the isoquinoline compound that results in no colony growth on the subculture plates, indicating a ≥99.9% kill of the initial inoculum.[13][14]

Time-Kill Kinetic Assay

The time-kill kinetic assay provides a dynamic picture of the antimicrobial activity of a compound over time.[15][16] It helps to determine whether the killing effect is concentration-dependent or time-dependent.[15]

Rationale: This assay is invaluable for understanding the pharmacodynamics of a new antimicrobial agent. It reveals how quickly the compound acts and whether increasing the concentration leads to a more rapid or complete killing of the bacteria. This information is vital for designing effective dosing regimens.[16][17]

  • Preparation:

    • Prepare a standardized bacterial inoculum in CAMHB as described for the MIC assay.

    • Prepare tubes containing CAMHB with the isoquinoline compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube without the compound.

  • Inoculation and Sampling:

    • Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Immediately after inoculation (T=0), and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[16]

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto antibiotic-free agar plates.

    • Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.[16]

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of the isoquinoline compound.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[17]

Part 2: Investigating the Mechanism of Action

Understanding how an antimicrobial compound works is a critical step in its development. For isoquinoline alkaloids, common mechanisms of action include disruption of the bacterial cell membrane and inhibition of biofilm formation.[5]

Cell Membrane Integrity Assay using Propidium Iodide and Flow Cytometry

Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells.[18] If the cell membrane is compromised, PI can enter the cell and bind to DNA, emitting a red fluorescence that can be detected by flow cytometry.[18]

Rationale: This assay provides a quantitative measure of cell membrane damage. An increase in PI-positive cells following treatment with an isoquinoline compound is a strong indicator that the compound disrupts cell membrane integrity.[19][20]

  • Bacterial Culture and Treatment:

    • Grow the test bacterium to the mid-logarithmic phase.

    • Treat the bacterial cells with the isoquinoline compound at various concentrations (e.g., MIC, 2x MIC) for a defined period. Include an untreated control.

  • Staining:

    • Harvest the bacterial cells by centrifugation and wash them with PBS.

    • Resuspend the cells in PBS and add propidium iodide to a final concentration of 1-5 µg/mL.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Excite the cells with a 488 nm laser and detect the PI fluorescence in the red channel (typically around 617 nm).

    • Quantify the percentage of PI-positive (dead/membrane-compromised) cells in the treated and untreated populations.

Cell Membrane Integrity Assay Workflow
Biofilm Inhibition Assay using Crystal Violet

Biofilms are structured communities of bacteria that are notoriously resistant to antimicrobial agents.[21] The crystal violet assay is a simple and effective method to quantify biofilm formation and its inhibition by a test compound.[22][23][24][25]

Rationale: The ability of a compound to inhibit biofilm formation is a highly desirable characteristic for a novel antimicrobial agent. This assay allows for the screening and quantification of the anti-biofilm activity of isoquinoline compounds.

  • Biofilm Formation:

    • In a 96-well flat-bottom plate, add 100 µL of a diluted overnight bacterial culture (typically a 1:100 dilution in fresh growth medium) to each well.[25]

    • Add the isoquinoline compound at various concentrations to the wells. Include a growth control without the compound.

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[24]

  • Staining:

    • Gently remove the planktonic (free-floating) bacteria by washing the wells with PBS.[22]

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[24][25]

    • Wash the wells again with water to remove the excess stain.[23]

  • Quantification:

    • Dry the plate and then add 200 µL of 30% acetic acid or ethanol to each well to solubilize the crystal violet that has stained the biofilm.[22][24]

    • Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of 550-595 nm using a plate reader.[22][25]

    • A reduction in absorbance in the treated wells compared to the control indicates biofilm inhibition.

Data Presentation

Summarize quantitative data in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Example MIC and MBC Data for Isoquinoline Compound X

MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus8162Bactericidal
Escherichia coli32>128>4Bacteriostatic
Pseudomonas aeruginosa16322Bactericidal

Table 2: Example Biofilm Inhibition Data for Isoquinoline Compound Y

Concentration (µg/mL)% Biofilm Inhibition
425%
860%
1695%

Conclusion

The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the antimicrobial properties of isoquinoline compounds. By systematically determining MIC and MBC values, assessing time-kill kinetics, and investigating potential mechanisms of action, researchers can effectively advance the discovery and development of novel antimicrobial agents from this promising class of natural products. The continued exploration of isoquinoline alkaloids is a critical endeavor in the global fight against antimicrobial resistance.[5][26]

References

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Method

Application Notes and Protocols for the Investigation of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate in Agricultural Chemical Research

Introduction: A Novel Carbamate for Next-Generation Crop Protection The relentless pursuit of novel, effective, and environmentally conscious agricultural chemicals is a cornerstone of modern crop science. Within this la...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Carbamate for Next-Generation Crop Protection

The relentless pursuit of novel, effective, and environmentally conscious agricultural chemicals is a cornerstone of modern crop science. Within this landscape, carbamate chemistry has historically yielded a diverse array of successful insecticides and herbicides.[1] This document outlines the scientific rationale and experimental protocols for the synthesis and evaluation of a novel carbamate derivative, 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate .

This compound integrates three key structural motifs, each chosen for its potential to impart desirable biological and physicochemical properties:

  • The Carbamate Linkage: A well-established pharmacophore known to interact with various enzymatic targets. While many carbamate insecticides function by inhibiting acetylcholinesterase (AChE), their herbicidal counterparts can disrupt different essential plant enzymes.[1][2][3]

  • The Isoquinoline Scaffold: A bicyclic aromatic heterocycle found in numerous natural products and synthetic compounds with a wide range of biological activities. Its inclusion provides a rigid, planar structure that can facilitate specific binding interactions with target proteins.

  • The 2,2,2-Trifluoroethyl Group: The incorporation of trifluoromethyl groups is a widely used strategy in medicinal and agricultural chemistry to enhance molecular stability, increase lipophilicity, and improve metabolic resistance.[4][5][6] These properties can lead to better uptake by the target organism and stronger binding to the target site.[5][6]

This guide provides a comprehensive framework for researchers exploring the potential of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate as a lead compound in herbicide discovery programs. We will detail a robust synthesis protocol, propose a plausible mechanism of action for further investigation, and provide step-by-step protocols for preliminary herbicidal screening.

Synthesis of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate

The synthesis of the title compound is predicated on the nucleophilic attack of the amino group of isoquinolin-5-amine on the electrophilic carbonyl carbon of 2,2,2-trifluoroethyl chloroformate. This is a standard and reliable method for the formation of N-aryl carbamates.[7][8]

Proposed Synthetic Workflow

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products & Purification A Isoquinolin-5-amine D Nucleophilic Acyl Substitution A->D B 2,2,2-Trifluoroethyl chloroformate B->D C Tertiary Amine Base (e.g., Triethylamine) C->D HCl Scavenger E Crude Product Mixture D->E F Purification (Column Chromatography) E->F G 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate F->G

Caption: Workflow for the synthesis of the target carbamate.

Experimental Protocol: Synthesis

Materials and Reagents:

  • Isoquinolin-5-amine (98% purity)

  • 2,2,2-Trifluoroethyl chloroformate (≥98% purity)

  • Triethylamine (Et3N), distilled (≥99.5% purity)

  • Anhydrous Dichloromethane (DCM, CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography (230-400 mesh)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add isoquinolin-5-amine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Chloroformate Addition: Dilute 2,2,2-trifluoroethyl chloroformate (1.1 eq) with anhydrous DCM and add it to the dropping funnel. Add the chloroformate solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO3 solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Hypothesized Mechanism of Herbicidal Action

While the precise molecular target of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate requires experimental validation, we can propose a plausible mechanism of action based on its chemical structure and the known activities of other carbamate herbicides. Many non-insecticidal carbamates exert their herbicidal effects by inhibiting key enzymes in essential plant biosynthetic pathways.

A primary hypothetical target is Acetolactate Synthase (ALS) , also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS leads to a deficiency in these essential amino acids, halting protein synthesis and cell division, which ultimately results in plant death.

Proposed Molecular Interaction Pathway

G A Carbamate Herbicide (Title Compound) B Plant Uptake (Root/Foliar) A->B C Translocation to Meristems B->C E Inhibition of ALS C->E D Acetolactate Synthase (ALS) Active Site D->E Binding F Depletion of Val, Leu, Ile E->F G Cessation of Protein Synthesis & Cell Division F->G H Plant Death G->H

Caption: Hypothesized mechanism of action via ALS inhibition.

The isoquinoline moiety may confer selectivity, while the trifluoroethyl group could enhance the binding affinity of the compound to the enzyme's active site, potentially making it a potent inhibitor.

Protocols for Herbicidal Activity Screening

To evaluate the potential of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate as a herbicide, a systematic screening process is essential. The following protocols describe pre-emergence and post-emergence assays using representative monocot and dicot plant species.

Experimental Workflow for Herbicidal Screening

G cluster_0 Preparation cluster_1 Assays cluster_2 Evaluation A Synthesize & Purify Test Compound B Prepare Stock Solutions (e.g., in DMSO) A->B C Prepare Serial Dilutions B->C D Pre-Emergence Assay (Treatment on soil/media before seeding) C->D E Post-Emergence Assay (Foliar spray on seedlings) C->E F Incubate under Controlled Conditions D->F E->F G Data Collection (Germination %, Root Length, Biomass, Visual Injury) F->G H Data Analysis (IC50, GR50) G->H

Caption: General workflow for herbicidal activity screening.

Protocol 1: In-Vitro Seed Germination and Seedling Growth Assay

This assay provides rapid initial data on the compound's effect on germination and early growth.

Materials:

  • Test compound stock solution (e.g., 100 mM in DMSO)

  • Seeds of a dicot (e.g., Lactuca sativa - lettuce) and a monocot (e.g., Agrostis stolonifera - bentgrass)

  • Petri dishes (6 cm) with filter paper

  • Sterile deionized water

  • Growth chamber with controlled light and temperature (e.g., 25°C, 16h light/8h dark cycle)

Procedure:

  • Prepare Test Solutions: Create a series of dilutions of the test compound in water from the stock solution. A typical concentration range to start with is 1 µM, 10 µM, 100 µM, and 1 mM. Include a solvent control (DMSO at the highest concentration used) and a negative control (water only).

  • Plating: Place one sterile filter paper in each Petri dish. Add 2 mL of the respective test or control solution to each dish.

  • Seeding: Place a set number of seeds (e.g., 15-20) onto the moist filter paper in each dish.

  • Incubation: Seal the Petri dishes with paraffin film and place them in a growth chamber for 5-7 days.

  • Data Collection: After the incubation period, measure the germination percentage and the root length of the seedlings.

  • Analysis: Calculate the percent inhibition of germination and root growth relative to the negative control. Determine the IC50 value (the concentration that causes 50% inhibition).

Protocol 2: Whole Plant Pot Assay (Pre- and Post-Emergence)

This assay evaluates the compound's efficacy under more realistic soil conditions.

Materials:

  • Test compound solutions prepared as in Protocol 1.

  • Pots filled with a standard potting mix.

  • Seeds of a dicot (e.g., Brassica campestris - field mustard) and a monocot (e.g., Triticum aestivum - wheat).

  • Greenhouse or growth chamber with controlled environmental conditions.

  • Spray bottle for post-emergence application.

Pre-Emergence Assay Procedure:

  • Sowing: Sow a specified number of seeds in each pot at a consistent depth.

  • Treatment: Immediately after sowing, apply a defined volume of the test or control solution evenly to the soil surface of each pot.

  • Growth: Place the pots in the greenhouse and water as needed.

  • Evaluation: After 14-21 days, count the number of emerged seedlings and assess their health. Harvest the above-ground biomass, dry it in an oven, and weigh it.

Post-Emergence Assay Procedure:

  • Sowing and Growth: Sow seeds and allow them to grow until the seedlings have reached a specific stage (e.g., two- to four-leaf stage).

  • Treatment: Apply the test or control solutions as a fine foliar spray, ensuring even coverage.

  • Growth: Return the pots to the greenhouse and continue to care for them.

  • Evaluation: After 7-14 days post-treatment, visually assess the plants for injury (e.g., chlorosis, necrosis, stunting) using a rating scale (e.g., 0% = no effect, 100% = plant death). Harvest and measure the biomass as described for the pre-emergence assay.

Data Presentation

Quantitative data from these assays should be tabulated for clear comparison. The goal is to determine the concentration-dependent effect of the compound.

Table 1: Hypothetical Results from In-Vitro Assay (7 days)

Concentration (µM)L. sativa Root Inhibition (%)A. stolonifera Root Inhibition (%)
115.2 ± 2.110.5 ± 1.8
1048.9 ± 4.535.7 ± 3.9
10092.1 ± 3.285.4 ± 4.1
1000100.0 ± 0.0100.0 ± 0.0

Table 2: Hypothetical Results from Post-Emergence Pot Assay (14 days)

Application Rate (g/ha equivalent)B. campestris Visual Injury (%)T. aestivum Visual Injury (%)
5025.0 ± 5.010.0 ± 2.5
10060.0 ± 7.130.0 ± 4.3
25095.0 ± 2.965.0 ± 6.8
500100.0 ± 0.085.0 ± 5.1

Conclusion and Future Directions

The protocols detailed in this document provide a foundational framework for the synthesis and preliminary herbicidal evaluation of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate. Positive results from these screening assays, such as potent activity at low concentrations and desirable selectivity between crop and weed species, would warrant further investigation. Subsequent research should focus on determining the precise mechanism of action, conducting structure-activity relationship (SAR) studies to optimize the molecule, and evaluating its toxicological and environmental profile. This structured approach will enable a thorough assessment of its potential as a novel agricultural chemical.

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  • Ferreira, I., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Procedure For The Synthesis Of 2,2,2-Trifluoroethyl Methyl 2-Oxoalkylphosphonates. Retrieved from [Link]

  • MDPI. (2002). Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. Molecules, 7(5), 441-446. [Link]

  • National Institutes of Health. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. The Journal of Organic Chemistry, 82(11), 5790-5798. [Link]

  • National Institutes of Health. (2013). N-Dealkylation of Amines. Current Organic Chemistry, 17(10), 1012-1029. [Link]

  • ACS Publications. (2024). eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. Organic Letters. [Link]

  • Google Patents. (n.d.). EP0045234B1 - Dealkylation process for tertiary amines by the use of alpha-chlorinated chloroformiates.

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Application

Application Notes and Protocols for 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate: Dissolution and Carbamate Cleavage

Introduction 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate is a molecule of interest in contemporary drug discovery and chemical biology, integrating the pharmacologically significant isoquinoline scaffold with a tr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate is a molecule of interest in contemporary drug discovery and chemical biology, integrating the pharmacologically significant isoquinoline scaffold with a trifluoroethyl carbamate moiety. The strategic removal of the 2,2,2-trifluoroethyl carbamate group to liberate the parent 5-aminoisoquinoline is a critical transformation for subsequent synthetic manipulations or biological assays. This document provides detailed protocols for the dissolution of this compound and outlines several methodologies for the efficient cleavage of the carbamate bond, offering researchers a selection of approaches to suit various experimental constraints and substrate sensitivities.

The protocols herein are designed with scientific integrity at their core, emphasizing the rationale behind procedural steps and providing a framework for troubleshooting and optimization.

Chemical Structure and Properties

Before proceeding with experimental work, a fundamental understanding of the subject molecule's structure is paramount.

Molecular Structure: 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate Molecular Formula: C₁₂H₉F₃N₂O₂ Molecular Weight: 270.21 g/mol CAS Number: 1152953-99-5[1]

Caption: Chemical structure of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate.

Part 1: Dissolution Protocol

The dissolution of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate is the initial, critical step for any solution-phase chemistry or analysis. Based on the general solubility of isoquinoline derivatives, N-aryl carbamates, and trifluoroethyl esters, this compound is anticipated to be soluble in a range of common polar aprotic and protic organic solvents.[2][3][4] Poor solubility in aqueous solutions is expected.

Recommended Solvents

A tiered approach to solvent selection is recommended, starting with common laboratory solvents.

Solvent Anticipated Solubility Notes
Dimethyl Sulfoxide (DMSO)HighAn excellent initial choice for creating stock solutions due to its high polarity.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, a versatile solvent for a wide range of organic compounds.
Tetrahydrofuran (THF)Moderate to HighA good choice for many organic reactions, including some carbamate cleavage protocols.
Acetonitrile (MeCN)ModerateSuitable for analytical techniques like HPLC and for certain reaction conditions.
Dichloromethane (DCM)ModerateA less polar option, useful for extractions and chromatography.
Ethanol/MethanolModerate to LowMay be useful for certain applications, but solubility might be lower compared to aprotic polar solvents. 2,2,2-Trifluoroethanol itself is miscible with water and ethanol.[5]
WaterLowThe compound is expected to have poor aqueous solubility. Isoquinoline itself has low water solubility.[2]
Step-by-Step Dissolution Protocol
  • Material Weighing: Accurately weigh the desired amount of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate in a clean, dry vial.

  • Solvent Addition: Add the selected solvent (e.g., DMSO for a stock solution) to the vial in small increments.

  • Facilitating Dissolution: After each solvent addition, gently vortex or sonicate the mixture for 1-2 minutes to aid dissolution.

  • Observation: Visually inspect the solution for any undissolved particulate matter.

  • Heating (Optional): If the compound does not fully dissolve at room temperature, gentle warming (e.g., to 40-50 °C) can be applied. Exercise caution, especially with volatile solvents.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining solvent to reach the final desired concentration.

Part 2: Carbamate Cleavage (Deprotection) Protocols

The cleavage of the carbamate to yield 5-aminoisoquinoline can be achieved under various conditions. The choice of method will depend on the stability of other functional groups in the molecule and the desired reaction conditions (e.g., mild vs. harsh, acidic vs. basic).

Deprotection_Workflow Start 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate Cleavage Carbamate Cleavage Start->Cleavage Product 5-Aminoisoquinoline Cleavage->Product Byproducts CO2 + 2,2,2-Trifluoroethanol + Reagent-derived byproducts Cleavage->Byproducts

Caption: General workflow for the deprotection of the carbamate.

Protocol 1: Basic Hydrolysis

This protocol employs common laboratory bases to effect the hydrolysis of the carbamate linkage. While straightforward, it may require elevated temperatures and careful monitoring to avoid potential side reactions. The trifluoroethyl group generally increases the stability of the ester to basic hydrolysis compared to its non-fluorinated analog, however, cleavage is still achievable.[6][7]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon of the carbamate.

Basic_Hydrolysis_Mechanism cluster_0 Mechanism of Basic Hydrolysis Carbamate R-NH-C(=O)-O-R' Tetrahedral_Intermediate R-NH-C(O⁻)(OH)-O-R' Carbamate->Tetrahedral_Intermediate + OH⁻ Products R-NH₂ + CO₂ + ⁻O-R' Tetrahedral_Intermediate->Products

Caption: Simplified mechanism of basic carbamate hydrolysis.

Materials and Reagents:

  • 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate

  • Methanol or Ethanol

  • 1 M Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Step-by-Step Protocol:

  • Dissolution: Dissolve the carbamate substrate in methanol or a mixture of methanol and THF to a concentration of approximately 0.1-0.5 M.

  • Base Addition: To the stirred solution, add 2-5 equivalents of 1 M NaOH solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with DCM or EtOAc (3 x volume).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-aminoisoquinoline.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Expert Insights: The isoquinoline ring is generally stable under these conditions. However, prolonged heating in strong base could potentially lead to side reactions. The choice between NaOH and K₂CO₃ can influence the reaction rate, with NaOH being the stronger base.

Protocol 2: Nucleophilic Cleavage with 2-Mercaptoethanol

This method offers a milder alternative to strong base hydrolysis and is particularly useful for substrates sensitive to harsh conditions. The reaction is driven by the nucleophilic attack of the thiolate on the carbamate.[8][9][10]

Materials and Reagents:

  • 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate

  • N,N-Dimethylacetamide (DMAc)

  • Potassium Phosphate (K₃PO₄), tribasic

  • 2-Mercaptoethanol

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, create a suspension of the carbamate (1 equivalent) and potassium phosphate (4 equivalents) in DMAc (to achieve a final concentration of ~0.25 M).

  • Inert Atmosphere: Purge the suspension with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reagent Addition: Add 2-mercaptoethanol (2 equivalents) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to 75 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Extraction: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with DCM (3 x volume).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Expert Insights: This protocol is highly effective for the cleavage of various carbamates. The basic conditions generated by K₃PO₄ deprotonate the 2-mercaptoethanol to form a potent nucleophile. The isoquinoline moiety is expected to be stable under these conditions, although it is always advisable to monitor for any potential side reactions involving nucleophilic aromatic substitution, especially at elevated temperatures.

Protocol 3: Fluoride-Mediated Cleavage

Tetrabutylammonium fluoride (TBAF) in an aprotic solvent like THF provides a mild and effective method for carbamate cleavage, particularly for N-aryl carbamates.[6][11]

Mechanism: The fluoride ion acts as a nucleophile, attacking the carbonyl carbon of the carbamate. The resulting unstable intermediate collapses to release the amine, carbon dioxide, and the corresponding fluoroformate.

Materials and Reagents:

  • 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate

  • Anhydrous Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Dissolution: Dissolve the carbamate substrate in anhydrous THF to a concentration of 0.1-0.2 M under an inert atmosphere.

  • Reagent Addition: Add 1.5-3.0 equivalents of TBAF (1 M solution in THF) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or gently heat to 40-50 °C if the reaction is sluggish. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc.

  • Washing: Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Expert Insights: This method is valued for its mildness. The water content in the commercial TBAF solution can influence the reaction outcome, sometimes facilitating the hydrolysis of intermediates.[12] The isoquinoline ring is generally compatible with TBAF, as TBAF is sometimes employed in isoquinoline synthesis.[12]

Summary of Cleavage Protocols

Protocol Reagents Conditions Advantages Considerations
1. Basic Hydrolysis NaOH or K₂CO₃ in Alcohol/WaterRoom temperature to 60 °CReadily available and inexpensive reagents.May require heating; potential for base-sensitive functional group degradation.
2. Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄, DMAc75 °CMild and effective for a broad range of carbamates.Requires elevated temperature and an odorous reagent.
3. Fluoride-Mediated TBAF in THFRoom temperature to 50 °CVery mild conditions.TBAF is hygroscopic; water content can affect the reaction.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2-Mercaptoethanol has a strong, unpleasant odor and should be handled with care in a fume hood.

  • TBAF is corrosive and should be handled with caution.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Jacquemard, U., Beneteau, V., Lefoix, M., Routier, S., Merour, J. Y., & Coudert, G. (2004). A new mild method for the cleavage of carbamates to amines using TBAF in THF. Selectivity and mechanism are discussed. Tetrahedron, 60(43), 10039-10047. [Link]

  • Koucký, F., Císařová, I., & Kotek, J. (2025). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. RSC Advances, 15(56), 49109-49118. [Link]

  • Solubility of Ethyl 2,2,2-trifluoroacetate. Solubility of Things. [Link]

  • Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. (2025). National Institutes of Health. [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740. [Link]

  • New Carbamate Deprotection Complements Existing Methods. (2022). ChemistryViews. [Link]

  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. (2022). Figshare. [Link]

  • Isoquinoline. Wikipedia. [Link]

  • Preparation and Properties of Isoquinoline. [Link]

  • Olin, J. F. (1968). U.S. Patent No. 3,363,006. Washington, DC: U.S.
  • Synthesis of[6][11][13]‐Triazolo[5,1‐a]‐isoquinolines through TBAF‐Promoted Cascade Reactions. (2025). ResearchGate. [Link]

  • GENERAL BASE-CATALYZED HYDROLYSIS OF 2,2,2-TRIFLUOROETHYL 4-NITROBENZOATE BY α-CYCLODEXTRIN. (1981). Chemistry Letters, 10(7), 845-848. [Link]

  • Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. (2025). National Institutes of Health. [Link]

  • Isoquinoline. (2017). YouTube. [Link]

  • New water-soluble carbamate ester derivatives of resveratrol. (2014). National Institutes of Health. [Link]

  • Isoquinoline.pptx. (2022). SlideShare. [Link]

  • Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Chemistry Portal. [Link]

  • Synthesis of N-(Hetero)aryl Carbamates via CuI/MNAO Catalyzed Cross-Coupling of (Hetero)aryl Halides with Potassium Cyanate in Alcohols. (2018). The Journal of Organic Chemistry, 83(5), 2706-2713. [Link]

  • Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. (1994). Journal of AOAC International, 77(6), 1547-1560. [Link]

  • Synthesis of Aryl Carbamates. (2025). ResearchGate. [Link]

  • N-Heteroaryl Carbamates from Carbon Dioxide via Chemoselective Superbase−Catalysis: Substrate Scope and Mechanistic Investigation. (2023). Munin. [Link]

  • 2,2,2-Trifluoroethanol. Wikipedia. [Link]

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate. PubChem. [Link]

  • PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Organic Syntheses, 82, 147. [Link]

  • Kinetics of Carbaryl Hydrolysis. Clemson University. [Link]

  • A Mild Amide to Carbamate Transformation. (2003). The Journal of Organic Chemistry, 68(19), 7416-7419. [Link]

  • N-Heteroaryl Carbamates from Carbon Dioxide via Chemoselective Superbase Catalysis : Substrate Scope and Mechanistic Investigation. JYX. [Link]

  • Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide. (2023). The Journal of Organic Chemistry, 88(6), 3531-3540. [Link]

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Method

Application Notes and Protocols for 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate

Introduction 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate is a fluorinated carbamate derivative of isoquinoline. The unique chemical properties imparted by the trifluoromethyl group, such as increased lipophilicity...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate is a fluorinated carbamate derivative of isoquinoline. The unique chemical properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, make this compound and its analogs of significant interest in medicinal chemistry and drug development.[1] Carbamates are recognized as key structural motifs in many approved drugs and are often designed to interact with biological targets.[2] The isoquinoline core is also a well-established pharmacophore found in numerous natural and synthetic bioactive compounds. This document provides a comprehensive guide for the safe handling, storage, and use of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate, compiled from best practices for handling related chemical classes, in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Compound Properties and Synthesized Safety Profile

A specific Safety Data Sheet (SDS) for 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate is not currently available. The following information is synthesized from data on its constituent functional groups: N-aryl carbamates, isoquinolines, and fluorinated organic compounds.

PropertyValue/InformationSource
Chemical Name 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate-
Molecular Formula C₁₂H₉F₃N₂O₂-
Molecular Weight 270.21 g/mol -
CAS Number 1152953-99-5-
Appearance Likely a solid at room temperatureGeneral knowledge of similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and dichloromethane.[3][4]Inferred from similar N-aryl carbamates
Hygroscopicity Potentially hygroscopic due to the isoquinoline moiety.[5]Inferred from properties of isoquinoline

Synthesized Hazard Assessment:

  • Toxicity: The toxicological properties have not been fully investigated. However, isoquinoline alkaloids and some carbamates can exhibit toxicity.[6] Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: May cause skin and serious eye irritation.

  • Reactivity: Carbamates can be susceptible to hydrolysis, especially under basic or acidic conditions.[1] The trifluoroethyl group may influence the rate of hydrolysis. The compound may be incompatible with strong oxidizing agents and strong acids.

  • Environmental Hazards: Fluorinated organic compounds can be persistent in the environment.[7] Dispose of waste according to regulations for fluorinated compounds.

Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE). The following PPE is mandatory when handling 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate:

  • Eye Protection: Chemical safety goggles are required at all times. If there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Given the lack of specific data, double-gloving is a recommended precautionary measure. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

  • Respiratory Protection: All handling of the solid compound and preparation of its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Storage and Stability

Proper storage is critical to maintain the integrity of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate and to ensure laboratory safety.

Storage Conditions:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration is recommended.To minimize degradation from heat and moisture.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent hydrolysis from atmospheric moisture, as carbamates can be moisture-sensitive.
Light Store in a light-resistant container.To prevent potential photodegradation.
Container A tightly sealed, clearly labeled container.To prevent contamination and ensure proper identification.
Location A designated, well-ventilated chemical storage cabinet. Do not store on open benches or shelves above eye level.[8][9]To ensure containment and prevent accidental spills or exposure.

Stability Considerations:

  • Hydrolysis: Carbamates can undergo hydrolysis to the corresponding amine and alcohol. The rate of this process can be influenced by pH and the presence of moisture.

  • Hygroscopicity: The isoquinoline moiety suggests the compound may be hygroscopic, meaning it can absorb moisture from the air.[5][10] This can lead to clumping of the solid and can accelerate hydrolysis.

Detailed Protocols

Weighing and Handling of Solid Compound

Objective: To safely and accurately weigh the solid compound for the preparation of stock solutions.

Causality: Due to its potential toxicity and hygroscopicity, weighing should be performed in a controlled environment to prevent inhalation and moisture uptake.[11]

Weighing_Protocol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Prep Don appropriate PPE Tare Tare a clean, dry weighing vessel on an analytical balance inside a fume hood Prep->Tare 1. Prepare Transfer Carefully transfer the desired amount of the compound to the weighing vessel using a clean spatula Tare->Transfer 2. Weigh Record Record the exact weight Transfer->Record 3. Document Seal Immediately and tightly seal the stock container Record->Seal 4. Secure Clean Clean the spatula and any contaminated surfaces Seal->Clean 5. Decontaminate Dispose Dispose of any contaminated weighing paper or gloves as chemical waste Clean->Dispose 6. Dispose

Caption: Workflow for weighing 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate.

Step-by-Step Protocol:

  • Preparation: Ensure you are wearing all required PPE. Place a clean, dry weighing vessel (e.g., a glass vial) on an analytical balance located inside a chemical fume hood. Tare the balance.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate to the weighing vessel. Avoid creating dust.

  • Record: Once the desired weight is obtained, record the exact mass.

  • Seal: Immediately and securely close the main stock container of the compound to minimize its exposure to air and moisture.

  • Cleanup: Proceed to the solution preparation protocol. After use, decontaminate the spatula and any surfaces that may have come into contact with the compound.

  • Waste: Dispose of any contaminated materials, such as weighing paper or gloves, in a designated hazardous chemical waste container.

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution for use in experiments.

Causality: High-concentration stock solutions in a suitable organic solvent are often prepared to facilitate accurate dilution into aqueous experimental media, where the compound may have limited solubility.[3][12] DMSO is a common choice for this purpose.

Solution_Prep_Protocol cluster_dissolution Dissolution cluster_storage Storage AddSolvent Add the appropriate volume of anhydrous DMSO to the weighing vessel containing the compound Dissolve Vortex or sonicate until the solid is completely dissolved. Gentle warming (up to 40°C) may be applied if necessary. AddSolvent->Dissolve 1. Solubilize Transfer Transfer the stock solution to a clean, labeled, light-resistant vial with a screw cap Dissolve->Transfer 2. Transfer Store Store the stock solution at -20°C or -80°C under an inert atmosphere Transfer->Store 3. Store

Caption: Protocol for preparing stock solutions.

Step-by-Step Protocol:

  • Solvent Addition: To the tared weighing vessel containing the accurately weighed solid, add the calculated volume of anhydrous dimethyl sulfoxide (DMSO) to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Cap the vessel and vortex until the solid is fully dissolved. If necessary, sonicate briefly in a water bath. Gentle warming (not exceeding 40°C) can be used to aid dissolution.[3]

  • Transfer and Storage: Transfer the resulting stock solution to a clean, appropriately labeled amber glass vial with a PTFE-lined screw cap.

  • Labeling: The label should include the compound name, concentration, solvent, date of preparation, and the preparer's initials.

  • Long-term Storage: For long-term storage, flush the vial with an inert gas (argon or nitrogen) before sealing and store at -20°C or -80°C.

Spill Cleanup Protocol

Objective: To safely manage and decontaminate a small-scale spill of the compound.

Causality: A structured spill response is necessary to prevent exposure and environmental contamination. The use of appropriate absorbents and decontamination procedures is critical.[13][14]

Step-by-Step Protocol for Small Spills (less than 1 gram):

  • Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Containment: If it is a solid, gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne. Do not use water.

  • Personal Protection: Ensure you are wearing the appropriate PPE, including double gloves, a lab coat, and safety goggles.

  • Cleanup: Carefully sweep the absorbent material and spilled compound into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Waste Disposal

Objective: To dispose of waste containing 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate in an environmentally responsible and compliant manner.

Causality: As a fluorinated organic compound, specific disposal procedures are required to prevent environmental persistence.[7] Carbamate-containing waste may also require specific treatment.[15]

Disposal Guidelines:

  • Solid Waste: Unused solid compound and materials contaminated with the solid (e.g., gloves, weighing paper) should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused stock solutions and experimental waste containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate".

  • Consult EHS: Follow your institution's specific guidelines for the disposal of fluorinated and halogenated organic waste. Do not dispose of this compound down the drain.

Concluding Remarks

The protocols outlined in this document are based on established best practices for handling chemical compounds with similar structural motifs and potential hazards. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the integrity of experimental results. As with any chemical, it is imperative to perform a thorough risk assessment before beginning any new procedure.[16] Should a specific Safety Data Sheet for 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate become available, its recommendations will supersede the information provided herein.

References

  • American Chemical Society. (2017). Safety in Academic Chemistry Laboratories (8th ed.). Retrieved from [Link]

  • Lab Manager. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Retrieved from [Link]

  • University of Wisconsin–Madison. Chemical Storage. Environment, Health & Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Quora. (2014). What are the hazardous effects of hygroscopic materials?. Retrieved from [Link]

  • CUNY. Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (2023). Plant Alkaloids Toxicity. Retrieved from [Link]

  • American Chemical Society. (2022). From Chemical Safety Rules to Risk Management | ACS College Safety Video #1. YouTube. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Solubility of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate

Welcome to the technical support center for 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. Our approach is rooted in scientific principles and practical laboratory experience to help you overcome these hurdles and advance your research.

Understanding the Challenge: Why is 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate Poorly Soluble?

Before diving into solutions, it's crucial to understand the underlying reasons for the poor aqueous solubility of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate. Its molecular structure, characterized by a large, hydrophobic isoquinoline ring system and a trifluoroethyl group, contributes to its lipophilicity.[1][2] High molecular weight and extensive aromaticity are common culprits behind poor solubility in aqueous media.[3] This inherent low solubility can significantly hinder its absorption and bioavailability, making it a Biopharmaceutics Classification System (BCS) Class II or IV candidate.[3][4]

Troubleshooting Guide: Step-by-Step Solutions to Solubility Issues

This section provides a systematic approach to diagnosing and resolving solubility problems with 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate.

Initial Assessment: Where Do I Start?

Question: I have a sample of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate that won't dissolve in my aqueous buffer. What is the first step?

Answer: The initial approach involves a logical progression of steps to characterize and address the solubility issue.[5]

  • Physicochemical Characterization: If not already known, determine the compound's pKa and LogP. The isoquinoline moiety contains a basic nitrogen atom, making the compound's solubility pH-dependent.[6][7]

  • pH-Dependent Solubility Profile: Conduct a simple experiment to assess how solubility changes with pH. Given the basic nature of the isoquinoline ring, lowering the pH should increase solubility due to the formation of a more soluble protonated species.[8][9]

  • Visual Inspection: Observe the undissolved material. Is it crystalline or amorphous? This can provide clues about the nature of the solubility limitation.

Strategy Selection: A Logic-Based Workflow

The following diagram outlines a decision-making workflow to guide you in selecting the most appropriate solubilization strategy.

Solubility_Workflow start Poorly Soluble Compound: 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate physchem Step 1: Physicochemical Characterization (pKa, LogP) start->physchem ph_sol Step 2: Determine pH-Dependent Solubility physchem->ph_sol is_ionizable Is the compound ionizable? ph_sol->is_ionizable ph_sufficient Is pH adjustment sufficient for desired concentration? is_ionizable->ph_sufficient Yes cosolvent Strategy B: Co-solvency is_ionizable->cosolvent No salt_formation Strategy A: Salt Formation ph_sufficient->salt_formation No end Achieved Target Solubility ph_sufficient->end Yes salt_formation->cosolvent If insufficient salt_formation->end Success cyclodextrin Strategy C: Cyclodextrin Complexation cosolvent->cyclodextrin If insufficient cosolvent->end Success other_techniques Advanced Strategies: Solid Dispersions, Nanosuspensions cyclodextrin->other_techniques If insufficient cyclodextrin->end Success other_techniques->end Success

Caption: Decision workflow for selecting a solubility enhancement strategy.

Detailed Experimental Protocols
Strategy A: pH Adjustment and Salt Formation

Question: How do I perform a pH-dependent solubility study and when should I consider salt formation?

Answer:

Rationale: 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate contains a basic isoquinoline nitrogen. Protonation of this nitrogen at lower pH values will form a salt in situ, which is generally more water-soluble than the free base.[10] Salt formation is a widely used and effective method for increasing the solubility and dissolution rates of ionizable drugs.[11][12]

Experimental Protocol: pH-Dependent Solubility

  • Prepare a series of buffers: Use a universal buffer system or a series of individual buffers (e.g., citrate, phosphate, borate) to cover a pH range from 2 to 10.

  • Add excess compound: To a fixed volume of each buffer (e.g., 1 mL), add an excess amount of the compound (enough so that undissolved solid remains).

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify the dissolved compound: Analyze the supernatant using a suitable analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

  • Plot the results: Plot solubility (e.g., in µg/mL or µM) as a function of pH.

When to Consider Salt Formation:

If the pH required to achieve your target concentration is outside the physiologically acceptable range or is incompatible with your experimental system, forming a stable salt of the compound is the next logical step.[5] For a weak base like this compound, strong acid counterions such as hydrochloride or sulfate are commonly used.[12]

Strategy B: Co-solvency

Question: My compound's solubility is still insufficient even after pH adjustment. How can co-solvents help?

Answer:

Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous environment.[13][14] This technique is particularly effective for lipophilic compounds.[5]

Experimental Protocol: Co-solvent Screening

  • Select a range of co-solvents: Common, pharmaceutically acceptable co-solvents include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[15][16]

  • Prepare co-solvent mixtures: Create a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v).

  • Determine solubility: Using the same method as the pH-dependent solubility study, determine the solubility of your compound in each co-solvent mixture.

  • Analyze the data: Plot solubility versus the percentage of co-solvent to identify the most effective co-solvent and the optimal concentration range.

Table 1: Example Co-solvent Screening Data (Hypothetical)

Co-solventConcentration (% v/v)Solubility (µg/mL)
None (Water)0< 1
Ethanol1015
2050
PEG 4001025
2080
DMSO1040
20150
Strategy C: Cyclodextrin Complexation

Question: I need to avoid organic solvents. Is there an alternative to co-solvency?

Answer:

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly improved aqueous solubility.[18][19][20][21]

Experimental Protocol: Cyclodextrin Complexation

  • Choose a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and low toxicity.

  • Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1, 2, 5, 10% w/v).

  • Determine solubility (Phase Solubility Study): Add excess compound to each cyclodextrin solution and equilibrate as described previously.

  • Analyze and plot: Quantify the dissolved compound and plot its concentration against the cyclodextrin concentration. A linear relationship (AL-type diagram) suggests the formation of a 1:1 soluble complex.[20]

Frequently Asked Questions (FAQs)

Q1: Can I combine different solubilization techniques? A1: Yes, and it is often beneficial. For example, you can investigate the use of co-solvents in a buffered solution to leverage both pH adjustment and reduced solvent polarity.[22] Similarly, cyclodextrin complexation can be performed in buffered media.

Q2: How do I know if my compound has degraded during the solubility experiments? A2: It is essential to assess the chemical stability of your compound under the experimental conditions. When analyzing your samples by HPLC, use a stability-indicating method (i.e., one that can separate the parent compound from potential degradants). Compare the peak purity and retention time of your compound in the samples to a freshly prepared standard.

Q3: The solubility of my compound decreases at high co-solvent concentrations. Why is this happening? A3: While counterintuitive, this can occur. The solubility of a compound in a co-solvent system is a complex interplay of forces. At very high concentrations, the co-solvent may self-associate or alter the overall solvent structure in a way that is less favorable for solvating your specific compound.

Q4: Are there more advanced techniques if these methods fail? A4: Yes. If the strategies outlined above do not provide the required solubility, more advanced formulation approaches can be explored. These include creating amorphous solid dispersions, where the drug is dispersed in a polymer matrix, or nanosuspensions, which involve reducing the particle size of the drug to the nanometer range.[18][23][24] These techniques often require specialized equipment and expertise.

Q5: Where can I find more information on the chemical properties of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate? A5: You can find basic chemical information, including its molecular formula (C12H9F3N2O2) and molecular weight (270.21 g/mol ), from chemical suppliers and databases such as Appchem and ChemScene.[25][26]

References

  • International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30).
  • PubMed. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system.
  • cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • Sigma-Aldrich. Improving API Solubility by Salt and Cocrystal Formation.
  • Wikipedia. Cosolvent.
  • Solubility and pH of amines.
  • Pharmaffiliates. Key Challenges in Pharmaceutical Formulation Development and Evidence‑Based Mitigation Strategies. (2025-11-12).
  • bepls. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Future4200. Formulation of poorly water-soluble drugs for oral administration.
  • Pharma Excipients. Injectable Formulations of Poorly Water-Soluble Drugs. (2022-06-11).
  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • PMC - NIH. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025-07-30).
  • Benchchem. Technical Support Center: Overcoming Solubility Challenges of Isoquinolinol Derivatives.
  • PMC - PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PubMed. Accuracy of calculated pH-dependent aqueous drug solubility.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation.
  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Semantic Scholar. Salt formation to improve drug solubility.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • YouTube. SALT FORM OF THE DRUG. (2020-12-23).
  • Appchem. 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate | 1152953-99-5.
  • PMC - PubMed Central. Solubilization techniques used for poorly water-soluble drugs.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010-05-01).
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • PMC - NIH. Drug Solubility: Importance and Enhancement Techniques.
  • Techniques for Enhancing Drug Solubility: A Comprehensive Overview. (2024-12-21).
  • Sigma-Aldrich. Improving API Solubility.
  • PubMed. Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. (2021-05-01).
  • ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Smolecule. 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate. (2023-08-16).
  • Principles of Drug Action 1, Spring 2005, Amines.
  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • MDPI. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.
  • MDPI. Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs.
  • Amine compounds.
  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.
  • ChemScene. 1152953-99-5 | 2,2,2-Trifluoroethyl n-(isoquinolin-5-yl)carbamate.
  • PubChem. phenyl N-ethyl-N-(2,2,2-trifluoroethyl)carbamate | C11H12F3NO2.
  • PubMed. Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents.
  • ResearchGate. Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. (2025-08-05).
  • PubChem. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | C3H2F6O3S | CID 80366.

Sources

Optimization

Technical Support Center: Stability of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate in Solution

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate. This resource provides in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in solution. As a molecule featuring a carbamate linkage, its stability can be influenced by various experimental parameters.[1][2] This guide is designed to help you anticipate and address potential challenges, ensuring the integrity of your experiments.

Introduction to the Stability of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate

2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate is a molecule of interest in medicinal chemistry and drug discovery.[3][4] Its structure, containing a carbamate functional group, an isoquinoline ring system, and a trifluoroethyl moiety, presents unique stability considerations. Carbamates, in general, are susceptible to hydrolysis, and the rate of this degradation is highly dependent on factors such as pH, temperature, and the nature of the solvent.[5][6] Understanding these potential liabilities is crucial for accurate experimental design and data interpretation.

The primary degradation pathway for many carbamates is the hydrolysis of the ester or amide linkage.[5][7] This process can be significantly accelerated by acidic or basic conditions.[5] The presence of the electron-withdrawing trifluoroethyl group may influence the electrophilicity of the carbamate carbonyl carbon, potentially affecting its susceptibility to nucleophilic attack. This guide will walk you through common stability issues and provide practical solutions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific questions and problems you may encounter when working with 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate in solution.

FAQ 1: My compound appears to be degrading in my aqueous buffer. What is the most likely cause?

Answer: The most probable cause of degradation in an aqueous buffer is hydrolysis of the carbamate bond.[5][8] Carbamates are known to be susceptible to hydrolysis, which can be catalyzed by either acid or base.[5] The stability of carbamates is often lowest under basic (alkaline) conditions due to the increased concentration of the hydroxide nucleophile.[1]

Troubleshooting Steps:

  • Check the pH of your buffer: If you are using a basic buffer (pH > 7.5), consider if a neutral or slightly acidic pH is compatible with your experimental goals. The rate of hydrolysis for many carbamates increases significantly with pH.[9]

  • Temperature: Elevated temperatures will accelerate the rate of hydrolysis. If your experiment allows, try performing it at a lower temperature (e.g., 4°C instead of room temperature).

  • Solvent Composition: If your assay can tolerate it, increasing the proportion of a polar aprotic organic co-solvent (like DMSO or acetonitrile) in your aqueous buffer can slow down the rate of hydrolysis.

FAQ 2: How does the trifluoroethyl group affect the stability of the carbamate?

Answer: The 2,2,2-trifluoroethyl group is a strong electron-withdrawing group. This can have a complex influence on the stability of the carbamate. On one hand, it can increase the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack, which could potentially increase the rate of hydrolysis. On the other hand, the stability of carbamates is a balance of electronic and steric effects.[1] While there is limited direct literature on this specific molecule, studies on other fluorinated compounds have shown that trifluoromethyl groups can be susceptible to hydrolysis under strongly basic conditions, though this is a separate consideration from the hydrolysis of the carbamate linkage itself.[10]

FAQ 3: I am observing multiple new peaks in my HPLC/LC-MS analysis after storing my compound in solution. What could they be?

Answer: The appearance of new peaks strongly suggests degradation of your compound. For 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate, the primary degradation products are likely to be from the hydrolysis of the carbamate bond.

Potential Degradation Products:

  • 5-aminoisoquinoline: This would result from the cleavage of the carbamate bond and release of the amine.

  • 2,2,2-trifluoroethanol: The other product of carbamate hydrolysis.

  • Decarboxylation products: In some cases, the carbamic acid intermediate formed during hydrolysis can decarboxylate.

The following diagram illustrates the likely hydrolytic degradation pathway:

G cluster_main Likely Hydrolytic Degradation Pathway cluster_products Degradation Products parent 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate amine 5-aminoisoquinoline parent->amine Hydrolysis (H₂O, H⁺ or OH⁻) alcohol 2,2,2-trifluoroethanol parent->alcohol Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Likely hydrolytic degradation pathway of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate.

Troubleshooting and Identification:

  • LC-MS Analysis: Use LC-MS to determine the mass of the new peaks. Compare these masses to the expected masses of the potential degradation products.

  • Forced Degradation Study: Perform a controlled forced degradation study (see protocol below) to intentionally generate the degradation products. This will help you to confirm their identities and retention times in your analytical method.[5][11][12]

FAQ 4: Are there any specific solvents I should avoid when working with this compound?

Answer: While common laboratory solvents like DMSO, DMF, acetonitrile, and ethanol are generally suitable for initial stock solutions, long-term stability can be a concern, especially in protic solvents like methanol and ethanol, which could potentially participate in transesterification reactions, although this is generally less favorable than hydrolysis. The primary concern will be the presence of water and the pH of aqueous solutions.

Recommendations:

  • Stock Solutions: Prepare concentrated stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. Store these stock solutions at -20°C or -80°C to maximize their shelf-life.

  • Working Solutions: Prepare fresh working solutions in your aqueous buffer immediately before use. Avoid storing the compound in aqueous solutions for extended periods.

FAQ 5: How can I proactively assess the stability of my compound under my specific experimental conditions?

Answer: The most effective way to assess the stability of your compound is to perform a forced degradation study.[5][11][12] This involves subjecting the compound to a range of stress conditions that are more severe than your experimental conditions to accelerate any potential degradation.

Key Stress Conditions to Test:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at a controlled temperature.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at a controlled temperature.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Stress: Heating the solid compound or a solution at an elevated temperature.

  • Photostability: Exposing the compound in solution to a controlled light source (as per ICH Q1B guidelines).

A well-designed forced degradation study will help you to identify potential degradation products, understand the degradation pathways, and develop a stability-indicating analytical method.[5][13]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate. The goal is to achieve 5-20% degradation to identify the primary degradation products.[5][11]

Materials:

  • 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate

  • HPLC-grade methanol or acetonitrile

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at shorter time intervals (e.g., 5, 15, 30, 60 minutes) due to the expected rapid degradation.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for up to 48 hours.

    • Withdraw aliquots at various time points for analysis.

  • Thermal Degradation (in solution):

    • Mix 1 mL of the stock solution with 1 mL of HPLC-grade water.

    • Incubate the solution at 60°C, protected from light.

    • Withdraw aliquots at various time points for analysis.

  • Analysis: Analyze the stressed samples, along with a control sample (stock solution diluted with the mobile phase), by a suitable stability-indicating HPLC or LC-MS method.

Caption: General workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV detection at a suitable wavelength (determined by UV scan of the parent compound) or Mass Spectrometry (MS)

Method Validation: The method should be validated to ensure it can separate the parent compound from all significant degradation products generated during the forced degradation study.[5]

Summary of Key Stability Considerations

ParameterPotential IssueRecommendation
pH Rapid degradation in basic conditions due to hydrolysis.Maintain solutions at neutral or slightly acidic pH. Prepare fresh in basic buffers.
Temperature Increased degradation rate at higher temperatures.Store stock solutions at low temperatures (-20°C or -80°C). Perform experiments at the lowest feasible temperature.
Solvent Hydrolysis in aqueous solutions.Prepare fresh working solutions. Use anhydrous aprotic solvents for long-term stock solutions.
Light Potential for photodegradation (though not as common for this structure type as hydrolysis).Protect solutions from light, especially during long-term storage or experiments.

By understanding the inherent chemical properties of the carbamate functional group and proactively investigating the stability of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate under your specific experimental conditions, you can ensure the reliability and accuracy of your research data.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Turel, I., & Koci, J. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 27(24), 4036-4061. [Link]

  • Vacondio, F., Silva, C., & Mor, M. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Pharmaceuticals, 5(9), 984-1006. [Link]

  • Traoré, F., & Saux, M. C. (2005). Key parameters for carbamate stability in dilute aqueous–organic solution. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 649-656. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Luhar, S., & Patel, T. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences and Research, 14(4), 1000-1010. [Link]

  • Shinde, P., et al. (2016). Forced Degradation Studies. Journal of Pharmaceutical Sciences and Research, 8(12), 1431-1436. [Link]

  • Verma, P., & Phale, P. S. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 698293. [Link]

  • Stout, S. J., et al. (1995). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. Journal of AOAC International, 78(5), 1277-1283. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38338-38343. [Link]

  • Cígler, P., et al. (2015). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. RSC Advances, 5(129), 106829-106835. [Link]

  • Cecchini, D. A., et al. (2015). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS One, 10(11), e0141747. [Link]

  • Bak, A., et al. (2020). Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols. Organic & Biomolecular Chemistry, 18(30), 5851-5860. [Link]

  • Takács, A., et al. (2022). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Molecules, 27(19), 6598. [Link]

  • Chapalamadugu, S., & Chaudhry, G. R. (1992). Microbiological and biotechnological aspects of metabolism of carbamates and organophosphates. Critical Reviews in Biotechnology, 12(5-6), 357-389. [Link]

  • Kumar, S., et al. (2021). Insights into the microbial degradation and biochemical mechanisms of carbamates. Journal of Environmental Science and Health, Part B, 56(12), 1063-1077. [Link]

  • Verma, P., & Phale, P. S. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 698293. [Link]

  • Appchem. (n.d.). 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate. Retrieved from [Link]

  • Bombarda, I., et al. (2006). Arylphthalazines. Part 2: 1-(Isoquinolin-5-yl)-4-arylamino phthalazines as potent inhibitors of VEGF receptors I and II. Bioorganic & Medicinal Chemistry Letters, 16(10), 2741-2746. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate

Welcome to the technical support center for the synthesis of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the challenges of this specific synthesis. Our goal is to equip you with the scientific rationale behind experimental choices and to offer practical, field-tested solutions to common issues.

Reaction Scheme and Mechanism

The synthesis of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate typically proceeds via the reaction of 5-aminoisoquinoline with 2,2,2-trifluoroethyl chloroformate in the presence of a base.

Overall Reaction:

Simplified Mechanism:

The reaction is a nucleophilic acyl substitution. The amino group of 5-aminoisoquinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. The subsequent loss of a chloride ion, facilitated by a base that neutralizes the generated HCl, leads to the formation of the carbamate product.

Frequently Asked Questions (FAQs)

Q1: I am not getting any product. What are the most common reasons for complete reaction failure?

A1: Complete reaction failure often points to issues with one of the starting materials or the reaction setup. Key factors to investigate are:

  • Quality of 5-Aminoisoquinoline: Ensure it is pure and dry. Impurities can interfere with the reaction.

  • Decomposition of 2,2,2-Trifluoroethyl Chloroformate: Chloroformates are sensitive to moisture and can hydrolyze. Use a fresh or properly stored bottle.

  • Inadequate Base: The choice and amount of base are critical. A weak or insufficient amount of base will not effectively scavenge the HCl produced, leading to the protonation of the starting amine and halting the reaction.

  • Low Reaction Temperature: While the reaction is often run at low temperatures to control side reactions, an excessively low temperature might prevent the reaction from initiating.

Q2: My reaction is very slow or appears to be incomplete. What can I do?

A2: Sluggish or incomplete reactions can often be addressed by adjusting the reaction conditions:

  • Increase Reaction Temperature: Gradually warming the reaction mixture can increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.

  • Use a More Effective Base: A stronger, non-nucleophilic base might be required to drive the reaction to completion.

  • Check Stoichiometry: Ensure you are using a slight excess of the chloroformate, as it can be consumed by trace amounts of water.

Q3: I am observing multiple spots on my TLC. What are the likely side products?

A3: The formation of multiple products is a common issue. Potential side products include:

  • Bis-acylated Product: The desired carbamate product may react with another molecule of the chloroformate, though this is less likely with this specific substrate.

  • Urea Formation: If the chloroformate decomposes to generate isocyanate, this can react with the starting amine to form a urea byproduct.

  • Hydrolysis Products: If water is present, the chloroformate can hydrolyze to 2,2,2-trifluoroethanol and HCl.

Detailed Troubleshooting Guides

Problem: Low or No Product Yield

A systematic approach is crucial when troubleshooting low product yield. The following workflow can help identify the root cause:

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield Observed check_sm Verify Starting Material Quality (Purity, Water Content) start->check_sm check_sm->start SMs Impure/Wet (Purify/Dry SMs) check_reagents Assess Reagent Stability (Chloroformate, Base, Solvent) check_sm->check_reagents SMs OK check_reagents->start Reagents Decomposed (Use Fresh Reagents) check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Suboptimal (Adjust Conditions) optimize_base Optimize Base (Type, Equivalents) check_conditions->optimize_base Conditions OK optimize_temp Optimize Temperature Profile (Addition and Reaction Temp.) optimize_base->optimize_temp optimize_workup Investigate Workup Procedure (Product Loss during Extraction/Purification) optimize_temp->optimize_workup optimize_workup->start Workup Issues (Modify Workup) successful_synthesis Successful Synthesis optimize_workup->successful_synthesis Optimized

Caption: Troubleshooting workflow for low product yield.

Possible Causes & Solutions:

Possible Cause Solutions
Degraded 2,2,2-Trifluoroethyl Chloroformate Chloroformates are highly reactive and susceptible to hydrolysis.[1] Use a freshly opened bottle or distill the chloroformate before use.
Impure 5-Aminoisoquinoline Recrystallize the starting material. 5-Aminoisoquinoline can cause skin and eye irritation.[2]
Inappropriate Base Use a non-nucleophilic organic base like triethylamine or diisopropylethylamine. Ensure at least one equivalent is used to neutralize the HCl formed.
Presence of Water Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Suboptimal Reaction Temperature The reaction is typically carried out at low temperatures (e.g., 0 °C) to control reactivity. If the reaction is slow, allow it to warm to room temperature gradually.
Problem: Formation of Impurities and Side Products

The presence of impurities can complicate purification and reduce the overall yield.

Main Reaction and Potential Side Reactions

reaction_pathways SM_amine 5-Aminoisoquinoline Product Desired Carbamate SM_amine->Product Desired Reaction (Base) Side_Urea Di(isoquinolin-5-yl)urea SM_amine->Side_Urea Side Reaction SM_chloroformate 2,2,2-Trifluoroethyl Chloroformate SM_chloroformate->Product Desired Reaction (Base) Side_BisCarbamate Bis-acylated Product SM_chloroformate->Side_BisCarbamate Over-acylation (Excess Chloroformate) Isocyanate Isoquinolin-5-yl isocyanate SM_chloroformate->Isocyanate Thermal Decomposition (minor) Product->Side_BisCarbamate Over-acylation (Excess Chloroformate) Isocyanate->Side_Urea Side Reaction

Caption: Desired reaction and potential side reactions.

Possible Causes & Solutions:

Side Product Cause Prevention
Di(isoquinolin-5-yl)urea Formed from the reaction of 5-aminoisoquinoline with isocyanate, which can be generated from the chloroformate.Maintain a low reaction temperature to minimize the decomposition of the chloroformate to the isocyanate.
Bis-acylated Product The carbamate product reacts with another equivalent of the chloroformate.Use a controlled stoichiometry of the chloroformate (e.g., 1.05-1.1 equivalents). Add the chloroformate slowly to the solution of the amine.
Unreacted 5-Aminoisoquinoline Incomplete reaction.See section 3.1 for troubleshooting low yield.
Problem: Workup and Purification Challenges

Emulsion Formation During Extraction:

  • Cause: The presence of fine particulates or amphiphilic molecules can stabilize emulsions.

  • Solution:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Brine Wash: Use a saturated aqueous sodium chloride (brine) solution to increase the ionic strength of the aqueous layer, which can help break the emulsion.

    • Filtration: Filter the entire mixture through a pad of Celite to remove fine particulates.

Difficulty in Product Isolation/Crystallization:

  • Cause: The product may be an oil or may be difficult to crystallize from common solvents.

  • Solution:

    • Solvent Screening: Experiment with a variety of solvent systems for crystallization (e.g., ethyl acetate/hexanes, dichloromethane/pentane).

    • Chromatography: If crystallization is unsuccessful, purify the product using column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Experimental Protocol (Representative)

This protocol is a general guideline. Optimization may be required.

1. Reaction Setup:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 5-aminoisoquinoline (1.0 eq.).

  • Dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

2. Reagent Addition:

  • Slowly add 2,2,2-trifluoroethyl chloroformate (1.05 eq.) dropwise to the cooled solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

3. Reaction:

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.

4. Workup:

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Analytical Troubleshooting

  • Thin-Layer Chromatography (TLC): Use a mixture of ethyl acetate and hexanes as the mobile phase. The product should be less polar than the starting amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for monitoring reaction progress and identifying byproducts. The expected mass of the product is 270.21 g/mol .[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. Key signals to look for include the trifluoroethyl group and the aromatic protons of the isoquinoline moiety.

Reagent and Solvent Guide

Reagent/SolventProperties & HandlingPurification
5-Aminoisoquinoline Solid, handle with appropriate personal protective equipment.[2]Recrystallize from a suitable solvent if necessary.
2,2,2-Trifluoroethyl Chloroformate Liquid, corrosive and moisture-sensitive.[1] Store under an inert atmosphere and handle in a fume hood.Distill under reduced pressure if necessary.
Triethylamine (TEA) Liquid, volatile, and has a strong odor.Distill from calcium hydride.
Dichloromethane (DCM) Volatile and should be handled in a fume hood.Distill from calcium hydride.
Tetrahydrofuran (THF) Can form peroxides upon storage.Distill from sodium/benzophenone ketyl.

References

  • Griffith, O. H.; Keana, J. F. W.; Noall, D. L.; Ivey, J. L. Nitroxide Mixed Carboxylic-carbonic Acid Anhydrides. A New Class of Versatile Spin Labels. Biochim. Biophys. Acta1967, 148 (2), 583–585.
  • Smith, A. B., III; Beiger, J. J.; Davulcu, A. H.; Cox, J. M. PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Org. Synth.2005, 82, 147.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70766, 5-Aminoisoquinoline. [Link] (accessed Jan. 19, 2026).

  • Carpino, L. A.; Terry, P. H.; Chow, S. Y. W. Diazenedicarboxylic acid, bis(2,2,2-trichloroethyl) ester. Org. Synth.1971, 51, 15.
  • Snieckus, V.; Beaulieu, F.; Mohri, K.; Han, W.; Breidis, A. V. Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. J. Org. Chem.1996, 61 (19), 6549–6557.
  • Katritzky, A. R.; Rachwal, S.; Smith, T. P. Product Class 5: Isoquinolines. In Science of Synthesis; Georg Thieme Verlag: Stuttgart, 2005.
  • Vinogradova, E. V.; Park, N. H.; Fors, B. P.; Buchwald, S. L.
  • Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. [Link] (accessed Jan. 19, 2026).

  • Molnár, K.; Behra, J.; Takács, L.; Kádár, M.; Kardos, Z.; Faigl, F. A Convenient Procedure for the Synthesis of 2,2,2-Trifluoroethyl Methyl 2-Oxoalkylphosphonates.
  • AppliChem. 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate. [Link] (accessed Jan. 19, 2026).

  • National Center for Biotechnology Information. Chloroformates Acute Exposure Guideline Levels. In StatPearls; StatPearls Publishing: Treasure Island (FL), 2024.
  • Wikipedia. Chloroformate. [Link] (accessed Jan. 19, 2026).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69822, 2,2,2-Trifluoroethyl chloroformate. [Link] (accessed Jan. 19, 2026).

  • AppliChem. 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate. [Link] (accessed Jan. 19, 2026).

Sources

Optimization

Technical Support Center: Navigating Trifluoroethyl Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoroethyl compounds. This guide is designed to address common pitfalls and provide practical troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoroethyl compounds. This guide is designed to address common pitfalls and provide practical troubleshooting advice for your experiments. As Senior Application Scientists, we have compiled this information based on established literature and extensive field experience to ensure scientific integrity and practical utility.

Section 1: Synthesis and Reaction Control

The introduction of the trifluoroethyl group can be challenging due to the unique reactivity of trifluoroethanol and other trifluoroethylating agents. This section addresses common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: My trifluoroethylation reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?

A1: Several factors can contribute to a slow trifluoroethylation reaction. The low nucleophilicity of 2,2,2-trifluoroethanol (TFEA) is a primary reason.[1] Due to the strong electron-withdrawing effect of the trifluoromethyl group, the oxygen atom in TFEA is less nucleophilic than in non-fluorinated alcohols.[2]

Troubleshooting Steps:

  • Choice of Base and Reaction Conditions: For reactions involving deprotonation of TFEA, a strong base is often necessary. However, harsh basic conditions can lead to side reactions. Consider using milder conditions with a suitable activating agent.

  • Activating Agents: In esterification reactions, the use of strong condensation agents is often indispensable.[1]

  • Alternative Reagents: Explore alternative trifluoroethylating agents. For instance, phenyl(2,2,2-trifluoroethyl)iodonium triflate has been used for the synthesis of trifluoroethyl fatty acid esters at room temperature.[1]

  • Solvent Choice: While TFEA itself can be used as a solvent, its high polarity and ability to form strong hydrogen bonds can sometimes hinder reactivity.[3][4] Experiment with other polar aprotic solvents.

Q2: I am observing significant side product formation in my trifluoroethylation reaction. What are the common side reactions and how can I minimize them?

A2: Side product formation is a common issue, often stemming from the reactivity of the trifluoroethyl group or the reaction conditions. Conventional synthetic approaches can be limited by poor regioselectivity and harsh reaction conditions.[5]

Common Side Reactions and Solutions:

  • Elimination Reactions: Under basic conditions, trifluoroethyl ethers can undergo elimination to form difluorovinyl ethers.[6] To avoid this, carefully control the stoichiometry of the base and the reaction temperature.

  • Over-reaction: Direct electrophilic trifluoroethylation can suffer from over-reaction.[5] Using a trifluoroethylating agent with controlled reactivity or optimizing the reaction time and temperature can mitigate this.

  • Hydrolysis: Trifluoroethyl esters are susceptible to hydrolysis, especially under basic conditions.[7] Ensure anhydrous conditions if the desired product is the ester.

Experimental Workflow: Optimizing a Trifluoroethylation Reaction

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Monitoring & Quenching cluster_3 Work-up & Purification A Reactants & Solvent B Inert Atmosphere (N2/Ar) A->B C Temperature Control B->C D Slow addition of Trifluoroethylating Agent C->D Maintain optimal temperature E Controlled addition of Base D->E F TLC/LC-MS Monitoring E->F Allow reaction to proceed G Quench with appropriate reagent F->G H Aqueous Work-up G->H I Column Chromatography H->I

Caption: A generalized workflow for optimizing trifluoroethylation reactions.

Section 2: Purification and Analysis

The unique properties of trifluoroethyl compounds can present challenges during purification and characterization.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty purifying my trifluoroethylated compound by column chromatography. It either streaks or co-elutes with impurities. What can I do?

A1: The polarity and potential for hydrogen bonding of trifluoroethylated compounds can complicate chromatographic purification.

Troubleshooting Purification:

Problem Potential Cause Suggested Solution
Streaking on Silica Gel Strong interaction with silica due to the polar trifluoroethyl group.Use a less polar stationary phase (e.g., alumina) or a modified silica gel. Add a small amount of a polar modifier like methanol or triethylamine to the eluent.
Co-elution with Impurities Similar polarity of the product and impurities.Optimize the eluent system by trying different solvent mixtures. Consider using a different purification technique like preparative HPLC or fluorous solid-phase extraction.[8]
Product Volatility Low boiling point of some trifluoroethyl compounds.Use a lower vacuum during solvent removal or consider purification methods that do not require high vacuum, such as crystallization. Some products may be volatile and their yields determined by 19F NMR.[1]

Q2: The 1H NMR spectrum of my trifluoroethylated compound is complex, and I'm having trouble with signal assignment. Are there any specific considerations for NMR of these compounds?

A2: The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the chemical shifts of nearby protons.[9]

NMR Spectroscopy Tips:

  • 19F NMR: This is a crucial technique for characterizing trifluoroethyl compounds. The chemical shift of the CF3 group can provide valuable information about the electronic environment.[10]

  • Coupling Constants: Look for characteristic coupling between fluorine and hydrogen atoms (nJHF). For a CH2CF3 group, the methylene protons will typically appear as a quartet due to coupling with the three fluorine atoms.

  • Solvent Effects: The chemical shifts of protons near the trifluoroethyl group can be sensitive to the NMR solvent used, due to solvent-solute interactions.[10]

Section 3: Stability and Storage

Trifluoroethyl compounds can exhibit unexpected instability under certain conditions.

Frequently Asked Questions (FAQs)

Q1: My trifluoroethyl-containing compound seems to be degrading over time, even during storage. What are the common degradation pathways?

A1: The stability of trifluoroethyl compounds is highly dependent on their structure and the storage conditions. While the C-F bond is generally very strong, certain structural motifs can render the trifluoroethyl group susceptible to degradation.[11]

Degradation Pathways:

  • Hydrolysis: Trifluoroethyl esters are prone to hydrolysis, especially in the presence of moisture and base.[7] The rate of hydrolysis increases with the number of fluorine atoms.[7] Trifluoroethylphosphinic acids and their derivatives show unexpectedly low hydrolytic stability of the C-F bond in alkaline solutions.[11][12]

  • Elimination: As mentioned earlier, base-mediated elimination of HF from trifluoroethyl ethers is a known degradation pathway.[6]

Proposed Mechanism of Alkaline Hydrolysis of a Trifluoroethyl Ester

G Ester R-CO-O-CH2CF3 Intermediate Tetrahedral Intermediate [R-C(O-)(OH)-O-CH2CF3] Ester->Intermediate Nucleophilic attack Hydroxide OH- Hydroxide->Intermediate Carboxylate R-COO- Intermediate->Carboxylate Elimination of TFEA anion TFEA HOCH2CF3 Intermediate->TFEA

Caption: Simplified mechanism of base-catalyzed hydrolysis of a trifluoroethyl ester.

Q2: What are the best practices for storing trifluoroethyl compounds to ensure their long-term stability?

A2: Proper storage is crucial to prevent degradation.

Storage Recommendations:

Compound Type Recommended Storage Conditions
General Trifluoroethyl Compounds Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[2][13] Use tightly sealed containers.[2]
Hydrolytically Sensitive Compounds (e.g., esters, certain phosphinates) Store under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture. Consider storing in a desiccator.
Volatile Compounds Store in a refrigerator or freezer in a tightly sealed container to minimize evaporation.

Section 4: Safety Considerations

Trifluoroethyl compounds, including the widely used solvent 2,2,2-trifluoroethanol (TFEA), require careful handling due to their potential hazards.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with working with trifluoroethyl compounds?

A1: The hazards can vary depending on the specific compound, but some general precautions should always be taken. TFEA, for example, is a hazardous substance that can cause respiratory irritation and other health issues upon inhalation.[2]

Key Safety Hazards:

  • Toxicity: Some trifluoroethyl compounds can be toxic. For example, TFEA is classified as toxic to the blood, reproductive system, bladder, brain, upper respiratory tract, and eyes.[14]

  • Irritation: Many fluorinated compounds can cause severe skin and eye irritation.[2]

  • Flammability: TFEA is a flammable liquid.[15]

  • Environmental Persistence: Fluorinated compounds can persist in the environment, leading to long-term ecological concerns.[2]

Q2: What personal protective equipment (PPE) and engineering controls are necessary when working with trifluoroethyl compounds?

A2: A robust safety protocol is essential.

Recommended Safety Measures:

  • Engineering Controls:

    • Always work in a well-ventilated area or under a chemical fume hood.[2][13]

    • Ensure that emergency eye wash fountains and safety showers are readily available.[13]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Handling and Disposal:

    • Avoid inhalation of vapors.[13]

    • Dispose of trifluoroethyl compounds according to local environmental and safety regulations. Do not dispose of them in regular waste streams.[2]

References

  • Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. (n.d.). Retrieved from [Link]

  • Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. (2025, December 10). National Institutes of Health. Retrieved from [Link]

  • Trifluoroethylene - Safety Data Sheet. (2018, August 20). Retrieved from [Link]

  • 2,2,2-Trifluoroethanol MSDS. (2005, October 10). Retrieved from [Link]

  • Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. (2025, December 10). Royal Society of Chemistry. Retrieved from [Link]

  • Hydrolysis of 2,2,2-trifluoroethyl hydrogen 3,6-dimethylphthalate. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. (2025, August 19). IRE Journals. Retrieved from [Link]

  • Guide for the Safe Handling of Tetrafluoroethylene. (2017, November). Plastics Europe. Retrieved from [Link]

  • Halocarbon Products Corp Product Stewardship Summary: Trifluoroethanol. (n.d.). Retrieved from [Link]

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. (2017, November 16). National Institutes of Health. Retrieved from [Link]

  • Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 2,2,2-Trifluoroethylation of Styrenes with Concomitant Introduction of a Hydroxyl Group from Molecular Oxygen by Photoredox Catalysis Activated by Visible Light. (n.d.). Retrieved from [Link]

  • Hydrofluoroethers (HFEs): A History of Synthesis. (n.d.). In Books.
  • Perfluoroalkanesulfonate Esters. The Reaction of 2,2,2-Trifluoroethyl Trifluoromethanesulfonate with p-Dimethylaminophenylmagnesium Bromide. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. (n.d.). IRE Journals. Retrieved from [Link]

  • 2,2,2-Trifluoroethanol. (n.d.). In Wikipedia. Retrieved from [Link]

  • 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. (n.d.). PubMed. Retrieved from [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2025, January 11). Retrieved from [Link]

  • Exploring the Green Chemistry Potential: 2,2,2-Trifluoroethanol as a Sustainable Solvent. (n.d.). Retrieved from [Link]

  • 2,2,2-Trifluoroethanol. (n.d.). Solubility of Things. Retrieved from [Link]

  • A facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2-trifluoroethyl)iodonium triflate at room temperature. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Trifluoroethylation reactions of secondary amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in trifluoroethylation reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026, January 12). ACS Publications. Retrieved from [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. (n.d.). PubMed. Retrieved from [Link]

  • Expedient and Efficient One Pot Synthesis of Trifluoroethyl Ethers from Metal Free 2,4,6-Tris-(2,2,2-trifluoro-ethoxy)-[2][11][15] Triazene. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. (n.d.). National Institutes of Health. Retrieved from [Link]

  • NMR parameters of the individual fluorines of the trifluoromethyl group. (n.d.). ACS Publications. Retrieved from [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.). Beilstein Journals. Retrieved from [Link]

  • NMR spectroscopy of products based on tetrafluoroethylene oxide. (n.d.). Fluorine Notes. Retrieved from [Link]

  • Purification Strategies for Combinatorial and Parallel Chemistry. (n.d.). PubMed. Retrieved from [Link]

  • Challenges in downstream purification of advanced therapies. (2022, February 22). Retrieved from [Link]

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. (n.d.). MDPI. Retrieved from [Link]

  • The Effect of Fluorine in 1H NMR. (2024, September 3). Reddit. Retrieved from [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). Retrieved from [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. (2023, November 19). PubMed. Retrieved from [Link]

  • Solving Complex mAb Purification Challenges. (2024, June 3). Scorpius BioManufacturing. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 2,2,2-Trifluoroethyl N-(isoquinolin-5-yl)carbamate

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate. This guide provides in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound. Our approach is grounded in established principles of carbamate chemistry to empower you with the scientific rationale behind the experimental choices.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, offering step-by-step solutions and the underlying scientific reasoning.

Issue 1: Unexpectedly Low Purity of the Compound upon Repeat Analysis

Scenario: You've synthesized and purified 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate to >98% purity as confirmed by LC-MS. However, upon re-analysis a few days later from the same batch (stored in a freezer), you observe significant degradation, with a new major peak corresponding to 5-aminoisoquinoline.

Root Cause Analysis: This issue strongly suggests hydrolytic instability of the carbamate bond. Carbamates are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1] Even seemingly neutral conditions can lead to degradation if moisture is present. Storing the compound in a standard freezer can introduce moisture, which can accelerate hydrolysis over time.[2]

Troubleshooting Protocol:

  • Confirm the Degradant:

    • Acquire a reference standard of 5-aminoisoquinoline.

    • Co-inject your degraded sample and the 5-aminoisoquinoline standard in your LC-MS system.

    • Confirm that the retention time and mass spectrum of the major degradant match the standard.

  • Optimize Storage Conditions:

    • Short-term: Store the solid compound in a desiccator at room temperature or refrigerated, under an inert atmosphere (e.g., argon or nitrogen) to strictly exclude moisture.[2]

    • Long-term: For longer storage, aliquot the compound into small, tightly sealed vials under an inert atmosphere and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Solvent Stability Check:

    • If you are preparing stock solutions, be aware that protic solvents (e.g., methanol, ethanol) can participate in solvolysis.

    • Prepare fresh solutions for each experiment using a high-purity aprotic solvent like anhydrous DMSO or acetonitrile.

    • If aqueous buffers are required, prepare them fresh and use them immediately. Be mindful that the pH of the buffer will significantly impact stability.

Scientific Rationale: The carbamate linkage is an ester of carbamic acid and is thus prone to nucleophilic attack.[1] Water acts as a nucleophile, leading to the hydrolysis of the carbamate. The trifluoroethyl group, being electron-withdrawing, can influence the reactivity of the carbonyl carbon, potentially affecting the rate of hydrolysis compared to non-fluorinated analogs.

Issue 2: Inconsistent Results in Cell-Based Assays

Scenario: You are using 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate in a cell-based assay with a media buffered at physiological pH (~7.4). You observe variable and non-reproducible results between experiments run on different days.

Root Cause Analysis: The compound is likely degrading in the aqueous, buffered cell culture medium. The rate of this degradation can be influenced by slight variations in media preparation, incubation time, and temperature. Carbamates are known to undergo base-catalyzed hydrolysis, and physiological pH is slightly basic.[1]

Troubleshooting Protocol:

  • Assess Stability in Assay Media:

    • Prepare a solution of the compound in your cell culture medium at the final assay concentration.

    • Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium, quench any further reaction (e.g., by acidification or freezing), and analyze by HPLC or LC-MS to quantify the remaining parent compound.

  • Modify Experimental Design:

    • Reduce Incubation Time: If significant degradation is observed, redesign your experiment to use the shortest possible incubation time.

    • Fresh Preparations: Always prepare the stock solution of the compound immediately before adding it to the assay medium.

    • Controls: Include a "media-only" control (compound in media without cells) to differentiate between chemical degradation and metabolism by the cells.

Data Presentation: Stability in Aqueous Buffer

pHTemperature (°C)Half-life (t½) (hours)Primary Degradants Identified
3.037> 48Minimal degradation observed
7.437~ 125-aminoisoquinoline, 2,2,2-trifluoroethanol, CO₂ (inferred)
9.037< 25-aminoisoquinoline, 2,2,2-trifluoroethanol, CO₂ (inferred)

This is example data and should be experimentally determined for the specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate?

A1: Based on the carbamate structure, the following degradation pathways are most likely:

  • Hydrolysis: This is often the most significant pathway in aqueous environments. It can be acid- or base-catalyzed, with base-catalyzed hydrolysis typically being faster for carbamates.[1] The process involves the cleavage of the carbamate bond to yield 5-aminoisoquinoline, 2,2,2-trifluoroethanol, and carbon dioxide.

  • Thermal Degradation: At elevated temperatures, carbamates can decompose.[3][4] This can occur via two main routes: cleavage to form an isocyanate and an alcohol, or elimination to produce an amine, an alkene, and carbon dioxide.[5] For this specific molecule, thermal stress could potentially yield 5-isocyanatoisoquinoline and 2,2,2-trifluoroethanol.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.[6][7] The isoquinoline ring system is aromatic and can absorb UV radiation, potentially leading to photooxidative processes or cleavage of the carbamate bond.[6]

  • Enzymatic Degradation: In biological systems, esterases such as carboxylesterases can catalyze the hydrolysis of the carbamate bond.[8][9] This is a critical consideration in in vivo and some in vitro studies.

Q2: How can I perform a forced degradation study on this compound?

A2: A forced degradation study, also known as stress testing, is essential for identifying potential degradants and establishing the stability-indicating nature of your analytical methods.[10][11][12]

Experimental Protocol: Forced Degradation Study

  • Preparation: Prepare several solutions of the compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following conditions:[10]

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 80°C for 48 hours. Also, expose the solid compound to the same temperature.

    • Photodegradation: Expose the solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

  • Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze all samples by a stability-indicating HPLC method (e.g., with a photodiode array detector) and LC-MS to separate and identify the parent compound and any degradation products.

    • Aim for 5-20% degradation of the active pharmaceutical ingredient.[10]

Q3: What are the expected products of hydrolysis?

A3: The hydrolysis of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate will break the ester linkage. Following the initial hydrolysis, the resulting carbamic acid is unstable and rapidly decomposes.[1]

The expected products are:

  • 5-Aminoisoquinoline

  • 2,2,2-Trifluoroethanol

  • Carbon Dioxide (CO₂)[1]

Q4: How does the trifluoroethyl group affect stability?

A4: The highly electronegative fluorine atoms on the ethyl group have a strong electron-withdrawing inductive effect. This can make the carbonyl carbon of the carbamate more electrophilic and potentially more susceptible to nucleophilic attack, including hydrolysis. Fluorination can also alter metabolic stability in biological systems.[13]

Visualizations: Pathways and Workflows

cluster_0 Degradation Pathways cluster_1 Hydrolysis (H₂O, H⁺/OH⁻) cluster_2 Thermal (Δ) cluster_3 Photolytic (hν) cluster_4 Enzymatic (Esterases) Parent 2,2,2-Trifluoroethyl N-(isoquinolin-5-yl)carbamate Deg1 5-Aminoisoquinoline Parent->Deg1 Hydrolysis Deg4 5-Isocyanatoisoquinoline Parent->Deg4 Thermal Deg6 Oxidized Products & Cleavage Fragments Parent->Deg6 Photolysis Deg7 5-Aminoisoquinoline Parent->Deg7 Enzymatic Deg2 2,2,2-Trifluoroethanol Deg3 CO₂ Deg5 2,2,2-Trifluoroethanol Deg8 2,2,2-Trifluoroethanol Deg9 CO₂

Caption: Major degradation pathways of the target compound.

cluster_workflow Troubleshooting Workflow for Compound Instability A Observation: Unexpected Degradation B Hypothesis: Hydrolytic Instability A->B C Action: Confirm Degradant Identity (LC-MS vs. Standard) B->C Analytical D Action: Optimize Storage (Dessicator, Inert Gas) B->D Storage E Action: Assess Stability in Assay Media (Time Course) B->E Application F Resolution: Implement Strict Anhydrous Handling & Fresh Solutions C->F D->F G Resolution: Modify Assay Protocol (e.g., shorter incubation) E->G

Caption: Workflow for troubleshooting compound instability issues.

References

  • Thermal Degradation of Aminosilicone Carbamates. ResearchGate.[Link]

  • Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI.[Link]

  • Thermal Degradation of Aminosilicone Carbamates. ACS Publications.[Link]

  • Photodegradation of the carbamate insecticide pirimicarb. PubMed.[Link]

  • Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. PubMed Central.[Link]

  • Discovery of carbamate degrading enzymes by functional metagenomics. PLOS One.[Link]

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers.[Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central.[Link]

  • Any advice about the stability of ester and carbamate containing compounds? ResearchGate.[Link]

  • Discovery of carbamate degrading enzymes by functional metagenomics. PubMed Central.[Link]

  • Carbamate base-catalyzed hydrolysis mechanisms. ResearchGate.[Link]

  • Chromatographic Determination of Carbamate Pesticides in Environmental Samples. ResearchGate.[Link]

  • Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. PubMed.[Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.[Link]

  • Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. ACS Publications.[Link]

  • Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. ResearchGate.[Link]

  • Photocatalytic degradation of carbamate insecticides: Effect of different parameters. ResearchGate.[Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.[Link]

  • Hydrolysis of a carbamate triggered by coordination of metal ions. RSC Publishing.[Link]

  • Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. PubMed Central.[Link]

  • The Journal of Organic Chemistry Vol. 91 No. 2. ACS Publications.[Link]

  • Influence of Bis(2,2,2-Trifluoroethyl) Carbonate Flame Retarding Co-Solvent on Interfacial Chemistry in Carbonate Ester Lithium-Ion Battery Electrolytes. RSC Applied Interfaces.[Link]

  • Preparation and characterization of trifluoroethyl aliphatic carboxylates as co-solvents for the carbonate-based electrolyte of lithium-ion batteries. ResearchGate.[Link]

  • Carbamate Pesticides and Their Biological Degradation: Prospects for Enzymatic Bioremediation. ResearchGate.[Link]

  • Photodecomposition of the Carbamate Pesticide Carbofuran: Kinetics and the Influence of Dissolved Organic Matter. ACS Publications.[Link]

  • Influence of bis(2,2,2-trifluoroethyl) carbonate flame retarding co-solvent on interfacial chemistry in carbonate ester lithium-ion battery electrolytes. ResearchGate.[Link]

  • The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. CSIRO Publishing.[Link]

  • Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. ResearchGate.[Link]

  • An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. Pertanika Journal of Science & Technology.[Link]

  • Hydrolysis of carboxylic and carbonic acid derivatives. YouTube.[Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.[Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.[Link]

  • Direct photodegradation of aromatic carbamate pesticides. ScienceDirect.[Link]

  • Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Dr. Zachary H. Houston's personal website.[Link]

  • Enabling a non-flammable methyl(2,2,2-trifluoroethyl) carbonate electrolyte in NMC622–graphite Li-ion cells by electrode pre-passivation. RSC Publishing.[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.[Link]

  • Forced Degradation Studies. Creative Biolabs.[Link]

  • Rate-Based Modeling and Sensitivity Analysis of Potassium Carbonate Systems for Carbon Dioxide Capture from Industrial Flue Gases. MDPI.[Link]

Sources

Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate

Welcome to the technical support center for the synthesis of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate. As a key intermediate in various research and development programs, achieving a high yield of this compound...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate. As a key intermediate in various research and development programs, achieving a high yield of this compound is critical for project success. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible results.

The synthesis of this carbamate is typically achieved through the reaction of 5-aminoisoquinoline with 2,2,2-trifluoroethyl chloroformate. While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact yield and purity.

Core Reaction Scheme:

5-aminoisoquinoline reacts with 2,2,2-trifluoroethyl chloroformate in the presence of a non-nucleophilic base to yield the target carbamate and a hydrochloride salt byproduct.

This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter in the laboratory.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses the most common problems encountered during the synthesis. Each answer provides a mechanistic explanation and actionable steps for improvement.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix them?

Low yield is the most frequent issue and can stem from several factors. The primary culprits are often related to the base, temperature control, and reagent quality.

Analysis and Solution:

  • Inappropriate Base Selection: The base is critical for neutralizing the HCl generated during the reaction. Using a weak or nucleophilic base can lead to poor conversion and side reactions. Aromatic amines like 5-aminoisoquinoline are less nucleophilic than aliphatic amines, and their reactions can be sluggish, sometimes requiring a promoter.[1]

    • Recommendation: Employ a non-nucleophilic organic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). These bases are strong enough to scavenge HCl without competing with the aminoisoquinoline as a nucleophile. In cases of low reactivity, stronger, non-nucleophilic guanidine-type bases can also be effective.[2]

  • Poor Temperature Control: 2,2,2-Trifluoroethyl chloroformate is a highly reactive electrophile. Adding it to the reaction mixture at room temperature can cause a rapid, uncontrolled exotherm, leading to the formation of side products, including the decomposition of the chloroformate and potential formation of ureas.

    • Recommendation: The reaction should be initiated at a low temperature. Cool the solution of 5-aminoisoquinoline, base, and solvent to 0 °C in an ice bath before slowly adding the chloroformate dropwise.[3] Maintaining a low temperature during the addition is crucial for selectivity and minimizing side reactions.[3]

  • Presence of Moisture: Chloroformates are highly susceptible to hydrolysis. Any water present in the reagents or solvent will react with 2,2,2-trifluoroethyl chloroformate to form 2,2,2-trifluoroethanol and HCl, consuming the reagent and reducing the potential yield.

    • Recommendation: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and ensure the 5-aminoisoquinoline and base are dry. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

Table 1: Comparison of Common Bases for Carbamate Synthesis

BasepKa of Conjugate AcidTypeAdvantagesDisadvantages
Triethylamine (TEA)~10.7Tertiary AmineInexpensive, effective HCl scavenger.Can sometimes act as a nucleophilic catalyst, leading to side products.
DIPEA (Hünig's Base)~11Hindered AmineSterically hindered and non-nucleophilic.More expensive than TEA.
Pyridine~5.2Aromatic AmineCan act as a nucleophilic catalyst.Often not basic enough; can be nucleophilic.
DBU~13.5AmidineVery strong, non-nucleophilic base; can accelerate slow reactions.[2][4]Can promote elimination side reactions in sensitive substrates.
Q2: My analysis (TLC/LC-MS) shows significant unreacted 5-aminoisoquinoline. How can I drive the reaction to completion?

The presence of unreacted starting material indicates incomplete conversion, which can be due to insufficient activation, incorrect stoichiometry, or suboptimal reaction time and temperature.

Analysis and Solution:

  • Stoichiometry: The molar ratio of reactants is critical. An insufficient amount of the chloroformate will naturally leave unreacted amine.

    • Recommendation: Use a slight excess of 2,2,2-trifluoroethyl chloroformate (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the limiting 5-aminoisoquinoline. A corresponding amount of base (at least 1.1 to 1.2 equivalents) should be used to neutralize all the generated HCl.

  • Reaction Time and Temperature: Carbamate formation with aromatic amines can be slower than with aliphatic amines. Running the reaction for too short a time or at too low a temperature may result in incomplete conversion.

    • Recommendation: After the slow addition of the chloroformate at 0 °C, allow the reaction to stir at this temperature for a period (e.g., 30-60 minutes), then let it warm slowly to room temperature and stir for several hours (e.g., 2-16 hours).[3] The reaction progress should be monitored by TLC or LC-MS until the starting amine is consumed.

Workflow for Driving Reaction to Completion ```dot graph TD; A[Start: Incomplete Reaction] --> B{Check Stoichiometry}; B --> C[Use 1.1-1.2 eq. Chloroformate & Base]; C --> D{Monitor Reaction Progress}; D -- Still Incomplete --> E{Increase Reaction Time at RT}; E -- Still Incomplete --> F[Consider Gentle Heating (e.g., 40 °C)]; F --> G[Re-evaluate Base/Solvent System]; D -- Complete --> H[Proceed to Workup]; C --> H;

Caption: Key parameters and troubleshooting logic for carbamate synthesis.

References

  • Ran, C.-K.; Liao, X.; et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Available at: [Link]

  • Tessa, C.; et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates. Available at: [Link]

  • University of South Florida. (n.d.). Synthesis of Alkyl Carbamates. USF Research. Available at: [Link]

  • Smith, A. B., III; et al. (2005). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. Organic Syntheses, 82, 147. Available at: [Link]

  • Gallego-Gamo, A.; et al. (2025). Synthesis of hydroxytrifluoroethyl isoquinolines mediated by the photochemical generation of radical synthon A using an iridium photocatalyst. ResearchGate. Available at: [Link]

  • Jacobsen, E. N.; et al. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. Available at: [Link]

  • Chang, S.; et al. (2015). Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups. Chemistry – A European Journal, 21(48), 17200-4. Available at: [Link]

  • Google Patents. (n.d.). IE42100B1 - Process for the preparation of 2,2,2-trichloroethyl chloroformate.
  • Gwon, D.; et al. (2015). Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups. Institute for Basic Science. Available at: [Link]

  • Gwon, D.; et al. (2015). Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups. KAIST. Available at: [Link]

  • Tu, S.-J.; et al. (2022). Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation. MDPI. Available at: [Link]

  • Gupta, M.; & Svendsen, H. F. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. The Journal of Physical Chemistry B, 123(40), 8433-8447. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Available at: [Link]

  • Organic Syntheses. (n.d.). Diazenedicarboxylic acid, bis(2,2,2-trichloroethyl) ester. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Off-Target Effects of Isoquinoline Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for managing the off-target effects of isoquinoline derivatives. This resource is designed to provide you, a...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for managing the off-target effects of isoquinoline derivatives. This resource is designed to provide you, as a senior application scientist, with in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices to navigate the complexities of working with this important class of compounds. Isoquinoline alkaloids and their synthetic derivatives are known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] However, their therapeutic potential can be compromised by unintended interactions with biomolecules other than the primary target, leading to off-target effects.[5]

This guide provides a structured approach to identifying, understanding, and mitigating these off-target effects to enhance the specificity and safety of your isoquinoline-based research and drug development projects.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when working with isoquinoline derivatives.

Q1: What are off-target effects and why are they a significant concern with isoquinoline derivatives?

A1: Off-target effects occur when a drug or compound interacts with unintended molecular targets within a biological system.[6] For isoquinoline derivatives, which often exhibit broad bioactivity, these unintended interactions can lead to a range of outcomes from minor side effects to significant toxicity, potentially confounding experimental results and jeopardizing clinical safety.[1][2][5] Investigating these effects is crucial for ensuring the safety and efficacy of a potential therapeutic agent.[5][6]

Q2: At what stage of my research should I start considering potential off-target effects?

A2: It is critical to consider off-target effects from the early stages of drug discovery and development.[5][7] Initial in silico predictions can be performed even before synthesis or acquisition of the compound. As you progress, experimental profiling should be integrated early to guide lead optimization and avoid costly failures in later preclinical and clinical stages.[5][7]

Q3: What are the primary mechanisms through which isoquinoline derivatives exert off-target effects?

A3: Isoquinoline derivatives can induce off-target effects through various mechanisms, including:

  • Kinase Inhibition: Many isoquinoline derivatives are designed as kinase inhibitors, but the high degree of structural similarity within the human kinome can lead to inhibition of unintended kinases.[8][9]

  • Interaction with Nucleic Acids: Some isoquinoline alkaloids can intercalate into DNA or bind to RNA, which can disrupt replication, transcription, and other crucial cellular processes.[4]

  • Enzyme Inhibition: Beyond kinases, these compounds can inhibit other enzymes, such as topoisomerases.[1][4]

  • Receptor Binding: Off-target binding to various receptors can trigger unintended signaling pathways.

Q4: Can off-target effects ever be beneficial?

A4: Yes, in some cases, off-target effects can be therapeutically beneficial, a concept known as polypharmacology.[9] Identifying and understanding these "beneficial" off-target interactions can open opportunities for drug repurposing or the development of multi-targeted therapies.[5][9]

Part 2: Troubleshooting Guide

This section provides practical solutions to specific issues you may encounter during your experiments.

Issue 1: Inconsistent or unexpected cellular phenotypes that do not align with the intended on-target effect.

  • Possible Cause: This is a classic indicator of significant off-target activity. Your isoquinoline derivative is likely modulating one or more unintended pathways that are contributing to the observed cellular response.

  • Troubleshooting Workflow:

    dot digraph "Troubleshooting_Unexpected_Phenotype" { graph [fontname="Arial", fontsize=10, rankdir="TB", size="7.6,7.6"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

    A [label="Unexpected Cellular Phenotype Observed"]; B [label="Step 1: In Silico Off-Target Prediction\n(e.g., SEA, molecular docking)"]; C [label="Step 2: Broad-Panel Biochemical Screening\n(e.g., Kinase panel, GPCR panel)"]; D [label="Step 3: Cellular Target Engagement Assays\n(e.g., CETSA, NanoBRET)"]; E [label="Step 4: Phenotypic Screening with Knockout/Knockdown Models\n(Validate involvement of predicted off-targets)"]; F [label="Identify Key Off-Target(s)"]; G [label="Structure-Activity Relationship (SAR) Studies\n(Modify compound to reduce off-target binding)"]; H [label="Refined Compound with Improved Selectivity"];

    A -> B [label="Predict potential off-targets"]; B -> C [label="Experimentally confirm interactions"]; C -> D [label="Verify binding in a cellular context"]; D -> E [label="Link off-target to phenotype"]; E -> F [label="Synthesize evidence"]; F -> G [label="Rational drug design"]; G -> H [label="Iterative improvement"]; }

    Caption: Workflow for troubleshooting unexpected cellular phenotypes.

  • Detailed Steps:

    • In Silico Prediction: Utilize computational tools to predict potential off-targets. Methods like the Similarity Ensemble Approach (SEA) or molecular docking against a panel of known protein structures can provide a list of testable hypotheses.[10][11]

    • Biochemical Screening: Screen your compound against a broad panel of purified proteins, such as a kinase panel.[12] This will provide quantitative data on which proteins your compound interacts with and at what concentrations.

    • Cellular Target Engagement: Confirm that the interactions observed in biochemical assays also occur within a living cell using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET assays.[9][13][14]

    • Validate with Genetic Approaches: Use CRISPR-Cas9 or RNAi to knock down or knock out the expression of the suspected off-target proteins.[6] If the unexpected phenotype is diminished or disappears in these modified cells, it strongly suggests the involvement of that off-target.

Issue 2: High cytotoxicity observed at concentrations required for on-target engagement.

  • Possible Cause: The therapeutic window of your compound is too narrow, likely due to potent off-target effects that induce toxicity.

  • Troubleshooting Workflow:

    dot digraph "Troubleshooting_High_Cytotoxicity" { graph [fontname="Arial", fontsize=10, rankdir="TB", size="7.6,7.6"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

    A [label="High Cytotoxicity Observed"]; B [label="Step 1: Determine On-Target vs. Off-Target IC50/EC50\n(Compare potency against target and general cell viability)"]; C [label="Step 2: Proteome-Wide Profiling\n(e.g., Chemical Proteomics)"]; D [label="Step 3: Pathway Analysis\n(Identify toxicity-related pathways affected by off-targets)"]; E [label="Step 4: Structural Biology\n(Co-crystallize compound with on- and off-targets)"]; F [label="Identify Structural Basis for Off-Target Binding"]; G [label="Rational Redesign of Compound\n(Introduce modifications to increase selectivity)"]; H [label="Compound with Improved Therapeutic Window"];

    A -> B [label="Quantify the problem"]; B -> C [label="Unbiased identification of off-targets"]; C -> D [label="Understand the mechanism of toxicity"]; D -> E [label="Visualize molecular interactions"]; E -> F [label="Pinpoint key residues"]; F -> G [label="Structure-based drug design"]; G -> H [label="Synthesize and re-test"]; }

    Caption: Workflow for addressing high cytotoxicity.

  • Detailed Steps:

    • Quantify Potency and Toxicity: Accurately determine the IC50 or EC50 for your on-target effect and compare it to the CC50 (cytotoxic concentration 50%) in multiple cell lines. A small ratio indicates a narrow therapeutic window.

    • Chemical Proteomics: Employ unbiased, proteome-wide methods to identify the full spectrum of protein interactors.

    • Pathway Analysis: Use bioinformatics tools to analyze the identified off-targets and determine if they are enriched in known toxicity pathways (e.g., apoptosis, stress response).

    • Structural Biology: If possible, obtain crystal structures of your compound bound to both its on-target and a key off-target. This will reveal subtle differences in the binding pockets that can be exploited for rational drug design to improve selectivity.

Issue 3: Discrepancy between in vitro biochemical potency and cellular activity.

  • Possible Cause: This common issue can arise from several factors, including poor cell permeability, rapid metabolism of the compound within the cell, or engagement with intracellular off-targets that counteract the intended effect.[14][15]

  • Troubleshooting Table:

Potential Cause Recommended Action Rationale
Poor Cell Permeability Perform a cell permeability assay (e.g., PAMPA).To directly measure the ability of the compound to cross the cell membrane.
Rapid Intracellular Metabolism Conduct metabolite identification studies using cell lysates or live cells.To determine if the parent compound is being rapidly converted to inactive or less active forms.
Efflux by Transporters Use cell lines that overexpress common efflux pumps (e.g., P-gp) or use efflux pump inhibitors.To test if the compound is being actively removed from the cell.
Counteracting Off-Target Effects Re-evaluate your off-target screening data, looking for off-targets that could oppose the on-target's mechanism of action.An off-target may be activating a compensatory signaling pathway.

Part 3: Experimental Protocols

This section provides detailed methodologies for key experiments in off-target effect analysis.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This assay is used to verify target engagement in intact cells and can be adapted for proteome-wide analysis (thermal proteome profiling).[13]

  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with your isoquinoline derivative at various concentrations (include a vehicle control).

  • Heating: After incubation, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the soluble fraction by Western blot for your specific on-target protein or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.

Protocol 2: Kinase Panel Screening

This biochemical assay provides a broad overview of a compound's selectivity across the human kinome.

  • Compound Preparation: Prepare a stock solution of your isoquinoline derivative in DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Assay Plate Setup: In a multi-well plate, add a panel of purified recombinant kinases, a suitable substrate for each kinase, and ATP.

  • Compound Addition: Add your diluted compound to the wells. Include positive and negative controls.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Use a suitable detection method (e.g., luminescence, fluorescence) to measure the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of your compound.

  • Data Analysis: Calculate the percent inhibition for each kinase at each concentration and determine the IC50 values for the inhibited kinases.

Part 4: Data Presentation

Clear presentation of data is crucial for interpreting selectivity profiles.

Table 1: Example Selectivity Profile of an Isoquinoline Derivative

TargetOn-Target/Off-TargetIC50 (nM)Selectivity (vs. On-Target)
Target Kinase A On-Target 15 1x
Kinase BOff-Target15010x
Kinase COff-Target80053x
Kinase DOff-Target>10,000>667x
Topoisomerase IIOff-Target2,500167x

This table clearly distinguishes the on-target from off-targets and quantifies the selectivity, allowing for a quick assessment of the compound's profile.

References

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025, May 21). Retrieved from [Link]

  • Target identification and validation in research - WJBPHS. (n.d.). Retrieved from [Link]

  • The importance of target validation in drug discovery and development - ResearchGate. (n.d.). Retrieved from [Link]

  • Target Validation - Sygnature Discovery. (n.d.). Retrieved from [Link]

  • Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI. (n.d.). Retrieved from [Link]

  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (n.d.). Retrieved from [Link]

  • Top Strategies To Reduce Off-Target Effects For Safer Genome Editing - Cell and Gene. (2024, June 28). Retrieved from [Link]

  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - NIH. (n.d.). Retrieved from [Link]

  • The precision paradox: Off-target effects in gene editing | Drug Discovery News. (n.d.). Retrieved from [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC - NIH. (n.d.). Retrieved from [Link]

  • Off-Target Effects Analysis - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Retrieved from [Link]

  • Regulatory Knowledge Guide for Small Molecules - NIH SEED Office. (n.d.). Retrieved from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13). Retrieved from [Link]

  • Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC - NIH. (2020, December 7). Retrieved from [Link]

  • BLOG: Selecting the Right Gene Editing Off-Target Assay - seqWell. (2025, September 23). Retrieved from [Link]

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Retrieved from [Link]

  • Understanding FDA Guidelines for Toxicity Studies - HistologiX. (2023, June 13). Retrieved from [Link]

  • SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders | Journal of Medicinal Chemistry - ACS Publications. (2026, January 16). Retrieved from [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19). Retrieved from [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT - Altasciences. (n.d.). Retrieved from [Link]

  • Preliminary and IND-directed toxicology studies - NCI Events. (n.d.). Retrieved from [Link]

  • PRECLINICAL TOXICOLOGY - Pacific BioLabs. (n.d.). Retrieved from [Link]

  • Predicting the Anti-SARS-CoV-2 Potential of Isoquinoline Alkaloids from Brazilian Siparunaceae Species Using Chemometric Tools - MDPI. (n.d.). Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (2025, December 12). Retrieved from [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - RSC Medicinal Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Computational investigation of four isoquinoline alkaloids against polycystic ovarian syndrome - PubMed. (n.d.). Retrieved from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Retrieved from [Link]

  • Computational methods for predicting properties | ProtoQSAR. (n.d.). Retrieved from [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). Retrieved from [Link]

  • New trends in the practical use of isoquinoline alkaloids as potential drugs applicated in infectious and non-infectious diseases - PubMed. (2023, October 18). Retrieved from [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC - NIH. (n.d.). Retrieved from [Link]

  • How to measure and minimize off-target effects... - YouTube. (2021, October 12). Retrieved from [Link]

  • (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - Oxford Academic. (n.d.). Retrieved from [Link]

  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - RSC Publishing. (2024, January 5). Retrieved from [Link]

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - MDPI. (2021, April 3). Retrieved from [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - MDPI. (n.d.). Retrieved from [Link]

  • Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity - PMC - NIH. (n.d.). Retrieved from [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed. (2021, February 6). Retrieved from [Link]

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Optimization

"interpreting unexpected results with 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate"

Welcome to the dedicated technical support guide for 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate (CAS 1152953-99-5). This document is designed for researchers, medicinal chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate (CAS 1152953-99-5). This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights, troubleshoot common experimental hurdles, and answer frequently asked questions related to this specialized chemical entity.

PART 1: Frequently Asked Questions (FAQs)

Q1: What is 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate and what are its potential applications?

A1: 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate is a synthetic organic compound featuring an isoquinoline core, a carbamate linker, and a trifluoroethyl group.[1] The isoquinoline scaffold is a key structural motif in many biologically active compounds and natural products, including anesthetics and antihypertensives.[2][3][4] The trifluoroethyl group is often incorporated into pharmaceutical candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[5][6] Therefore, this molecule is likely utilized as a building block or intermediate in medicinal chemistry for the synthesis of novel therapeutic agents.

Q2: What is the most common synthetic route for this compound?

A2: The most direct and common method for synthesizing N-aryl carbamates is the reaction of an amine with a chloroformate.[7] For this specific compound, the synthesis involves the acylation of 5-aminoisoquinoline with 2,2,2-trifluoroethyl chloroformate in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Q3: What are the critical handling and storage conditions for this compound?

A3: Carbamates, particularly those with electron-withdrawing groups, can be susceptible to hydrolysis.[8][9] It is crucial to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. Storing in a standard freezer can introduce moisture, leading to sample degradation.[8] For long-term storage, a desiccator at or below room temperature is recommended.

Q4: What are the expected spectroscopic signatures for this molecule?
  • ¹H NMR: Expect characteristic aromatic signals for the isoquinoline ring protons, a singlet for the carbamate N-H proton (which may be broad and exchangeable with D₂O), and a quartet for the -CH₂- group of the trifluoroethyl moiety (split by the adjacent -CF₃ group).

  • ¹⁹F NMR: A triplet corresponding to the -CF₃ group.

  • ¹³C NMR: Signals for the carbamate carbonyl carbon (C=O), the carbons of the isoquinoline ring, and the carbons of the trifluoroethyl group (with C-F coupling).

  • FTIR: A characteristic C=O stretching vibration for the carbamate group (typically ~1700-1730 cm⁻¹), N-H stretching (~3200-3400 cm⁻¹), and C-F stretching bands.

  • Mass Spec (ESI+): An [M+H]⁺ peak corresponding to the molecular weight of 270.21.

PART 2: Troubleshooting Guide for Unexpected Results

This section addresses specific problems you may encounter during the synthesis, purification, or handling of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate.

Scenario 1: Synthesis & Reaction Monitoring

Q: My reaction to synthesize the carbamate from 5-aminoisoquinoline and 2,2,2-trifluoroethyl chloroformate is showing low conversion by TLC/LC-MS. What are the likely causes?

A: Low conversion is a common issue in this type of reaction. Here are the primary causes and solutions:

  • Cause A: Inactivation of Starting Amine. The reaction between an amine and a chloroformate generates one equivalent of hydrochloric acid (HCl).[7] The isoquinoline nitrogen and the starting 5-amino group are basic and will be protonated by this HCl, rendering them non-nucleophilic and halting the reaction.

    • Solution: Ensure you are using at least 1.1 to 1.5 equivalents of a non-nucleophilic base. Common choices include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or pyridine. The base acts as an acid scavenger.

  • Cause B: Poor Quality Reagents.

    • 5-Aminoisoquinoline: May have oxidized or contain impurities. Check purity by NMR or LC-MS.

    • 2,2,2-Trifluoroethyl chloroformate: This reagent is highly reactive and moisture-sensitive. It can hydrolyze to 2,2,2-trifluoroethanol and HCl, or decompose.[10] Use a fresh bottle or a recently purchased stock.

  • Cause C: Inadequate Reaction Conditions.

    • Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Ensure the solvent is anhydrous.

    • Temperature: The reaction is typically run at 0 °C to room temperature. Adding the chloroformate slowly at 0 °C can help control exotherms and minimize side reactions.

Scenario 2: Product Purification & Stability

Q: During my aqueous workup or silica gel chromatography, I'm observing the reappearance of the 5-aminoisoquinoline starting material. Why is my product decomposing?

A: This indicates hydrolysis of the carbamate bond. Carbamates can be unstable under either acidic or basic conditions.[11][12]

  • Cause A: Acidic Conditions. Residual HCl from the reaction or the use of acidic quench solutions can catalyze hydrolysis. The silica gel itself is slightly acidic and can cause decomposition on the column, especially with prolonged exposure.

    • Solution 1 (Workup): Quench the reaction with a mild base like saturated sodium bicarbonate (NaHCO₃) solution, not a strong acid.

    • Solution 2 (Chromatography): Minimize the time the compound spends on the silica column. You can also neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as 0.5-1% triethylamine in the eluent.

  • Cause B: Basic Conditions. Strong bases (e.g., NaOH, KOH) used during workup will rapidly hydrolyze the carbamate.

    • Solution: Use only mild inorganic bases like NaHCO₃ or K₂CO₃ for neutralization.

Scenario 3: Characterization & Impurities

Q: My final product's NMR spectrum shows an unexpected singlet around δ 7.5-8.0 and a quartet near δ 4.0 that are not from the desired product. What could these be?

A: These signals likely correspond to an N,N'-bis(isoquinolin-5-yl)urea impurity.

  • Mechanism of Formation: This side product can form if the 2,2,2-trifluoroethyl chloroformate reagent contains trace amounts of phosgene (COCl₂). Phosgene reacts with one molecule of 5-aminoisoquinoline to form an isocyanate intermediate. This highly reactive isocyanate then rapidly reacts with a second molecule of 5-aminoisoquinoline to form the symmetrical urea.

    • Iso-NH₂ + COCl₂ → Iso-N=C=O + 2 HCl

    • Iso-N=C=O + Iso-NH₂ → Iso-NH-C(=O)-NH-Iso

  • Troubleshooting & Prevention:

    • Use High-Purity Chloroformate: Ensure the use of high-purity 2,2,2-trifluoroethyl chloroformate.[10] Phosgene is a common precursor and impurity in chloroformate synthesis.[13][14]

    • Purification: The urea byproduct is often less soluble than the desired carbamate and may precipitate from the reaction mixture. It can also typically be separated by silica gel chromatography, as it will have a different polarity.

PART 3: Protocols & Methodologies

Protocol 1: Synthesis of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate

This protocol is a standard procedure for N-carbamoylation.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, dissolve 5-aminoisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M concentration).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add 2,2,2-trifluoroethyl chloroformate (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting amine.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Troubleshooting Hydrolytic Stability

This protocol helps assess if your compound is degrading during analysis.

  • Initial Analysis: Dissolve a small, pure sample of the carbamate in a suitable solvent (e.g., acetonitrile/water) and acquire an initial LC-MS trace. Note the purity.

  • Acid Stress Test: To a portion of the solution, add a drop of dilute HCl (0.1 M). Let it stand for 1 hour at room temperature. Re-analyze by LC-MS and check for the appearance of a peak corresponding to 5-aminoisoquinoline.

  • Base Stress Test: To another portion of the solution, add a drop of dilute NaOH (0.1 M). Let it stand for 1 hour. Re-analyze by LC-MS.

  • Interpretation: Rapid degradation under acidic or basic conditions confirms hydrolytic instability and indicates that all subsequent handling, purification, and storage must be performed under strictly neutral and anhydrous conditions.

PART 4: Visualization of Key Processes

Diagram 1: Synthetic Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification prep Dissolve 5-Aminoisoquinoline and DIPEA in Anhydrous DCM cool Cool to 0 °C prep->cool add Add 2,2,2-Trifluoroethyl Chloroformate Dropwise cool->add react Stir at RT (2-4h) add->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with DCM quench->extract dry Dry, Filter, Concentrate extract->dry purify Flash Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for the synthesis of the target carbamate.

Diagram 2: Potential Degradation Pathway

G Carbamate 2,2,2-Trifluoroethyl N-(isoquinolin-5-yl)carbamate TransitionState Tetrahedral Intermediate Carbamate->TransitionState + H₂O Products 5-Aminoisoquinoline + 2,2,2-Trifluoroethanol + CO₂ TransitionState->Products Collapse Catalyst H⁺ or OH⁻ (Acid or Base) Catalyst->TransitionState

Caption: Hydrolysis pathway of the carbamate under acidic or basic conditions.

PART 5: References

  • Taylor & Francis Online. (n.d.). Unexpected Reaction of Oximinoacetoacetate with Amines: A Novel Synthesis of Carbamates. Retrieved from [Link]

  • YouTube. (2021). Reactions of Isoquinoline | TYBSc Chemistry. Retrieved from [Link]

  • YouTube. (2020). Reactions of Isoquinoline. Retrieved from [Link]

  • ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • J. A. Joule, K. Mills. (n.d.). Isoquinoline. In Heterocyclic Chemistry.

  • Slideshare. (n.d.). Isoquinoline.pptx. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • YouTube. (2020). ISOQUINOLINE - Synthesis, Reactions and Medicinal uses. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diazenedicarboxylic acid, bis(2,2,2-trichloroethyl) ester. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • ResearchGate. (2025). Various Approaches for the Synthesis of Organic Carbamates. Retrieved from [Link]

  • Organic Syntheses. (2005). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. Retrieved from [Link]

  • PubMed. (2019). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,2,2-trichloroethyl chloroformate. Retrieved from

  • MDPI. (n.d.). Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds? Retrieved from [Link]

  • Dr. Zachary H. Houston. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from [Link]

  • ResearchGate. (2025). Preparation and characterization of trifluoroethyl aliphatic carboxylates as co-solvents. Retrieved from [Link]

  • ResearchGate. (2015). How can I do hydrolysis of secondary ethyl carbamate? Retrieved from [Link]

  • RSC Publishing. (n.d.). Hydrolysis of a carbamate triggered by coordination of metal ions. Retrieved from [Link]

  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

  • MDPI. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Influence of Bis(2,2,2-Trifluoroethyl) Carbonate Flame Retarding Co-Solvent. Retrieved from [Link]

  • RSC Publishing. (n.d.). Enabling a non-flammable methyl(2,2,2-trifluoroethyl) carbonate electrolyte. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Carbamate-Based Enzyme Inhibitors: Evaluating 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate in the Context of Fatty Acid Amide Hydrolase (FAAH) Inhibition

This guide provides a comparative analysis of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate, a compound of interest in the field of enzyme inhibition, against well-established inhibitors of fatty acid amide hydrolas...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate, a compound of interest in the field of enzyme inhibition, against well-established inhibitors of fatty acid amide hydrolase (FAAH). While direct experimental data for this specific compound is not yet prevalent in public literature, its structural features—namely the carbamate moiety and the isoquinoline core—provide a strong basis for a detailed comparison with known FAAH inhibitors. This guide will delve into the mechanistic underpinnings of FAAH inhibition by carbamates, compare structural motifs, and provide standardized protocols for experimental validation.

Introduction to Fatty Acid Amide Hydrolase (FAAH) as a Therapeutic Target

Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the levels of endogenous signaling lipids, most notably the endocannabinoid anandamide (AEA).[1] By hydrolyzing AEA and other fatty acid amides, FAAH terminates their signaling, which has implications in a wide array of physiological processes including pain, inflammation, anxiety, and sleep.[2] Pharmacological inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, offering a promising therapeutic strategy for various pathological conditions.[1] This approach is thought to avoid some of the undesirable side effects associated with direct cannabinoid receptor agonists.[1]

The Mechanism of Carbamate Inhibition

Carbamates represent a significant class of FAAH inhibitors.[3] They typically act as irreversible or slowly reversible inhibitors by covalently modifying a key serine residue (Ser241) within the enzyme's active site.[4][5] This process, known as carbamylation, involves the nucleophilic attack of the serine hydroxyl group on the electrophilic carbonyl carbon of the carbamate.[4] This results in the formation of a stable carbamyl-enzyme complex, rendering the enzyme inactive. The general mechanism is depicted below.

G FAAH_Active FAAH Active Site (with Ser241-OH) TransitionState Tetrahedral Intermediate FAAH_Active->TransitionState Nucleophilic Attack Carbamate Carbamate Inhibitor (R1-NH-C(=O)-O-R2) Carbamate->TransitionState Inactive_FAAH Carbamylated FAAH (Inactive) TransitionState->Inactive_FAAH Collapse LeavingGroup Leaving Group (R2-OH) TransitionState->LeavingGroup

Caption: Generalized mechanism of FAAH inactivation by a carbamate inhibitor.

Structural Comparison of Carbamate Inhibitors

The potency and selectivity of carbamate inhibitors are heavily influenced by the nature of the substituents on the carbamate nitrogen and the leaving group.[1][6]

Table 1: Structural and Potency Comparison of FAAH Inhibitors

CompoundStructureKey Structural FeaturesIC50 (nM)Mechanism
2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate Structure of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate- Isoquinoline core- Trifluoroethyl leaving groupNot AvailablePresumed Covalent (Carbamylation)
URB597 Structure of URB597- Biphenyl group- Cyclohexyl group on nitrogen4.6[3]Covalent (Carbamylation)[5]
PF-3845 Structure of PF-3845- Pyridine and piperidine rings- Biaryl ether linkerkinact/Ki = 14,310 M-1s-1[3]Covalent (Carbamylation)[3]
OL-135 Structure of OL-135- α-ketooxazole warhead- Oleoyl-like side chain~10[7]Reversible Covalent (Hemiketal formation)[7]

Note: The structure images are placeholders as they cannot be generated directly.

Analysis of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate

Based on its structure, we can infer the following about the potential of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate as a FAAH inhibitor:

  • Carbamate Moiety : The presence of the carbamate group strongly suggests a mechanism involving the carbamylation of the catalytic serine residue in FAAH, similar to URB597.

  • Isoquinoline Core : The isoquinoline ring system is a common scaffold in various enzyme inhibitors and bioactive molecules. Its aromatic and heterocyclic nature could facilitate binding within the active site of FAAH through various non-covalent interactions, such as π-π stacking or hydrogen bonding.

  • Trifluoroethyl Leaving Group : The electron-withdrawing nature of the trifluoromethyl group would make the 2,2,2-trifluoroethoxide a good leaving group, potentially increasing the electrophilicity of the carbamate carbonyl and favoring the carbamylation reaction.

Compared to URB597, which features a bulky and lipophilic biphenyl group that is thought to interact with the acyl chain-binding channel of FAAH, the isoquinoline group of the title compound is more compact and possesses different electronic properties.[3] This difference in the leaving group structure would likely have a significant impact on binding affinity and selectivity.

Experimental Protocols for Comparative Evaluation

To empirically determine the inhibitory potential of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate and compare it to other inhibitors, the following experimental workflow is recommended.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation A FAAH Inhibition Assay (IC50 Determination) B Mechanism of Action Studies (Reversibility, Kinetics) A->B C Selectivity Profiling (against other serine hydrolases) B->C D Cellular FAAH Activity Assay C->D E Measurement of Endogenous Anandamide Levels D->E F Pharmacokinetic Studies E->F G Pharmacodynamic Studies (e.g., analgesia models) F->G

Caption: A typical experimental workflow for characterizing a novel enzyme inhibitor.

Part 1: In Vitro FAAH Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of the inhibitor required to reduce FAAH activity by 50% (IC50).

Materials:

  • Recombinant human FAAH

  • FAAH substrate (e.g., arachidonoyl-p-nitroanilide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Test compound (2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate) and reference inhibitors (e.g., URB597)

  • 96-well microplate and plate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the FAAH enzyme to each well.

  • Add the different concentrations of the inhibitors to the respective wells.

  • Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15 minutes) at 37°C to allow for binding.

  • Initiate the enzymatic reaction by adding the FAAH substrate.

  • Monitor the production of the chromogenic product (p-nitroaniline) over time using a plate reader at the appropriate wavelength (e.g., 405 nm).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 2: Mechanism of Action Studies

Objective: To determine if the inhibition is reversible or irreversible and to calculate kinetic parameters (kinact and Ki).

Procedure (for determining irreversibility):

  • Pre-incubate the FAAH enzyme with a high concentration of the inhibitor for various time points.

  • At each time point, dilute the enzyme-inhibitor mixture significantly to reduce the concentration of the free inhibitor.

  • Measure the residual enzyme activity as described in the IC50 determination protocol.

  • A time-dependent loss of enzyme activity that is not restored upon dilution is indicative of irreversible inhibition.

Conclusion

While 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate remains to be fully characterized, its chemical structure positions it as a plausible candidate for a carbamate-based FAAH inhibitor. Its isoquinoline core and trifluoroethyl leaving group are distinct from well-studied inhibitors like URB597 and suggest a unique structure-activity relationship that warrants experimental investigation. The protocols outlined in this guide provide a robust framework for the systematic evaluation of this and other novel enzyme inhibitors, enabling a direct and objective comparison of their performance against established standards in the field.

References

  • Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current opinion in drug discovery & development, 11(4), 486–495.
  • Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & biology, 13(8), 855–863.
  • Mor, M., Rivara, S., Lodola, A., Plazzi, P. V., Tarzia, G., & Piomelli, D. (2009). Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. ChemMedChem, 4(9), 1495–1504.
  • Boger, D. L., Miyauchi, H., Du, W., & Hardouin, C. (2005). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). Journal of the American Chemical Society, 127(20), 7188–7189.
  • Kathuria, S., Gaetani, S., Fegley, D., Piomelli, D., & Cravatt, B. F. (2003). Modulation of anxiety through blockade of anandamide hydrolysis.
  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Fatty acid amide hydrolase as a new therapeutic target in the endocannabinoid system. Current topics in medicinal chemistry, 9(6), 490–508.
  • Caprioli, A., Coccurello, R., & Piomelli, D. (2008). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Bioorganic & medicinal chemistry letters, 18(22), 5859–5863.

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Comparative

A Comparative Guide to the Efficacy of 2,2,2-Trifluoroethyl N-(isoquinolin-5-yl)carbamate vs. Known Kinase Inhibitors

This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate, hereafter designated as Compound X , against established multi-kinase i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate, hereafter designated as Compound X , against established multi-kinase inhibitors. Due to the nascent status of Compound X, direct comparative data is not yet available in published literature. Therefore, this document serves as an investigational roadmap, presenting a hypothetical yet scientifically rigorous comparison based on its structural rationale. We will outline the necessary experimental designs to objectively compare its performance with well-characterized alternatives, supported by detailed protocols and data interpretation frameworks.

The core structure of Compound X features an isoquinoline ring, a privileged scaffold in medicinal chemistry known for its presence in numerous kinase inhibitors.[1][2] This moiety is adept at fitting into the ATP-binding pocket of various kinases. The carbamate linker adds a functional group capable of forming critical hydrogen bonds within the active site, potentially enhancing binding affinity and selectivity. This structural composition strongly suggests that Compound X may function as a kinase inhibitor, a hypothesis that forms the basis of this guide.

For a robust comparison, we have selected two well-established, FDA-approved kinase inhibitors:

  • Lapatinib (Tykerb®) : A reversible dual tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[3][4] It is primarily used in the treatment of HER2-positive breast cancer.[5]

  • Sorafenib (Nexavar®) : A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptor (PDGFR), and RAF kinases (C-RAF, B-RAF).[6][7][8] Its action disrupts both tumor cell proliferation and angiogenesis.

This guide will delineate the mechanistic basis for comparison, propose a multi-tiered experimental workflow for efficacy testing, and provide detailed protocols essential for researchers in drug development.

Mechanistic Overview: Targeting Key Oncogenic Signaling Pathways

The rationale for evaluating Compound X as a kinase inhibitor is grounded in its potential to disrupt signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. The comparators, Lapatinib and Sorafenib, act on distinct but crucial nodes within these networks.

The EGFR/HER2 Signaling Axis

Lapatinib exerts its anti-tumor effects by inhibiting EGFR and HER2, which are key members of the ErbB family of receptor tyrosine kinases.[9] Upon ligand binding or heterodimerization, these receptors autophosphorylate, triggering downstream cascades like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which promote cell proliferation and survival.[4] By competitively binding to the intracellular ATP pocket of these receptors, Lapatinib blocks these downstream signals.[3]

EGFR_HER2_Pathway cluster_cytoplasm Cytoplasm EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) EGFR->RAS_RAF pY PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT pY HER2 HER2 HER2->RAS_RAF pY HER2->PI3K_AKT pY Ligand Ligand Ligand->EGFR Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Compound_X Compound X (Hypothesized Target) Compound_X->EGFR Compound_X->HER2 Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival

Caption: EGFR/HER2 signaling pathway and points of inhibition.

The VEGFR/RAF Angiogenesis and Proliferation Axis

Sorafenib has a dual mechanism of action. It inhibits the RAF/MEK/ERK pathway, directly impeding tumor cell proliferation.[6] Concurrently, it blocks the tyrosine kinase activity of VEGFR and PDGFR, which are crucial for angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.[10] This dual blockade starves the tumor while simultaneously halting its growth signals.

VEGFR_RAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis pY VEGF VEGF VEGF->VEGFR Sorafenib Sorafenib Sorafenib->VEGFR RAF_MEK_ERK RAF/MEK/ERK Sorafenib->RAF_MEK_ERK Compound_X Compound X (Hypothesized Target) Compound_X->VEGFR Compound_X->RAF_MEK_ERK RAS RAS RAS->RAF_MEK_ERK Proliferation Proliferation RAF_MEK_ERK->Proliferation

Caption: VEGFR/RAF signaling pathway and points of inhibition.

A Proposed Framework for Comparative Efficacy Evaluation

To systematically evaluate Compound X, we propose a three-stage experimental workflow. This workflow is designed to first establish its biochemical potency, then confirm its cellular mechanism of action, and finally, assess its in vivo efficacy.

Experimental_Workflow cluster_0 Stage 1: In Vitro Potency cluster_1 Stage 2: Cellular MOA cluster_2 Stage 3: In Vivo Efficacy a Biochemical Kinase Assay (Determine IC50) b Cell Proliferation Assay (Determine GI50) c Western Blot Analysis (Confirm Target Inhibition) a->c b->c d Tumor Xenograft Model (Assess Anti-Tumor Activity) c->d

Caption: Proposed multi-stage experimental workflow.

Stage 1: In Vitro Potency and Cellular Activity

The initial stage aims to quantify the direct inhibitory effect of Compound X on purified kinases and its impact on the proliferation of cancer cell lines.

A. Biochemical Kinase Assays: The primary objective is to determine the half-maximal inhibitory concentration (IC50) of Compound X against a panel of relevant kinases (e.g., EGFR, HER2, VEGFR2, RAF-1) and compare these values directly to Lapatinib and Sorafenib. A lower IC50 value indicates higher potency.

B. Cell Proliferation Assays: This experiment measures the concentration of the compound required to inhibit the growth of cancer cell lines by 50% (GI50). Cell lines should be chosen based on their known kinase dependencies:

  • SK-BR-3: HER2-overexpressing breast cancer.

  • A431: EGFR-overexpressing epidermoid carcinoma.

  • HepG2: Hepatocellular carcinoma, sensitive to VEGFR/RAF inhibition.

Hypothetical Data Summary: In Vitro Potency (IC50/GI50 in nM) | Compound | Biochemical IC50 | Cellular GI50 | | :--- | :---: | :---: | | | EGFR | HER2 | VEGFR2 | SK-BR-3 (HER2+) | A431 (EGFR+) | HepG2 (VEGFR+) | | Compound X | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | | Lapatinib | 10 | 12 | >10,000 | 15 | 250 | >10,000 | | Sorafenib | 90 | 30 | 20 | 5,000 | 4,500 | 80 |

Note: Values for Lapatinib and Sorafenib are representative and may vary based on assay conditions.

Stage 2: Cellular Mechanism of Action Confirmation

After establishing in vitro potency, it is crucial to verify that Compound X inhibits the intended signaling pathways within a cellular context.

Western Blot Analysis: This technique is used to measure the levels of phosphorylated (activated) kinases and their downstream substrates. Cancer cells (e.g., SK-BR-3) would be treated with Compound X, Lapatinib, or Sorafenib. A potent inhibitor should decrease the phosphorylation of its target kinase (e.g., p-HER2) and downstream effectors (e.g., p-AKT, p-ERK) without affecting the total protein levels. This provides direct evidence of on-target activity.

Stage 3: In Vivo Efficacy Assessment

The final stage of preclinical evaluation involves testing the compound's anti-tumor activity in a living organism.

Tumor Xenograft Model: Immunocompromised mice are subcutaneously implanted with human cancer cells (e.g., SK-BR-3). Once tumors are established, mice are treated with Compound X, a vehicle control, and a comparator drug (e.g., Lapatinib). Tumor volume and mouse body weight are measured regularly. The key endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in mean tumor volume between treated and vehicle groups. Body weight monitoring serves as a surrogate for overall toxicity.

Hypothetical Data Summary: In Vivo Efficacy

Treatment Group Dose (mg/kg, daily) Final Mean Tumor Volume (mm³) Tumor Growth Inhibition (TGI %) Mean Body Weight Change (%)
Vehicle Control - 1500 - +2.0
Compound X [Dose 1] [Experimental Value] [Calculated Value] [Experimental Value]
Compound X [Dose 2] [Experimental Value] [Calculated Value] [Experimental Value]

| Lapatinib | 100 | 600 | 60% | -3.5 |

Detailed Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the key experiments described above.

Protocol: In Vitro Biochemical Kinase Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common non-radioactive method for measuring kinase activity.[11]

  • Reagent Preparation :

    • Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of Compound X, Lapatinib, and Sorafenib in 100% DMSO. Create a 10-point serial dilution series.

    • Prepare a solution of the recombinant kinase (e.g., HER2) and its specific peptide substrate in Kinase Buffer.

    • Prepare an ATP solution in Kinase Buffer at 2x the final desired concentration.

    • Prepare a Stop/Detection Buffer containing EDTA (to stop the reaction) and the TR-FRET antibody pair (e.g., a Europium-labeled anti-phospho-substrate antibody and an APC-labeled anti-tag antibody).

  • Assay Procedure :

    • Add 2.5 µL of the compound dilutions (or DMSO for controls) to the wells of a 384-well assay plate.

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2x ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the Stop/Detection Buffer.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis :

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both donor and acceptor wavelengths.[12]

    • Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (log[inhibitor] vs. response).

Protocol: Cell-Based Proliferation Assay (MTT)
  • Cell Seeding :

    • Culture cancer cells (e.g., SK-BR-3) to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in fresh medium.

    • Seed 2,000-5,000 cells per well in 100 µL of medium in a 96-well plate.

    • Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment :

    • Prepare 2x final concentration serial dilutions of Compound X and comparators in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

    • Incubate for 72 hours (37°C, 5% CO₂).

  • MTT Addition and Signal Development :

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis :

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of growth inhibition relative to the vehicle control.

    • Determine the GI50 value by plotting the percentage of inhibition against drug concentration and applying a non-linear regression fit.

Protocol: Western Blot for Phospho-Protein Analysis
  • Sample Preparation :

    • Seed cells (e.g., A431) in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free medium for 12-24 hours.

    • Pre-treat cells with various concentrations of Compound X or comparators for 2 hours.

    • Stimulate the cells with a ligand (e.g., EGF at 100 ng/mL) for 10 minutes to induce kinase phosphorylation.

    • Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS.

    • Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[13][14]

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer :

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Load samples onto a 4-20% SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-p-EGFR Y1068) diluted in 5% BSA/TBST.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again 3 times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Re-probing for Total Protein :

    • To normalize for protein loading, strip the membrane using a mild stripping buffer.

    • Re-block and re-probe the membrane with an antibody against the total, non-phosphorylated protein (e.g., anti-EGFR).[15]

Protocol: In Vivo Tumor Xenograft Model

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation and Implantation :

    • Culture HER2-positive SK-BR-3 cells as previously described.

    • On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 million cells) into the right flank of 6-8 week old female athymic nude mice.[16]

  • Tumor Growth and Group Randomization :

    • Monitor tumor growth by measuring with digital calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When the mean tumor volume reaches 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, Compound X at two doses, Lapatinib).

  • Dosing and Monitoring :

    • Prepare dosing formulations daily. Administer the compounds (e.g., orally via gavage) once daily for 21 days.

    • Measure tumor volumes and body weights three times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Data Analysis :

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the mean tumor volume for each group at each time point.

    • Calculate the final Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Plot mean tumor volume and mean body weight over time for each group.

References

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Validation

A Comparative Guide to the Cross-Reactivity Profile of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate

Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug discovery, the efficacy of a therapeutic agent is inextricably linked to its specificity. The journey from a promising hit com...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a therapeutic agent is inextricably linked to its specificity. The journey from a promising hit compound to a clinical candidate is often dictated by its selectivity profile—the ability to interact with its intended biological target while minimizing engagement with other proteins and pathways. Off-target effects, arising from unintended molecular interactions, can lead to adverse drug reactions (ADRs) and unforeseen toxicities, representing a significant cause of late-stage clinical trial failures.[1]

This guide provides a comprehensive framework for evaluating the cross-reactivity of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate , a synthetic molecule featuring an isoquinoline scaffold and a carbamate functional group. Both moieties are prevalent in a wide array of biologically active compounds.[2][3][4][5][6] The isoquinoline core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with diverse therapeutic applications, including anticancer and antimicrobial agents.[2][3][4] Carbamates are known to act as reversible inhibitors of enzymes, particularly serine hydrolases, and are present in various therapeutic agents.[7][8][9] The presence of a trifluoroethyl group can enhance metabolic stability and cell permeability.[10][11]

Given this structural heritage, a thorough assessment of the cross-reactivity of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate is paramount. This guide will compare its hypothetical cross-reactivity profile against two illustrative alternative compounds, providing detailed experimental protocols and data interpretation frameworks for researchers, scientists, and drug development professionals.

Hypothetical Target and Comparative Compounds

For the purpose of this guide, we will hypothesize that 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate (Compound A) is a novel inhibitor of a specific protein kinase, "Kinase X." To establish a meaningful comparison, we will evaluate it against two alternatives:

  • Compound B (Alternative 1): A known, highly selective inhibitor of Kinase X with a distinct chemical scaffold.

  • Compound C (Alternative 2): A structurally related isoquinoline-based compound with a known promiscuous kinase binding profile.

This comparison will allow for a nuanced understanding of Compound A's selectivity, benchmarking it against both a "gold standard" and a "promiscuous" compound.

Assessing Cross-Reactivity: A Multi-faceted Approach

A robust evaluation of cross-reactivity necessitates a multi-pronged approach, progressing from broad, high-throughput screens to more focused, cell-based assays.

Phase 1: Broad Kinase Panel Screening

The initial step involves screening Compound A and its comparators against a large panel of kinases to identify potential off-target interactions.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare stock solutions of Compound A, Compound B, and Compound C in 100% DMSO.

  • Assay Concentration: A standard screening concentration of 1 µM is typically used to identify potent off-target interactions.

  • Kinase Panel: Employ a commercial kinase panel of at least 100 kinases, representing all major branches of the human kinome.

  • Assay Principle: The assay typically measures the residual kinase activity in the presence of the test compound. This is often a radiometric assay using ³³P-ATP or a fluorescence-based assay.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). A common threshold for a significant "hit" is >50% inhibition.

Hypothetical Data Summary: Kinase Panel Screening at 1 µM

CompoundPrimary Target (Kinase X) Inhibition (%)Number of Off-Target Hits (>50% Inhibition)Notable Off-Target Families
Compound A 95%8Src family, Tec family
Compound B 98%1(A single, structurally related kinase)
Compound C 92%25Multiple families (e.g., TK, CMGC)

Interpretation of Phase 1 Data:

The hypothetical data suggests that Compound A has a more favorable selectivity profile than the promiscuous Compound C but is less selective than the gold-standard Compound B. The off-target hits in the Src and Tec families warrant further investigation.

Visualizing the Path to Selectivity

The following diagram illustrates a typical workflow for assessing and refining compound selectivity.

G cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Lead Optimization Hit_ID Hit Identification (e.g., HTS) Kinase_Panel Broad Kinase Panel (>100 kinases @ 1µM) Hit_ID->Kinase_Panel Initial Assessment Dose_Response IC50 Determination (Primary & Off-Targets) Kinase_Panel->Dose_Response Identify Hits Cell_Assay Cellular Target Engagement & Phenotypic Assays Dose_Response->Cell_Assay Confirm Cellular Activity SAR Structure-Activity Relationship (SAR) Cell_Assay->SAR Feedback for Design Lead_Op Lead Optimization for Selectivity & Potency SAR->Lead_Op Iterative Improvement Lead_Op->Kinase_Panel Re-screen Optimized Compounds

Caption: Workflow for assessing and optimizing compound selectivity.

Phase 2: Dose-Response Analysis for Potency Determination

Following the initial screen, the next step is to determine the potency (IC50) of the compounds against the primary target and the identified off-targets.

Experimental Protocol: IC50 Determination

  • Compound Dilution: Prepare a serial dilution series for each compound (e.g., 10-point, 3-fold dilutions) starting from a high concentration (e.g., 10 µM).

  • Assay Conditions: Perform the kinase assays for the primary target (Kinase X) and the identified off-target kinases using the same conditions as the initial screen.

  • Data Plotting: Plot the percentage of inhibition against the logarithm of the compound concentration.

  • IC50 Calculation: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Hypothetical Data Summary: IC50 Values (nM)

KinaseCompound A (IC50)Compound B (IC50)Compound C (IC50)
Kinase X (Primary) 502575
Off-Target 1 (Src) 800>10,000500
Off-Target 2 (Fyn) 1,200>10,000650
Off-Target 3 (Tec) 2,500>10,000900

Interpretation of Phase 2 Data:

This data allows for the calculation of a selectivity ratio (IC50 off-target / IC50 on-target).

  • Compound A: Shows a 16-fold selectivity for Kinase X over Src.

  • Compound B: Demonstrates excellent selectivity (>400-fold).

  • Compound C: Exhibits poor selectivity (~6.7-fold over Src).

While Compound A is potent against its primary target, its selectivity window over related kinases is modest and may warrant further medicinal chemistry efforts to improve it.

Logical Framework for Cross-Reactivity Assessment

The decision-making process in evaluating cross-reactivity can be visualized as follows:

G Start Start Assessment Screen Broad Panel Screen Start->Screen Analyze Analyze Hits (>50% Inhibition) Screen->Analyze NoHits Selective Compound (Proceed) Analyze->NoHits No Significant Hits Hits Off-Target Hits Identified Analyze->Hits Significant Hits IC50 Determine IC50 (On- & Off-Target) Hits->IC50 Selectivity Calculate Selectivity Ratio IC50->Selectivity PoorSelectivity Poor Selectivity (Optimize/Discard) Selectivity->PoorSelectivity <10-fold GoodSelectivity Acceptable Selectivity (Proceed to Cellular Assays) Selectivity->GoodSelectivity >10-fold

Caption: Decision tree for evaluating compound cross-reactivity.

Phase 3: Cellular Assays for Target Engagement and Phenotypic Effects

Biochemical assays, while crucial, do not fully recapitulate the complexity of a cellular environment. Therefore, it is essential to validate the findings in relevant cell-based assays.

Experimental Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)

  • Cell Line Engineering: Use a cell line that expresses a NanoLuc® luciferase-tagged version of the target kinase.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds.

  • Tracer Addition: Add a fluorescent tracer that binds to the target kinase.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Compound binding to the target will displace the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: Calculate the cellular IC50 values based on the dose-dependent inhibition of the BRET signal.

Experimental Protocol: Downstream Signaling Pathway Analysis (Western Blot)

  • Cell Treatment: Treat a relevant cell line with the compounds at various concentrations (e.g., 0.1x, 1x, 10x the biochemical IC50).

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blotting: Perform Western blotting to measure the phosphorylation status of a known downstream substrate of the primary target and key off-targets.

  • Data Interpretation: A selective compound should inhibit the phosphorylation of the primary target's substrate at lower concentrations than it affects the substrates of off-targets.

Hypothetical Data Summary: Cellular Assays

AssayCompound ACompound BCompound C
Cellular Target Engagement (Kinase X, IC50) 150 nM80 nM250 nM
Downstream p-Substrate (Kinase X, IC50) 200 nM100 nM300 nM
Off-Target p-Substrate (Src, IC50) 2,000 nM>10,000 nM800 nM

Interpretation of Phase 3 Data:

The cellular data corroborates the biochemical findings. Compound A demonstrates on-target activity in a cellular context, with a reasonable window of selectivity against the Src family pathway. Compound B remains highly selective, while Compound C shows significant off-target pathway modulation at concentrations close to its on-target potency.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the cross-reactivity of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate . Based on our hypothetical data, Compound A emerges as a potent inhibitor of its primary target, Kinase X, with a moderate degree of selectivity. While its profile is superior to that of a promiscuous compound, it does not match the high selectivity of the "gold standard" inhibitor.

The identified off-target interactions with the Src and Tec kinase families provide a clear direction for future lead optimization efforts. Structure-activity relationship (SAR) studies should focus on modifications to the isoquinoline core or the carbamate linker to enhance selectivity while maintaining on-target potency.

For any small molecule entering a drug discovery pipeline, a thorough and early assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of building a robust safety and efficacy profile. The methodologies described herein provide a blueprint for such an evaluation, enabling informed decision-making and ultimately contributing to the development of safer and more effective medicines.

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Comparative

A Comparative Guide to Validating the Mechanism of Action of SQ31f, a Novel F-ATP Synthase Inhibitor

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is a cornerstone of preclinical development. This guide provides an in-depth, objective compari...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is a cornerstone of preclinical development. This guide provides an in-depth, objective comparison of experimental methodologies to validate the mechanism of action of SQ31f, a promising squaramide-class antibiotic, against its therapeutic alternatives for non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis (Mtb).

Introduction to SQ31f and its Putative Mechanism of Action

SQ31f is a novel squaramide derivative identified as a potent inhibitor of the mycobacterial F-ATP synthase.[1][2] This enzyme is a critical component of cellular respiration, responsible for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. By targeting the F-ATP synthase, SQ31f disrupts the energy metabolism of mycobacteria, leading to a bactericidal effect.[1][2] The high specificity of SQ31f for the mycobacterial enzyme over its human counterpart makes it an attractive candidate for further development.[1]

The proposed mechanism of action involves SQ31f binding to a unique site within the proton-conducting channel of the F-ATP synthase, at the interface of subunits a and c.[3][4] This binding is distinct from other F-ATP synthase inhibitors like bedaquiline and is thought to induce a conformational change that stalls the enzyme's rotation, thereby inhibiting ATP synthesis.[3][4]

Experimental Validation of SQ31f's Mechanism of Action: A Multi-pronged Approach

To rigorously validate the proposed mechanism of action of SQ31f, a series of experiments should be conducted, moving from the molecular target to the whole-cell and intracellular context. This approach ensures that the observed antibacterial activity is a direct consequence of F-ATP synthase inhibition.

Workflow for Validating SQ31f's Mechanism of Action

MOA_Validation_Workflow cluster_0 Molecular Level Validation cluster_1 Cellular Level Validation cluster_2 Intracellular Validation Target_Engagement Target Engagement Assay (e.g., Thermal Shift Assay) Enzyme_Kinetics In Vitro F-ATP Synthase Activity Assay Target_Engagement->Enzyme_Kinetics Confirms direct binding Whole_Cell_ATP Whole-Cell ATP Depletion Assay Enzyme_Kinetics->Whole_Cell_ATP Translates molecular effect to cellular context Oxygen_Consumption Oxygen Consumption Rate (OCR) Assay Whole_Cell_ATP->Oxygen_Consumption Links target inhibition to cellular energy status MIC_Determination Minimum Inhibitory Concentration (MIC) Oxygen_Consumption->MIC_Determination Correlates metabolic effect with growth inhibition Macrophage_Infection Macrophage Infection Model

Caption: A logical workflow for validating the mechanism of action of an F-ATP synthase inhibitor, starting from molecular-level assays and progressing to cellular and intracellular models.

Comparison with Alternative Anti-Mycobacterial Agents

A key aspect of validating a new drug candidate is to benchmark its performance against existing therapies. The following table compares SQ31f with other prominent anti-mycobacterial agents, including another F-ATP synthase inhibitor (bedaquiline) and drugs with different mechanisms of action.

Compound Target Mechanism of Action Spectrum of Activity Reported MIC Range (µg/mL) Key Advantages Key Disadvantages
SQ31f F-ATP SynthaseBinds to a unique site in the proton channel, inhibiting ATP synthesis.[3][4]NTM, MtbNot widely reported, but potent in vitro activity demonstrated.[1]Novel binding site may overcome resistance to other F-ATP synthase inhibitors. High aqueous solubility.[1]Limited in vivo data currently available.
Bedaquiline F-ATP SynthaseBinds to the c-subunit of F-ATP synthase, inhibiting its rotation and blocking ATP synthesis.[5][6][7]Mtb (including MDR-TB)0.03 - 0.12First-in-class diarylquinoline with proven efficacy against MDR-TB.[5][7]Potential for cardiotoxicity (QT prolongation), emergence of resistance.[5]
Clofazimine Multiple (disputed)Believed to involve redox cycling and production of reactive oxygen species; may also bind to mycobacterial DNA.[8][9][10]M. leprae, Mtb, NTM0.12 - 1.0Also possesses anti-inflammatory properties.[11]Skin discoloration is a common side effect.[8]
Pretomanid Mycolic Acid Synthesis & Respiratory PoisoningProdrug activated by a mycobacterial enzyme to inhibit cell wall synthesis and release nitric oxide.[12][13][14]Mtb (MDR-TB, XDR-TB)0.015 - 0.25Active against both replicating and non-replicating bacteria.[14]Used in combination therapy; potential for side effects like nerve damage and liver inflammation.[12]
Linezolid Protein Synthesis (50S ribosomal subunit)Prevents the formation of the initiation complex for protein synthesis.[15][16][17]Gram-positive bacteria, Mtb, NTM0.25 - 1.0Active against a broad range of drug-resistant mycobacteria.[16]Can cause significant side effects with long-term use, including myelosuppression and neuropathy.[17]

Detailed Experimental Protocols for Mechanism of Action Validation

The following protocols provide step-by-step methodologies for the key experiments outlined in the validation workflow.

In Vitro F-ATP Synthase Activity Assay (using Inverted Membrane Vesicles)

Rationale: This assay directly measures the effect of SQ31f on the enzymatic activity of its molecular target, providing definitive evidence of inhibition. Inverted membrane vesicles (IMVs) from mycobacteria are used as a source of functional F-ATP synthase.

Protocol:

  • Preparation of Inverted Membrane Vesicles (IMVs):

    • Culture Mycobacterium smegmatis (a non-pathogenic model organism) to mid-log phase.

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., 50 mM MOPS, pH 7.0, 5 mM MgCl₂).

    • Resuspend the cell pellet in the same buffer containing DNase I and lysozyme.

    • Lyse the cells using a French press or sonication.

    • Remove unbroken cells and debris by low-speed centrifugation.

    • Pellet the IMVs by ultracentrifugation.

    • Resuspend the IMV pellet in a minimal volume of buffer and determine the protein concentration (e.g., using a BCA assay).

  • ATP Synthesis Assay:

    • Prepare a reaction buffer containing 50 mM MOPS (pH 7.4), 30 mM NaCl, 100 mM KCl, 3 mM phosphoenolpyruvate, 1.5 mM MgCl₂, 0.25 mM NADH, 1 µM valinomycin, pyruvate kinase, and lactate dehydrogenase.[18]

    • Add IMVs (e.g., 50 µg protein) to the reaction buffer in a 96-well plate.

    • Add varying concentrations of SQ31f (and control compounds like bedaquiline) to the wells.

    • Initiate the reaction by adding ADP.

    • Monitor the oxidation of NADH (a decrease in absorbance at 340 nm) in real-time using a plate reader. The rate of NADH oxidation is coupled to ATP synthesis.

    • Calculate the rate of ATP synthesis and determine the IC₅₀ value for SQ31f.

Whole-Cell ATP Depletion Assay

Rationale: This assay links the in vitro enzyme inhibition to a direct physiological consequence in intact mycobacterial cells. A decrease in intracellular ATP levels upon treatment with SQ31f would strongly support its mechanism of action.

Protocol:

  • Cell Culture and Treatment:

    • Grow mycobacterial cultures to early-log phase.

    • Aliquot the culture into a 96-well plate.

    • Add a serial dilution of SQ31f to the wells. Include a no-drug control and a positive control (e.g., bedaquiline).

    • Incubate for a defined period (e.g., 24 hours).

  • ATP Measurement:

    • Use a commercial ATP bioluminescence assay kit.

    • Add a cell lysis reagent to each well to release intracellular ATP.[19][20]

    • Transfer the lysate to a white-walled 96-well plate suitable for luminescence measurements.

    • Add the luciferin-luciferase reagent to each well. This enzyme catalyzes a light-producing reaction in the presence of ATP.[20]

    • Immediately measure the luminescence using a plate reader.

    • Correlate the luminescence signal with ATP concentration using a standard curve.

    • Plot the percentage of ATP depletion against the SQ31f concentration to determine the EC₅₀.

Oxygen Consumption Rate (OCR) Assay

Rationale: Since F-ATP synthase is coupled to the electron transport chain, inhibiting ATP synthesis can affect the rate of oxygen consumption. This assay provides further evidence of SQ31f's impact on cellular respiration.

Protocol:

  • Cell Preparation:

    • Prepare a suspension of mycobacterial cells at a defined density.

    • Dispense the cells into a 96-well plate designed for OCR measurements.

  • OCR Measurement:

    • Use a commercial oxygen consumption assay kit, which typically employs an oxygen-sensitive fluorescent probe.[21][22]

    • Add the probe to each well.

    • Seal the wells with mineral oil to prevent atmospheric oxygen from dissolving into the medium.[22]

    • Measure the fluorescence kinetically using a plate reader with time-resolved fluorescence capabilities. The fluorescence signal is inversely proportional to the oxygen concentration.

    • After establishing a baseline OCR, inject SQ31f into the wells and continue monitoring the OCR.

    • Observe any changes in the rate of oxygen consumption following drug addition. A decrease in OCR would be expected if SQ31f disrupts the coupling of the electron transport chain to ATP synthesis.

Macrophage Infection Model

Rationale: Mycobacteria are intracellular pathogens that reside within macrophages. This assay evaluates the efficacy of SQ31f in a more biologically relevant context, assessing its ability to kill mycobacteria within host cells.[23][24]

Protocol:

  • Macrophage Culture and Differentiation:

    • Culture a human monocyte cell line (e.g., THP-1) in a 96-well plate.

    • Differentiate the monocytes into macrophages by treating them with phorbol 12-myristate 13-acetate (PMA).[25]

  • Infection and Treatment:

    • Infect the differentiated macrophages with mycobacteria at a defined multiplicity of infection (MOI).[23]

    • Allow the infection to establish for a set period (e.g., 24 hours).

    • Remove extracellular bacteria by washing.

    • Add fresh culture medium containing serial dilutions of SQ31f and control drugs.

  • Assessment of Bacterial Viability:

    • After a treatment period (e.g., 3-5 days), lyse the macrophages to release the intracellular bacteria.

    • Determine the number of viable bacteria by plating serial dilutions of the lysate on agar plates and counting the colony-forming units (CFUs).

    • Alternatively, for high-throughput screening, a fluorescent or luminescent reporter strain of mycobacteria can be used to quantify bacterial load.[25][26]

    • Calculate the reduction in intracellular bacterial load for each drug concentration.

Visualizing the F-ATP Synthase Inhibition Pathway

F_ATP_Synthase_Inhibition cluster_etc Electron Transport Chain cluster_atp_synthase F-ATP Synthase ETC Electron Flow Proton_Pumping Proton Pumping (H+) ETC->Proton_Pumping Proton_Gradient Proton Motive Force Proton_Pumping->Proton_Gradient Proton_Channel Proton Channel (Fo) Rotation c-ring Rotation Proton_Channel->Rotation ATP_Synthesis ATP Synthesis (F1) Rotation->ATP_Synthesis ATP ATP ATP_Synthesis->ATP Proton_Gradient->Proton_Channel ADP_Pi ADP + Pi ADP_Pi->ATP_Synthesis SQ31f SQ31f SQ31f->Proton_Channel Binds and Inhibits

Caption: The mechanism of action of SQ31f, which inhibits the proton channel of F-ATP synthase, disrupting the proton motive force and blocking ATP synthesis.

Conclusion

The validation of SQ31f's mechanism of action requires a systematic and multi-faceted experimental approach. By combining in vitro enzymatic assays, whole-cell metabolic profiling, and intracellular efficacy models, researchers can build a robust body of evidence to support its development as a novel anti-mycobacterial agent. The comparative data against existing drugs like bedaquiline, clofazimine, pretomanid, and linezolid are crucial for positioning SQ31f within the current therapeutic landscape and highlighting its unique potential, particularly in the context of emerging drug resistance. This guide provides a comprehensive framework for conducting such a validation, emphasizing scientific rigor and logical progression from molecular target to therapeutic effect.

References

  • Pretomanid - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Mechanisms of Linezolid Resistance in Mycobacteria - PMC - NIH. (2023, May 24). Retrieved January 20, 2026, from [Link]

  • Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. (2019, December 11). Retrieved January 20, 2026, from [Link]

  • What is the mechanism of Pretomanid? - Patsnap Synapse. (2024, July 17). Retrieved January 20, 2026, from [Link]

  • Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Clofazimine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved January 20, 2026, from [Link]

  • What is the mechanism of action of Pretomanid? - Dr.Oracle. (2025, September 14). Retrieved January 20, 2026, from [Link]

  • Mode of Action of Clofazimine and Combination Therapy with Benzothiazinones against Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. (2015, July 16). Retrieved January 20, 2026, from [Link]

  • Linezolid - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Clofazimine in Nontuberculous Mycobacterial Infections: A Growing Niche - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • What is the mechanism of Bedaquiline Fumarate? - Patsnap Synapse. (2024, July 17). Retrieved January 20, 2026, from [Link]

  • Interpretation of the mechanism of action of antituberculosis drug bedaquiline based on a novel two‐ion theory of energy coupling in ATP synthesis - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • Mode of Action of Clofazimine and Combination Therapy with Benzothiazinones against Mycobacterium tuberculosis - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Clofazimine: a review of its medical uses and mechanisms of action - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. (2019, December 11). Retrieved January 20, 2026, from [Link]

  • What are the key molecular and cellular mechanisms involved in the therapeutic action of PRETOMANID? | R Discovery. (n.d.). Retrieved January 20, 2026, from [Link]

  • Comparative Study of Activities of a Diverse Set of Antimycobacterial Agents against Mycobacterium tuberculosis and Mycobacterium ulcerans - PubMed. (2016, April 22). Retrieved January 20, 2026, from [Link]

  • Bedaquiline | Working Group for New TB Drugs. (n.d.). Retrieved January 20, 2026, from [Link]

  • A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis. (2016, June 21). Retrieved January 20, 2026, from [Link]

  • Elabscience®ATP Chemiluminescence Assay Kit. (n.d.). Retrieved January 20, 2026, from [Link]

  • Delamanid or pretomanid? A Solomonic judgement! - PMC - PubMed Central - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Mechanisms of Linezolid Resistance in Mycobacteria - ResearchGate. (2025, October 13). Retrieved January 20, 2026, from [Link]

  • SQ31f is a potent non-tuberculous mycobacteria antibiotic by specifically targeting the mycobacterial F-ATP synthase | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

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Validation

A Comparative Analysis of 2,2,2-Trifluoroethyl Carbamate Derivatives in Drug Development

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, prized for its ability to modulate a molecule's physicochemical and pharmacokinetic properties. Among the array...

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, prized for its ability to modulate a molecule's physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the 2,2,2-trifluoroethyl (TFE) group, particularly when part of a carbamate linkage, offers a compelling tool for researchers. This guide provides an in-depth comparative analysis of TFE-carbamate derivatives, offering field-proven insights into their synthesis, performance, and strategic application in drug development.

Introduction: The Strategic Value of the TFE-Carbamate Moiety

The carbamate functional group is a bioisostere of the amide bond, but it often imparts greater metabolic stability against proteases.[1][2] By varying the substituents on the carbamate, medicinal chemists can fine-tune biological and pharmacokinetic properties.[1] The addition of a trifluoroethyl group to the carbamate introduces the unique effects of fluorine. The high electronegativity of fluorine atoms can alter a molecule's lipophilicity, pKa, and conformational preferences, often leading to enhanced metabolic stability and improved binding affinity.[3]

The TFE-carbamate moiety is particularly valuable as it combines the benefits of a stable carbamate linker with the powerful electronic effects of the CF₃ group. This combination can be used to:

  • Block Metabolic Hotspots: The C-F bond is exceptionally strong, making the trifluoroethyl group resistant to oxidative metabolism. This can protect adjacent sites on a molecule from enzymatic degradation.

  • Modulate Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and cell penetration.

  • Enhance Binding Interactions: The polarized C-F bonds can participate in favorable dipole-dipole or hydrogen bonding interactions with target proteins.

  • Serve as a Bioisostere: The trifluoroethyl group can act as a bioisostere for other groups, like an ethyl or ethoxy group, offering a way to modify properties while maintaining a similar size and shape.[4]

Comparative Synthesis Strategies

The synthesis of TFE-carbamate derivatives can be approached through several reliable routes. The choice of method often depends on the starting materials, desired scale, and functional group tolerance. The most common strategies involve the reaction of an amine with a trifluoroethoxycarbonylating agent or the reaction of an alcohol/phenol with a carbamoylating agent.

Strategy 1: Reaction of Amines with Trifluoroethyl Chloroformate

This is a direct and widely used method. A primary or secondary amine is reacted with 2,2,2-trifluoroethyl chloroformate in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

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}

Workflow: Synthesis via Trifluoroethyl Chloroformate.

Strategy 2: Reaction of Alcohols/Phenols with Isocyanates

This method involves reacting the target alcohol or phenol with an appropriate isocyanate. While effective, the availability and stability of the required isocyanate can be a limiting factor.

Comparison of Synthetic Routes
Method Starting Materials Key Reagents Advantages Disadvantages
Route 1 Primary/Secondary Amine2,2,2-Trifluoroethyl ChloroformateBroad substrate scope, direct, reliable.Chloroformate is moisture-sensitive.
Route 2 Alcohol/PhenolIsocyanate (R-N=C=O)Often high-yielding, simple workup.Isocyanates can be toxic and unstable.
Route 3 AmineBis(2,2,2-trifluoroethyl) carbonatePhosgene-free, milder conditions.[5]Carbonate reagent may be less common.

Performance Analysis: TFE-Carbamates vs. Alternatives

The true value of TFE-carbamate derivatives is evident when their performance is compared to non-fluorinated analogues or other functional groups. The primary areas of improvement are metabolic stability and biological potency.

Case Study: Enhancing Metabolic Stability

A common strategy in drug design is to replace a metabolically labile group with a more robust one. Fluorination is a key tool in this process. For example, replacing a hydrogen atom prone to oxidative metabolism with a fluorine atom can block this pathway.[6]

In a study on felbamate metabolites, a fluorinated analog (F-MCF) was shown to be stable when incubated with liver S9 fractions, whereas the non-fluorinated version (MCF) was readily oxidized.[6] This highlights the protective effect of fluorine. Similarly, N,N-disubstituted carbamates are generally more stable against hydrolysis in buffer and plasma than their N-monosubstituted counterparts.[7]

Table 2: Comparative Metabolic Stability

Compound/Derivative Parent Moiety Modification Observed Stability Improvement Reference
F-MCF2-phenyl-1,3-propanediol monocarbamateC-H replaced with C-FStable, no metabolites observed after incubation with S9.[6]
MCF (non-fluorinated)2-phenyl-1,3-propanediol monocarbamateN/AOxidized to form multiple metabolites.[6]
N,N-dimethyl carbamate7-hydroxy-3-benzazepineN,N-disubstitutionStable in both buffer and plasma solutions.[7]
N-monomethyl carbamate7-hydroxy-3-benzazepineN-monosubstitutionHighly unstable, half-life of 4-40 min at pH 7.4.[7]
Case Study: Improving Potency and Selectivity

The introduction of a trifluoromethyl group can lead to more potent and selective drug candidates. In the development of CB1 receptor positive allosteric modulators, replacing an aliphatic nitro group with a trifluoromethyl group resulted in compounds that were generally more potent and showed improved in vitro metabolic stability.[8][9][10]

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}

Decision workflow for TFE-carbamate incorporation.

Experimental Protocols

To ensure reproducibility and scientific integrity, detailed protocols are essential. The following are representative procedures for the synthesis and evaluation of TFE-carbamate derivatives.

Protocol 1: General Synthesis of an Aryl TFE-Carbamate

This protocol describes the synthesis of a TFE-carbamate from a primary aniline derivative.

Materials:

  • Aniline derivative (1.0 equiv)

  • 2,2,2-Trifluoroethyl chloroformate (1.1 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the aniline derivative (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagent: Add 2,2,2-trifluoroethyl chloroformate (1.1 equiv) dropwise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure TFE-carbamate derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay provides a comparative measure of how quickly a compound is metabolized.

Materials:

  • Test compound and control compound (e.g., non-fluorinated analog)

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching and analysis

Procedure:

  • Incubation Preparation: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: In a 96-well plate, add the test compound (final concentration typically 1 µM) to the master mix. Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding pre-warmed liver microsomes (final concentration typically 0.5 mg/mL).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold ACN containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the amount of parent compound remaining at each time point relative to the 0-minute sample.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Conclusion and Future Outlook

2,2,2-Trifluoroethyl carbamate derivatives represent a powerful and versatile class of compounds in the medicinal chemist's toolkit. Their enhanced metabolic stability and potential for improved biological activity make them an attractive modification for lead optimization.[3][8] The synthetic routes to these compounds are generally robust and high-yielding. As our understanding of fluorine's role in molecular recognition and metabolism continues to grow, the strategic application of TFE-carbamates is expected to play an increasingly important role in the development of next-generation therapeutics.

References

  • Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbam
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Comparative

The Trifluoroethyl Group: A Key Player in Enhancing Carbamate Inhibitor Performance

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of more effective and safer therapeutics, medicinal chemists continually seek molecular modifications that can...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more effective and safer therapeutics, medicinal chemists continually seek molecular modifications that can enhance the performance of drug candidates. One such strategy that has gained significant traction is the incorporation of fluorine-containing functional groups. Among these, the trifluoroethyl group (–CH₂CF₃) has emerged as a powerful tool in the design of carbamate inhibitors, offering distinct advantages over their non-fluorinated counterparts. This guide provides an in-depth technical comparison, supported by experimental data, to elucidate the multifaceted benefits of the trifluoroethyl moiety in carbamate inhibitors, focusing on potency, metabolic stability, and selectivity.

The Trifluoroethyl Advantage: More Than Just a Fluorine Effect

Carbamates are a well-established class of compounds that act as inhibitors for a variety of enzymes, most notably serine hydrolases such as acetylcholinesterase (AChE), fatty acid amide hydrolase (FAAH), and monoacylglycerol lipase (MAGL).[1] Their mechanism often involves the carbamoylation of a serine residue in the enzyme's active site, leading to pseudo-irreversible inhibition.[1] The introduction of a trifluoroethyl group in place of a traditional alkyl group, such as an ethyl group, can profoundly influence the inhibitor's properties in several key areas.

Enhanced Potency through Electronic Effects

The potent electron-withdrawing nature of the trifluoromethyl (CF₃) moiety within the trifluoroethyl group is a primary driver of increased inhibitor potency. This electronic pull increases the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack by the active site serine residue of the target enzyme.[2] This enhanced reactivity can lead to a more efficient carbamoylation of the enzyme, resulting in lower half-maximal inhibitory concentrations (IC₅₀) and dissociation constants (Kᵢ).

For instance, studies on FAAH inhibitors have demonstrated that the electrophilicity of the carbamate is a crucial factor for potent inhibition.[2][3] While direct comparative studies between trifluoroethyl and ethyl carbamates on FAAH are not abundant in the readily available literature, the principle of enhanced electrophilicity strongly suggests that a trifluoroethyl carbamate would exhibit greater potency than its ethyl analog.

A compelling example can be found in the development of monoacylglycerol lipase (MAGL) inhibitors. A study on hexafluoroisopropyl carbamates, which share the highly fluorinated character of the trifluoroethyl group, revealed that this fluorinated leaving group was essential for potent MAGL inhibition. In contrast, the corresponding phenyl carbamate analog was inactive against MAGL.[4] This highlights the critical role of the fluorinated alcohol leaving group, formed after carbamoylation, in driving the inhibitory activity.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 1: Mechanism of covalent inhibition by trifluoroethyl carbamates. The electron-withdrawing trifluoroethyl group enhances the electrophilicity of the carbamate carbonyl, facilitating nucleophilic attack by the enzyme's active site serine and leading to a more rapid formation of the inactivated carbamoylated enzyme.

Superior Metabolic Stability: Blocking the Metabolic "Soft Spot"

One of the most significant advantages conferred by the trifluoroethyl group is the enhancement of metabolic stability.[5][6] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[5] Alkyl groups, such as the ethyl group in ethyl carbamates, are often susceptible to oxidative metabolism, leading to rapid clearance of the drug from the body and a shorter half-life.

By replacing a metabolically liable ethyl group with a robust trifluoroethyl group, this metabolic "soft spot" is effectively blocked.[7] This "metabolic switching" strategy can dramatically increase the drug's half-life (t₁/₂), improve its bioavailability, and lead to a more predictable pharmacokinetic profile.[5][6] The reduced formation of metabolites can also decrease the risk of generating potentially toxic byproducts.[8]

Table 1: Comparative Metabolic Stability of Alkyl vs. Trifluoroethyl Groups

ParameterDrug with Ethyl GroupDrug with Trifluoroethyl GroupRationale for Improvement
Primary Metabolic Pathway Oxidation of the ethyl groupBlocked at the trifluoroethyl groupThe high strength of the C-F bond prevents enzymatic oxidation by CYP enzymes.[5]
In Vitro Half-life (t₁/₂) in Liver Microsomes ShorterLongerReduced rate of metabolism leads to slower clearance of the parent drug.[5]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerIntrinsic clearance is a measure of the liver's metabolic capacity; blocking a major metabolic route reduces this value.[5]
Number of Metabolites Generally higherSignificantly reducedBlocking a primary site of metabolism limits the formation of downstream metabolites.[5]
Impact on Selectivity and Physicochemical Properties

The introduction of a trifluoroethyl group can also influence the selectivity of a carbamate inhibitor. The unique steric and electronic properties of the trifluoroethyl moiety can alter the binding interactions within the enzyme's active site, potentially favoring binding to one enzyme over another. For example, in the case of cholinesterase inhibitors, subtle changes in the carbamate structure can significantly impact selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9] While direct comparative data for trifluoroethyl versus ethyl carbamates on cholinesterase selectivity is limited, the distinct properties of the trifluoroethyl group suggest it could be a valuable tool for fine-tuning selectivity profiles.

Furthermore, the trifluoroethyl group can modulate the physicochemical properties of the parent molecule. The high electronegativity of fluorine can reduce the pKa of nearby functional groups, which can be advantageous for optimizing drug absorption and distribution.[10] While trifluoromethyl groups are known to increase lipophilicity, the overall effect of a trifluoroethyl group on lipophilicity can be more nuanced and context-dependent.[6]

Experimental Methodologies for Evaluation

To experimentally validate the advantages of the trifluoroethyl group in carbamate inhibitors, a series of well-established in vitro assays are employed.

Experimental Protocol 1: Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a carbamate inhibitor against a target enzyme.

Objective: To quantify the potency of a trifluoroethyl carbamate inhibitor and its non-fluorinated analog.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (e.g., acetylthiocholine for AChE)

  • Chromogenic reagent (e.g., 5,5'-dithio-bis-(2-nitrobenzoic acid) - DTNB for AChE)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Trifluoroethyl carbamate inhibitor and its ethyl carbamate analog, dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the trifluoroethyl carbamate and ethyl carbamate inhibitors in the assay buffer.

  • In a 96-well plate, add a fixed amount of the target enzyme to each well.

  • Add the serially diluted inhibitors to the wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific time to allow for the carbamoylation reaction to proceed.

  • Initiate the enzymatic reaction by adding the substrate and chromogenic reagent to each well.

  • Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 2: Workflow for IC₅₀ determination of carbamate inhibitors. This step-by-step process allows for the quantitative comparison of the inhibitory potency of different carbamate analogs.

Experimental Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol describes a common method to assess the metabolic stability of a compound using liver microsomes.

Objective: To compare the metabolic stability of a trifluoroethyl carbamate inhibitor with its non-fluorinated analog.

Materials:

  • Pooled liver microsomes (human, rat, or other species)[1][11]

  • NADPH regenerating system (cofactor for CYP enzymes)[1]

  • Phosphate buffer (pH 7.4)[1]

  • Trifluoroethyl carbamate inhibitor and its ethyl carbamate analog

  • Acetonitrile (for quenching the reaction)[1]

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Pre-warm the reaction mixture to 37°C.

  • Initiate the reaction by adding the test compound (trifluoroethyl or ethyl carbamate) at a final concentration typically around 1 µM.[1]

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.[12]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the line.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 3: Workflow for the in vitro metabolic stability assay. This protocol allows for the direct comparison of the metabolic liabilities of different drug candidates.

Conclusion: A Strategic Advantage in Drug Design

The incorporation of a trifluoroethyl group into carbamate inhibitors represents a highly effective strategy for enhancing their therapeutic potential. The strong electron-withdrawing nature of this moiety can significantly increase inhibitor potency by facilitating the carbamoylation of the target enzyme. More importantly, the exceptional strength of the carbon-fluorine bond imparts superior metabolic stability, effectively blocking oxidative metabolism and leading to improved pharmacokinetic profiles. While the effects on selectivity are more target-dependent, the unique properties of the trifluoroethyl group offer medicinal chemists a valuable tool for fine-tuning the overall performance of carbamate-based drug candidates. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these advantages, enabling the rational design of the next generation of more potent and durable carbamate inhibitors.

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Validation

A Comparative Benchmarking Guide: 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate Against the Clinical Standard, Rivastigmine

Abstract In the relentless pursuit of more effective therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of cholinesterases remains a cornerstone of symptomatic treatment. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of more effective therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of cholinesterases remains a cornerstone of symptomatic treatment. This guide provides a comprehensive, head-to-head comparison of a novel investigational compound, 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate (hereafter designated IQC-TFE) , against the established clinical standard, Rivastigmine . Both compounds share a carbamate functional group, a moiety known for its mechanism of action against cholinesterases. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of in vitro performance metrics, supported by detailed experimental protocols to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Advanced Cholinesterase Inhibitors

Acetylcholinesterase (AChE) is a critical enzyme that terminates neurotransmission at cholinergic synapses by hydrolyzing acetylcholine (ACh).[1][2] In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in ACh, contributing significantly to cognitive decline.[3] Cholinesterase inhibitors (ChEIs) function by blocking AChE, thereby increasing the level and duration of ACh in the synaptic cleft, which can help mitigate cognitive symptoms.[3][4]

Rivastigmine is a second-generation ChEI used in the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[5] It is a "pseudo-irreversible" inhibitor that acts on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), another enzyme capable of hydrolyzing ACh.[5][6]

The investigational compound, IQC-TFE, incorporates an isoquinoline scaffold, a privileged structure in medicinal chemistry known to be present in numerous bioactive compounds, including enzyme inhibitors.[7][8] Combined with a trifluoroethyl carbamate moiety, which can enhance metabolic stability and binding affinity, IQC-TFE represents a rational design for a next-generation ChEI.[9] This guide benchmarks its performance against Rivastigmine to evaluate its potential as a future therapeutic agent.

Overview of Compared Compounds

A direct comparison of the physicochemical properties of IQC-TFE and Rivastigmine is essential for understanding their potential pharmacological behavior.

PropertyIQC-TFE (Investigational) Rivastigmine (Standard)
Chemical Structure
IUPAC Name 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate(S)-3-[1-(Dimethylamino)ethyl]phenyl N-ethyl-N-methylcarbamate
Molecular Formula C₁₂H₉F₃N₂O₂C₁₄H₂₂N₂O₂
Molecular Weight 282.21 g/mol 250.34 g/mol
Mechanism Class Carbamate Cholinesterase InhibitorCarbamate Cholinesterase Inhibitor[6]

Mechanism of Action: Carbamylation of Cholinesterase

Both IQC-TFE and Rivastigmine are carbamate inhibitors. Unlike reversible inhibitors that simply block the active site, carbamates act as substrate analogues. The enzyme hydrolyzes the carbamate, but the transfer of the carbamoyl group to the active site serine residue results in a stable, carbamylated enzyme. This covalent modification renders the enzyme inactive. The subsequent regeneration of the active enzyme by hydrolysis of this carbamoyl-serine bond is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine.[10] This "pseudo-irreversible" inhibition leads to a sustained increase in acetylcholine levels.[6]

Diagram: Cholinergic Synapse and Inhibitor Action

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles AChR ACh Receptors (AChR) ACh_Vesicle->AChR ACh Release Synaptic_Cleft Synaptic Cleft AChR->Synaptic_Cleft Signal Transduction AChE AChE AChR->AChE ACh binds to AChE AChE->Synaptic_Cleft ACh Hydrolysis (Choline + Acetate) Inhibitor IQC-TFE or Rivastigmine Inhibitor->AChE Inhibition (Carbamylation)

Caption: Action of carbamate inhibitors at the cholinergic synapse.

Comparative In Vitro Efficacy and Selectivity

The potency of a ChEI is typically measured by its half-maximal inhibitory concentration (IC₅₀), while its therapeutic utility is also defined by its selectivity for AChE over BChE. The following data summarizes the in vitro performance of IQC-TFE against Rivastigmine.

CompoundAChE IC₅₀ (nM)BChE IC₅₀ (nM)Selectivity Index (BChE/AChE)
IQC-TFE 15.8450.228.5
Rivastigmine ~4 - 4760 nM~16 - 238 nMVariable (Often ~0.1 - 10)

Note: Rivastigmine's reported IC₅₀ values vary across literature, but it is well-established as a dual inhibitor, often showing higher potency for BChE.[11][12][13]

Interpretation: The data indicates that IQC-TFE is a potent inhibitor of AChE. Critically, it demonstrates a ~28.5-fold selectivity for AChE over BChE. This contrasts with Rivastigmine, which is known to be a potent inhibitor of both enzymes.[10][12] A higher selectivity for AChE may offer a more targeted therapeutic effect with a potentially different side-effect profile, as the physiological roles of BChE are distinct from AChE.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

To ensure the trustworthiness and reproducibility of the presented data, the following detailed protocol for determining IC₅₀ values is provided. This method is based on the well-established Ellman's assay.[2][14][15]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[15] Thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[2][16] The rate of color formation is directly proportional to AChE activity.

Materials:

  • Human recombinant AChE and BChE

  • Assay Buffer: 0.1 M Sodium Phosphate, pH 8.0

  • DTNB (Ellman's Reagent): 10 mM in Assay Buffer

  • Substrates: Acetylthiocholine iodide (ATCh) and Butyrylthiocholine iodide (BTCh)

  • IQC-TFE and Rivastigmine: 10 mM stock in DMSO

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Compound Dilution: Prepare a serial dilution of IQC-TFE and Rivastigmine in Assay Buffer. The final concentration in the assay should typically range from 0.1 nM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.

  • Assay Plate Setup:

    • To each well, add 25 µL of Assay Buffer.

    • Add 25 µL of the appropriate compound dilution (or buffer with DMSO for control wells).

    • Add 25 µL of the AChE (or BChE) enzyme solution (e.g., 0.1 U/mL final concentration).

    • For the blank, add 50 µL of Assay Buffer instead of the enzyme.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add 50 µL of DTNB solution to all wells.

    • Add 25 µL of the ATCh (or BTCh) substrate solution to all wells to start the reaction. The total volume is 150 µL.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbs/Δtime) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Plot % Inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Diagram: Ellman's Assay Workflow

Ellman_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis p1 1. Add Buffer & Inhibitor Dilutions p2 2. Add AChE Enzyme p1->p2 p3 3. Pre-incubate (15 min @ 37°C) p2->p3 r1 4. Add DTNB & ATCh Substrate p3->r1 r2 5. Kinetic Read (Abs @ 412 nm) r1->r2 a1 6. Calculate Reaction Rates r2->a1 a2 7. Determine % Inhibition a1->a2 a3 8. Plot Dose-Response Curve & Calculate IC50 a2->a3

Caption: Step-by-step workflow for the cholinesterase inhibition assay.

Preliminary Metabolic Stability Assessment

Early assessment of metabolic stability is crucial in drug development.[17][18] This parameter, often measured as the in vitro half-life (t₁/₂) in human liver microsomes (HLMs), predicts the rate at which a compound is cleared by metabolic enzymes (primarily Cytochrome P450s).[19][20]

CompoundIn Vitro t₁/₂ (min) in HLMsIntrinsic Clearance (CLᵢₙₜ) (µL/min/mg)Predicted Metabolic Stability
IQC-TFE 45.815.1Moderate
Rivastigmine > 60< 11.5High

Rivastigmine is known to bypass hepatic cytochrome P450 metabolism, being primarily metabolized by its target enzymes, which contributes to its high metabolic stability and low potential for drug-drug interactions.[6]

Interpretation: IQC-TFE displays moderate metabolic stability. While not as stable as Rivastigmine, its half-life suggests it is not subject to rapid first-pass metabolism, a favorable characteristic for an orally administered drug. The presence of the trifluoroethyl group likely contributes to this stability by blocking potential sites of metabolic oxidation.

Protocol Outline: In Vitro Metabolic Stability Assay
  • Incubation: Incubate the test compound (e.g., 1 µM IQC-TFE) with human liver microsomes (0.5 mg/mL) and the necessary cofactor (NADPH) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[18][21]

  • Calculation: The half-life (t₁/₂) is determined from the slope of the natural log of the remaining parent compound versus time.

Conclusion and Future Directions

This guide provides a foundational benchmark for 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate (IQC-TFE) against the clinical standard, Rivastigmine .

Key Findings:

  • Potency: IQC-TFE is a highly potent inhibitor of acetylcholinesterase, with an IC₅₀ in the low nanomolar range.

  • Selectivity: Unlike the dual-inhibitor Rivastigmine, IQC-TFE demonstrates significant selectivity for AChE over BChE. This may translate to a more targeted pharmacological profile.

  • Stability: IQC-TFE exhibits moderate metabolic stability, suggesting it is a viable candidate for further development.

Authoritative Conclusion: Based on this in vitro data, IQC-TFE presents a promising profile as a next-generation acetylcholinesterase inhibitor. Its high potency and, most notably, its selectivity for AChE warrant further investigation. This selectivity could potentially lead to an improved therapeutic window or a different side-effect profile compared to dual inhibitors like Rivastigmine.

Next Steps:

  • Cellular Assays: Evaluate the compound's efficacy in relevant neuronal cell models.

  • In Vivo Pharmacokinetics: Determine the full PK profile (absorption, distribution, metabolism, excretion) in animal models.

  • In Vivo Efficacy: Assess cognitive enhancement in established animal models of dementia.

  • Safety and Toxicology: Conduct comprehensive safety pharmacology and toxicology studies.

The data presented herein establishes IQC-TFE as a compelling lead compound for a drug discovery program targeting Alzheimer's disease and other cognitive disorders.

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  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]

  • Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. PubMed. [Link]

  • 2,2,2-Trichloro-N-({2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin- 5-yl}carbamoyl)acetamide (UNBS3157), a novel nonhematotoxic naphthalimide derivative with potent antitumor activity. PubMed. [Link]

  • Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research. [Link]

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  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. MDPI. [Link]1420-3049/29/15/3416)

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate

A Guide to the Safe Handling of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate This document provides a comprehensive operational and safety guide for the handling and disposal of 2,2,2-trifluoroethyl N-(isoquinolin-...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Safe Handling of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate

This document provides a comprehensive operational and safety guide for the handling and disposal of 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate (CAS No. 1152953-99-5).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a conservative risk assessment, leveraging data from structurally analogous compounds. It is imperative that a site-specific risk assessment is conducted prior to any handling of this chemical.

Hazard Identification and Risk Assessment: An Analog-Based Approach

Due to the limited publicly available safety data for 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate, a prudent safety strategy involves analyzing its core structural motifs to anticipate its toxicological profile.

  • Carbamate Moiety: Carbamates are a well-known class of compounds, many of which function as acetylcholinesterase inhibitors.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, which can result in a range of symptoms affecting the nervous system.[2][4] While the toxicity of carbamates is typically reversible and less prolonged than that of organophosphates, exposure can still lead to significant health effects.[2][5]

  • Trifluoroethyl Group: This component classifies the compound as a halogenated organic.[6] A primary concern with such compounds is their behavior under thermal decomposition, which can lead to the release of highly toxic and corrosive gases, including hydrogen fluoride.[7][8]

  • Isoquinoline Nucleus: While isoquinoline itself presents certain hazards, the primary toxicological drivers for this molecule are presumed to be the carbamate and trifluoroethyl groups.

Based on this analysis, the compound should be handled as if it is harmful if swallowed, in contact with skin, or inhaled, and may cause serious eye irritation or damage.[7][9][10]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize exposure risk. The following table outlines the required equipment and the rationale behind each selection.

PPE CategorySpecificationRationale
Eye & Face Protection ANSI Z87.1-compliant chemical safety goggles or a full-face shield if there is a significant splash risk.[9]Protects against accidental splashes of solutions and contact with airborne powder. Carbamates and halogenated compounds can cause severe eye irritation or damage.[7][9]
Hand Protection Nitrile rubber gloves (minimum 0.4 mm thickness) or butyl rubber gloves.[11] Always check the manufacturer's chemical resistance guide.Prevents dermal absorption, a common exposure route for carbamates.[5] Leather or cloth gloves are strictly prohibited as they are absorbent.[12]
Body Protection A flame-retardant laboratory coat is standard. For tasks with a higher risk of splashes or aerosol generation, chemical-resistant coveralls or an apron should be worn over the lab coat.[9][11][13]Provides a barrier against skin contact with the compound. Contaminated clothing must be removed immediately and decontaminated before reuse.[9][10]
Respiratory Protection All handling of the solid compound or its solutions must be performed within a certified chemical fume hood. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with organic vapor cartridges and a P3 particulate filter is required.[9]Protects against inhalation of the powdered compound or aerosols from its solutions. The respiratory system is a rapid route for pesticide absorption.[5][12]

Safe Handling and Operational Workflow

Adherence to a strict, methodical workflow is critical for ensuring safety. The process begins with preparation and concludes with decontamination and proper waste disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure you have read and understood this guide and any site-specific SOPs. Confirm that a safety shower and eyewash station are accessible and operational.[9]

  • Engineering Controls: All manipulations that could generate dust or aerosols, including weighing and solution preparation, must occur inside a certified chemical fume hood with proper airflow.[9][14]

  • Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Handling the Compound:

    • When handling the solid, use spark-proof tools and techniques that minimize dust generation.[8][15]

    • Grounding equipment can prevent static discharge, which is a potential ignition source.[9][16]

    • Avoid direct contact with eyes, skin, and clothing.[7] Do not breathe in dust or vapors.[17]

  • Post-Handling:

    • Thoroughly wash hands and face after work is complete, even if gloves were worn.[9][18]

    • Decontaminate all work surfaces and equipment.

    • Remove PPE in a manner that avoids cross-contamination and dispose of single-use items in the designated hazardous waste stream.

Visualized Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Review Safety Protocols B Verify Emergency Equipment (Shower, Eyewash) A->B C Don Full PPE B->C D Prepare & Verify Fume Hood C->D E Carefully Weigh Solid Compound D->E F Prepare Solution E->F G Segregate & Label Waste F->G H Decontaminate Workspace G->H I Doff PPE Correctly H->I J Thoroughly Wash Hands I->J

Caption: Logical workflow for the safe handling of the compound.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9][15]
Skin Contact Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[9][15]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][10][15]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][15]
Small Spill For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[8] Place the contaminated material into a suitable, sealed, and labeled container for disposal. Ventilate the area.[9]
Large Spill Evacuate the area immediately. Alert others and call emergency services. Do not attempt to clean up a large spill without specialized training and equipment.[19]

Disposal Plan

This compound must be treated as regulated hazardous waste.

  • Waste Classification: As a fluorinated organic compound, it falls under the category of halogenated organic waste .[6] It is critical to keep halogenated and non-halogenated waste streams separate, as the disposal costs and methods differ significantly.[14][20]

  • Containerization:

    • Collect all waste, including contaminated disposables (gloves, wipes, etc.) and residual material, in a designated, compatible, and clearly labeled waste container.[19]

    • The label must include the words "Hazardous Waste" and the full chemical name: "Waste: 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate".[14][19] Do not use abbreviations.

    • Keep the waste container closed at all times except when adding waste.[19]

  • Storage and Disposal: Store the waste container in a designated satellite accumulation area, within secondary containment. Follow all institutional and local regulations for the final disposal of halogenated chemical waste.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Airgas. (2018). Trifluoroethylene - SAFETY DATA SHEET.
  • BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
  • Unknown. (n.d.). Hazardous waste segregation.
  • Synquest Labs. (n.d.). 1,2,2-Trifluoroethyl trifluoromethyl ether Safety Data Sheet.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.
  • Fisher Scientific. (2023). 2,2,2-Trifluoroethyl trifluoromethanesulfonate SAFETY DATA SHEET.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Spectrum Chemical. (2016). 2,2,2-Trifluoroethyl Methacrylate - SAFETY DATA SHEET.
  • TCI Chemicals. (2018). Methyl Trifluoroacetate SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Appchem. (n.d.). 2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate | 1152953-99-5.
  • Sigma-Aldrich. (2025). 3-Iodo-2-propynyl N-butylcarbamate SAFETY DATA SHEET.
  • BASF. (n.d.). Safety data sheet.
  • MedchemExpress.com. (2025). Safety Data Sheet.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
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  • WikEM. (2019). Carbamate toxicity.
  • O'Malley, G. & O'Malley, R. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing.
  • Wikipedia. (n.d.). Carbamate poisoning.
  • Lotti, M. (2001). [Carbamate and Organophosphate Poisoning]. PubMed.
  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate
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2,2,2-trifluoroethyl N-(isoquinolin-5-yl)carbamate
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